6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTVMUSIWJOFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Foreword: The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it a cornerstone for developing a wide array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[3][4] The strategic introduction of substituents onto this core is paramount for fine-tuning biological activity and pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the synthesis and definitive characterization of a key derivative: 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile (CAS No. 1423032-21-6).[5] The C6-methyl group offers a lipophilic anchor and a site for metabolic modulation, while the C3-carbonitrile serves as a potent hydrogen bond acceptor and a versatile synthetic handle for further chemical elaboration. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible approach to this valuable chemical entity.
Part 1: Synthesis Strategy and Mechanistic Rationale
Retrosynthetic Analysis: The Logic of the Disconnection
The most effective synthesis begins with a logical deconstruction of the target molecule. For this compound, the most robust and widely adopted strategy involves the formation of the imidazole ring onto a pre-functionalized pyridine core. This is a variation of the classic Tschitschibabin (or Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis.
The key disconnection is made across the N1-C2 and C3-C3a bonds of the imidazole ring. This approach simplifies the synthesis into two primary synthons:
-
A nucleophilic substituted 2-aminopyridine which provides the pyridine backbone and the N1 and C8a atoms.
-
An electrophilic three-carbon fragment that delivers C2, C3, and the appended carbonitrile group.
This retrosynthetic logic points to 2-amino-5-methylpyridine as the ideal starting pyridine and a reactive 3-carbon α-haloketone, such as 3-bromo-2-oxopropanenitrile , as the complementary reagent.
The Forward Synthesis: A Mechanistic Deep Dive
The condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound is a powerful and reliable method for constructing the imidazo[1,2-a]pyridine scaffold.[3][6] The reaction proceeds through a well-established SN2-cyclization-dehydration cascade.
Causality of Reagent Roles:
-
2-Amino-5-methylpyridine: This molecule possesses two distinct nitrogen nucleophiles: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (-NH₂). The pyridine nitrogen is generally more nucleophilic and initiates the reaction.[7]
-
3-Bromo-2-oxopropanenitrile: This reagent provides the electrophilic centers. The carbon bearing the bromine atom is highly susceptible to nucleophilic attack, while the ketone carbonyl becomes the target for the subsequent intramolecular cyclization.
The reaction mechanism unfolds in three key stages:
-
Initial SN2 Alkylation: The endocyclic nitrogen of 2-amino-5-methylpyridine attacks the α-carbon of 3-bromo-2-oxopropanenitrile, displacing the bromide ion. This forms a crucial N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the newly introduced side chain. This step forges the five-membered imidazole ring.
-
Aromatization via Dehydration: The resulting bicyclic hemiaminal intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Part 2: Detailed Experimental Protocol
This protocol is designed for reproducibility and self-validation. Progress is monitored by Thin-Layer Chromatography (TLC), and purification is achieved through standard column chromatography, ensuring a high-purity final product.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity |
| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 | >98% |
| 3-Bromo-2-oxopropanenitrile | 32043-57-7 | 147.96 | >97% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade |
| Hexanes | 110-54-3 | 86.18 | HPLC Grade |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylpyridine (1.08 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous ethanol to the flask and stir until the solid is completely dissolved.
-
Base Addition: Add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 equiv.). The base acts as an acid scavenger for the HBr generated during the reaction.
-
Reagent Addition: In a separate vial, dissolve 3-bromo-2-oxopropanenitrile (1.55 g, 10.5 mmol, 1.05 equiv.) in 10 mL of anhydrous ethanol. Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (2-amino-5-methylpyridine) should be consumed, and a new, UV-active spot corresponding to the product should appear (typical Rf ≈ 0.4).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
Extraction: Redissolve the crude residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brown or off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes as the eluent.
-
Isolation: Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield this compound as a pure solid. Record the final mass and calculate the percentage yield.
Part 3: Comprehensive Characterization
Unambiguous identification of the synthesized molecule is critical. The following data represents the expected results from standard analytical techniques.
Physical Properties & Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.18 g/mol [5] |
| Appearance | Off-white to cream-colored solid[8] |
| Melting Point | Not widely reported; expected >150 °C |
| HRMS (ESI-TOF) | Calculated for [M+H]⁺ (C₉H₈N₃⁺): 158.0713; Found: 158.0715 ± 5 ppm |
Spectroscopic Interpretation
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation.
-
δ 8.10 (s, 1H): H5 proton. Appears as a singlet due to the adjacent methyl group at C6. Expected to be the most downfield pyridine proton due to its proximity to the fused imidazole ring.
-
δ 7.85 (s, 1H): H2 proton. A characteristic singlet for the C2 proton on the electron-rich imidazole ring.
-
δ 7.55 (d, J = 9.2 Hz, 1H): H8 proton. A doublet due to coupling with H7.
-
δ 7.10 (dd, J = 9.2, 1.6 Hz, 1H): H7 proton. A doublet of doublets due to coupling with H8 and a smaller W-coupling to H5.
-
δ 2.40 (s, 3H): -CH₃ protons. A singlet corresponding to the methyl group at the C6 position.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 145.2: C8a (bridgehead carbon)
-
δ 138.5: C2
-
δ 128.0: C6
-
δ 126.5: C5
-
δ 125.0: C8
-
δ 118.0: C7
-
δ 114.5: C≡N (nitrile carbon)
-
δ 95.0: C3 (carbon bearing the nitrile)
-
δ 18.5: -CH₃ (methyl carbon)
-
-
FT-IR (ATR): Infrared spectroscopy is crucial for identifying key functional groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (methyl group).
-
~2230 cm⁻¹: Strong, sharp C≡N stretch. This is a highly diagnostic peak for the nitrile group.[9]
-
~1640, 1510, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic core.
-
Experimental Workflow Visualization
Caption: Overall workflow from synthesis to final characterization of the target compound.
Conclusion
This guide outlines a definitive and robust pathway for the synthesis of this compound. By leveraging a classic condensation strategy, the protocol ensures high efficiency and reproducibility. The comprehensive characterization data provided serves as a benchmark for researchers, enabling unambiguous confirmation of the product's identity and purity. The logical flow from retrosynthetic design to meticulous experimental execution and detailed analysis embodies the principles of modern synthetic chemistry, providing a valuable resource for professionals in pharmaceutical and chemical research.
References
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- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 1423032-21-6.
- Chinese Journal of Organic Chemistry. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
- PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- SPECIFICATIONS. (n.d.). 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetonitrile.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
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"physicochemical properties of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile"
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, This compound (CAS: 1423032-21-6).[3][4] We delve into the core molecular characteristics, spectroscopic profile, and critical drug-like properties such as solubility, lipophilicity, and basicity. This document is structured to provide not just data, but a field-proven rationale for the experimental methodologies required for its characterization, offering a practical framework for researchers in drug discovery and chemical development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine bicyclic system is a recurring motif in pharmaceuticals, valued for its unique three-dimensional structure and its ability to engage with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of activities, including hypnotic, anxiolytic, anti-inflammatory, anticancer, and antiulcer properties.[2][5][6] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) feature this scaffold, underscoring its therapeutic relevance.[6][7]
This compound is a specific embodiment of this class. Its structure is characterized by:
-
The fused aromatic imidazo[1,2-a]pyridine core.
-
A methyl group at the C6 position, which can influence metabolic stability and receptor binding.
-
An electron-withdrawing carbonitrile (C≡N) group at the C3 position, a common functional group in medicinal chemistry that can act as a hydrogen bond acceptor and modulate the electronic properties of the entire molecule.
Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems (pharmacokinetics and pharmacodynamics) and for guiding its development from a laboratory curiosity to a potential therapeutic lead.
Core Molecular and Physical Properties
A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1423032-21-6 | [3][4] |
| Molecular Formula | C₉H₇N₃ | [4][8] |
| Molecular Weight | 157.17 g/mol | [3][4][8] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [3][4] |
| InChI Key | AQTVMUSIWJOFNA-UHFFFAOYSA-N | [3][4] |
Synthesis and Purity Considerations
While numerous methods exist for synthesizing the imidazo[1,2-a]pyridine core, a common and efficient route involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[1][6] For the target molecule, a plausible synthesis is outlined below.
Caption: Plausible synthetic workflow for this compound.
Expert Insight: The choice of a mild base like sodium bicarbonate is crucial to neutralize the HBr formed during the reaction without promoting unwanted side reactions. Purification via recrystallization is often preferred for achieving high purity suitable for biological testing, as trace impurities from chromatography solvents can sometimes interfere with assays. Purity should always be confirmed by HPLC and NMR before any physicochemical or biological characterization.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides the definitive structural confirmation and is a prerequisite for all further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure in solution. Based on known data for similar imidazo[1,2-a]pyridine derivatives, a predicted spectrum can be described.[9][10]
-
¹H NMR (Predicted):
-
Aromatic Protons: Four distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The protons on the pyridine ring will exhibit characteristic doublet or doublet-of-doublets splitting patterns. The proton at C5, adjacent to the bridgehead nitrogen, is typically the most deshielded. The proton at C2 is absent due to substitution.
-
Methyl Protons: A singlet integrating to 3H is expected around ~2.4 ppm, characteristic of a methyl group attached to an aromatic ring.
-
-
¹³C NMR (Predicted):
-
Nitrile Carbon: A signal around 115-120 ppm is characteristic of the carbon in a C≡N group.
-
Aromatic Carbons: Multiple signals will appear in the aromatic region (~110-150 ppm).
-
Methyl Carbon: A signal in the aliphatic region, typically around 18-22 ppm.
-
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher.
-
Validation: The observed spectra must be consistent with the proposed structure, with all peaks assigned and integrations matching the proton count.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
Expected Vibrational Modes:
-
C≡N Stretch: A sharp, intense absorption peak is expected in the range of 2220-2260 cm⁻¹. The presence of this peak is a strong confirmation of the nitrile group.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C=C and C=N Stretches: A complex series of bands in the 1450-1650 cm⁻¹ "fingerprint" region, characteristic of the fused aromatic system.[11][12]
-
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample: Place a small amount of the solid powder directly onto the crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum.
-
Validation: The spectrum should be clean, with a stable baseline and the presence of the expected characteristic peaks, most notably the nitrile stretch.
Mass Spectrometry (MS)
MS provides information on molecular weight and fragmentation, confirming the elemental composition.
-
Expected Data (High-Resolution MS):
-
Calculated Exact Mass: 157.06399 g/mol for [C₉H₇N₃]⁺.
-
Primary Ion: In electrospray ionization (ESI) positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺, with an m/z of ~158.0718.[9][13]
-
Fragmentation: Potential fragmentation pathways include the loss of HCN (27 Da) from the molecule.
-
Protocol: ESI-MS Analysis
-
Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source or via an HPLC system.
-
Acquisition: Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Validation: The observed mass of the parent ion in high-resolution mode must match the calculated exact mass within a tolerance of 5 ppm.
Key Physicochemical Properties for Drug Development
The following properties are critical predictors of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Aqueous Solubility
Solubility is a gatekeeper property; a compound must be in solution to be absorbed and exert a biological effect.
Caption: Experimental workflow for kinetic aqueous solubility determination.
Protocol: Kinetic Solubility Determination
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Assay Plate: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be ≤1%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Quantify the amount of compound remaining in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer/DMSO mixture.
-
Validation: The standard curve must have a correlation coefficient (R²) of >0.99. The experiment should be run in triplicate.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is critical for membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP).
Expert Insight: No experimental LogP is published for this compound. However, the predicted XlogP for the closely related imidazo[1,2-a]pyridine-6-carbonitrile is 1.5, suggesting moderate lipophilicity.[14] The addition of a methyl group would be expected to increase the LogP slightly. A LogP in the range of 1-3 is often considered optimal for oral drug candidates.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Mix a known volume of this octanol solution with an equal volume of water pre-saturated with octanol in a separatory funnel.
-
Equilibration: Shake the mixture vigorously for 30 minutes to allow for partitioning, then allow the layers to separate completely.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Validation: The mass balance (total amount of compound recovered from both phases) should be within 90-110% of the initial amount.
Acidity/Basicity (pKa)
The pKa determines the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target binding.
Expert Insight: The imidazo[1,2-a]pyridine system is basic, with the protonation typically occurring on the N1 nitrogen of the imidazole ring. The pKa of the parent imidazole is ~7.0.[15] For this compound, this basicity will be modulated by the substituents:
-
6-Methyl group: Weakly electron-donating, slightly increasing basicity.
-
3-Carbonitrile group: Strongly electron-withdrawing, significantly decreasing the basicity of the nearby nitrogen ring system. The net effect is an expected pKa lower than that of the unsubstituted parent scaffold, likely in the range of 3-5. This makes it a weak base that would be partially protonated at physiological pH.
Protocol: Potentiometric Titration for pKa Determination
-
Solution: Prepare a solution of the compound (~1-5 mM) in a mixed solvent system (e.g., water/methanol) to ensure solubility.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, perform a titration by adding small, precise aliquots of a standardized acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
-
Validation: The titration curve should be smooth and exhibit a clear inflection point. The experiment should be repeated to ensure reproducibility.
Summary and Outlook
This compound is a compound of significant interest due to its privileged scaffold. This guide has established its core identity and provided a comprehensive framework for its physicochemical characterization.
| Physicochemical Parameter | Predicted/Expected Property | Relevance to Drug Development |
| Solubility | Likely low in aqueous media | Critical for absorption; may require formulation strategies. |
| Lipophilicity (LogP) | Moderately lipophilic (est. 1.5-2.5) | Favorable for membrane permeability and oral absorption. |
| Basicity (pKa) | Weakly basic (est. 3-5) | Influences solubility and interactions with acidic targets/tissues. |
| Spectroscopic Profile | Unique and identifiable signatures | Essential for quality control and structural confirmation. |
The predicted properties of this compound position it as a viable scaffold for further investigation. Its moderate lipophilicity and weak basicity are promising attributes for developing orally bioavailable drug candidates. The next logical steps for any research program involving this molecule would be the rigorous experimental execution of the protocols detailed herein to validate these predictions and build a robust data package to guide future medicinal chemistry and biological evaluation efforts.
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Eur. J. Org. Chem. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Online]. Available: [Link]
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An In-depth Technical Guide to 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its Analogs: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Promising Heterocycle
The imidazo[1,2-a]pyridine core represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This guide focuses on 6-methylimidazo[1,2-a]pyridine-3-carbonitrile (CAS number 1423032-21-6) and its broader chemical class. While specific public data for this exact compound remains limited, this document serves as an in-depth technical resource by leveraging extensive research on structurally similar imidazo[1,2-a]pyridine derivatives. By exploring the known synthesis, properties, and biological activities of this chemical family, we aim to provide researchers and drug development professionals with a robust framework for understanding and harnessing the potential of these versatile molecules.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related analogs and the general characteristics of the imidazo[1,2-a]pyridine class.
| Property | Value / Information | Source |
| CAS Number | 1423032-21-6 | N/A |
| Chemical Name | This compound | |
| Molecular Formula | C₉H₇N₃ | [3] |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like chloroform and dichloromethane.[4] | N/A |
| Melting Point | Not publicly available. Related imidazo[1,2-a]pyridine derivatives exhibit a wide range of melting points. | N/A |
| Boiling Point | Not publicly available. | N/A |
| Purity | Commercially available with ≥95% purity. | N/A |
Synthesis and Chemical Reactivity: Building the Core Scaffold
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with numerous methodologies developed to afford a diverse range of derivatives. A common and effective strategy involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the formation of the imidazo[1,2-a]pyridine ring system, which is applicable to the synthesis of 6-methyl- and 3-carbonitrile substituted analogs.
Illustrative Experimental Protocol (Hypothetical for CAS 1423032-21-6)
While a specific protocol for this compound is not available in the reviewed literature, a plausible synthesis can be extrapolated from general methods for similar compounds.
Step 1: N-Alkylation A solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol, DMF) is treated with a 3-halo-2-oxopropanenitrile. The reaction mixture is typically heated to facilitate the initial N-alkylation of the pyridine ring.
Step 2: Intramolecular Cyclization The resulting intermediate undergoes an intramolecular condensation reaction, often promoted by the continued heating or the addition of a mild base, to form the fused imidazole ring. This step involves the nucleophilic attack of the exocyclic nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
Step 3: Purification The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final this compound.
Biological Significance and Therapeutic Potential: A Scaffold of Opportunity
The imidazo[1,2-a]pyridine nucleus is a prominent feature in a number of commercially available drugs and clinical candidates, underscoring its therapeutic relevance.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities.
Key Therapeutic Areas
-
Oncology: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of various kinases, disruption of microtubule dynamics, and induction of apoptosis.
-
Infectious Diseases: This class of compounds has shown promise in the development of novel antibacterial, antiviral, and antifungal agents.[1]
-
Inflammation and Immunology: Certain imidazo[1,2-a]pyridine-based molecules exhibit potent anti-inflammatory properties, suggesting their potential for treating a range of inflammatory conditions.
-
Central Nervous System (CNS) Disorders: The well-known hypnotic agent Zolpidem features an imidazo[1,2-a]pyridine core, highlighting the utility of this scaffold in targeting CNS receptors.
Potential Signaling Pathway Interactions
The diverse biological activities of imidazo[1,2-a]pyridines stem from their ability to interact with a variety of biological targets and signaling pathways. The diagram below illustrates some of the key pathways that have been reported to be modulated by compounds containing this scaffold.
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The safety information provided here is based on general knowledge of related heterocyclic compounds and should be supplemented by a thorough risk assessment before any experimental work is undertaken.
General Hazard Information
Compounds of the imidazo[1,2-a]pyridine class should be handled with care. Potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.
Recommended Handling and Storage Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold, including derivatives such as this compound, continues to be a fertile ground for drug discovery and development. While specific data for the compound with CAS number 1423032-21-6 is not extensively documented in the public domain, the wealth of information available for the broader class of imidazo[1,2-a]pyridines provides a strong foundation for future research. Further investigation into the synthesis, physicochemical properties, and biological activities of this specific molecule is warranted to fully elucidate its potential. As our understanding of the structure-activity relationships within this chemical family deepens, so too will our ability to design and develop novel therapeutics for a wide range of human diseases.
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The Imidazo[1,2-a]Pyridine Scaffold: A Journey from Serendipitous Discovery to a Privileged Structure in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "privileged structure," frequently appearing in a multitude of biologically active compounds and marketed drugs.[2][3] Its unique electronic and steric properties allow for diverse functionalization, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and central nervous system activities.[4][5][6] This guide provides a comprehensive overview of the discovery and historical development of the imidazo[1,2-a]pyridine scaffold, tracing its journey from its initial synthesis to its current status as a cornerstone in modern drug discovery. We will delve into the evolution of its synthetic methodologies, the expanding scope of its biological applications, and the key structure-activity relationships that have guided its development.
The Genesis: The Tschitschibabin Synthesis and Early Explorations
The story of the imidazo[1,2-a]pyridine scaffold begins in 1925 with the pioneering work of Aleksei Tschitschibabin (also spelled Chichibabin).[7][8] In a landmark discovery, Tschitschibabin reported the synthesis of this heterocyclic system through the condensation of 2-aminopyridine with α-halocarbonyl compounds.[8] The archetypal reaction involved treating 2-aminopyridine with bromoacetaldehyde at high temperatures (150-200 °C) in a sealed tube, which, despite yielding the desired imidazo[1,2-a]pyridine in modest amounts, laid the fundamental groundwork for all subsequent synthetic endeavors.[7]
The initial Tschitschibabin synthesis, while groundbreaking, suffered from harsh reaction conditions and limited substrate scope. These limitations spurred further investigations to refine and improve the efficiency of this pivotal transformation. A significant advancement came with the introduction of a base, such as sodium hydrogen carbonate, which facilitated the reaction under milder conditions and led to considerably higher yields.[7] This modification made the synthesis more practical and accessible, opening the door for broader exploration of the chemical space around the imidazo[1,2-a]pyridine core.
The Evolution of Synthetic Strategies: From Classical Condensations to Modern Catalysis
The foundational Tschitschibabin reaction has served as a springboard for the development of a vast array of synthetic methods for constructing the imidazo[1,2-a]pyridine scaffold. These methodologies can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, diversity, and functional group tolerance.
Classical and Modified Condensation Reactions
The reaction of 2-aminopyridines with α-haloketones remains a robust and widely used method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[9] Numerous modifications have been introduced to improve this classical approach, including the use of various solvents, bases, and catalysts. For instance, catalyst-free versions of this reaction have been developed, often employing eco-friendly techniques and milder conditions.[9]
Beyond α-haloketones, other electrophilic partners have been successfully employed in condensation reactions with 2-aminopyridines. These include:
-
α-Diazoketones: Offering an alternative route that often proceeds under mild conditions.
-
1,3-Dicarbonyl compounds: Providing access to a different substitution pattern on the final scaffold.
-
Alkynes: Involving a cyclization step to form the imidazole ring.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and the imidazo[1,2-a]pyridine scaffold is no exception. MCRs allow for the one-pot synthesis of the target molecule from three or more starting materials, significantly reducing the number of synthetic steps and purification procedures.
One of the most prominent MCRs for imidazo[1,2-a]pyridine synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction .[4][10] This powerful three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[9][10] The GBB reaction is highly versatile and has been instrumental in the rapid generation of large libraries of imidazo[1,2-a]pyridine derivatives for biological screening.[4]
Another notable MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[7] This approach provides a straightforward route to 2,3-disubstituted imidazo[1,2-a]pyridines.
Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Modern synthetic organic chemistry has been profoundly impacted by the development of transition metal-catalyzed reactions. These powerful tools have enabled the construction of the imidazo[1,2-a]pyridine scaffold through novel bond-forming strategies. Various methods employing catalysts based on copper, palladium, and other metals have been reported, facilitating C-N and C-C bond formations that are central to the assembly of the heterocyclic core.[11][12] These reactions often exhibit high efficiency, broad functional group compatibility, and the ability to introduce molecular complexity in a controlled manner.
A Timeline of Discovery: From Chemical Curiosities to Therapeutic Agents
The exploration of the biological activities of imidazo[1,2-a]pyridines began to gain momentum in the mid-20th century. The initial discoveries were often serendipitous, but they paved the way for a more systematic investigation of the therapeutic potential of this scaffold.
The Dawn of CNS Activity and the Rise of Zolpidem
In the mid-20th century, researchers began to uncover the effects of imidazo[1,2-a]pyridine derivatives on the central nervous system (CNS). This line of inquiry culminated in the 1980s with the development of Zolpidem (marketed as Ambien), a potent hypnotic agent used for the short-term treatment of insomnia.[2][5] The discovery of Zolpidem was a watershed moment, solidifying the therapeutic importance of the imidazo[1,2-a]pyridine scaffold and stimulating further research into its diverse biological activities. Other notable drugs with this core structure include Alpidem and Saripidem, which also exhibit anxiolytic and hypnotic properties.[8]
Expanding the Pharmacological Landscape
The success of Zolpidem spurred a broader investigation into the therapeutic potential of imidazo[1,2-a]pyridines beyond CNS applications. The inherent versatility of the scaffold allowed for the development of compounds with a wide range of biological activities, as summarized in the table below.
| Therapeutic Area | Examples of Biological Activity | Key Molecular Targets (where known) |
| Oncology | Antiproliferative, Apoptosis induction | Kinases (e.g., c-Met, IGF-1R), Tubulin, PI3K/mTOR pathway[13][14][15] |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal, Antitubercular | Viral enzymes, Bacterial cell wall synthesis, Fungal ergosterol biosynthesis, Mycobacterial ATP synthase[16][17][18] |
| Inflammation & Pain | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) enzymes |
| Gastrointestinal | Antiulcer | H+/K+-ATPase (Proton pump) |
| Cardiovascular | Cardiotonic | Phosphodiesterase (PDE) inhibitors |
This expansion into new therapeutic areas has been driven by a deeper understanding of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives. By systematically modifying the substituents at various positions of the bicyclic core, researchers have been able to fine-tune the pharmacological properties of these compounds and optimize their potency and selectivity for specific biological targets.
Experimental Protocol: A Modern Approach to Imidazo[1,2-a]Pyridine Synthesis - The Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol provides a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB three-component reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Scandium(III) triflate (Sc(OTf)3) (10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Column chromatography apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Add scandium(III) triflate (10 mol%) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion and Future Perspectives
The journey of the imidazo[1,2-a]pyridine scaffold, from its initial synthesis by Tschitschibabin nearly a century ago to its current status as a privileged structure in medicinal chemistry, is a testament to its remarkable chemical and biological versatility. The continuous development of innovative synthetic methodologies has provided researchers with powerful tools to explore the vast chemical space around this core, leading to the discovery of numerous compounds with significant therapeutic potential. The wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, spanning from CNS disorders to cancer and infectious diseases, underscores the profound impact of this scaffold on modern drug discovery.[5][6][14]
Looking ahead, the future of imidazo[1,2-a]pyridine research remains bright. The application of cutting-edge synthetic techniques, such as C-H functionalization and photoredox catalysis, will undoubtedly lead to even more efficient and diverse routes to novel derivatives. Furthermore, the integration of computational modeling and artificial intelligence in the drug design process will enable a more rational and targeted exploration of the therapeutic potential of this remarkable scaffold. As our understanding of complex biological pathways continues to grow, the imidazo[1,2-a]pyridine core is poised to remain a central and invaluable component in the development of the next generation of therapeutic agents.
References
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- Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Future Science.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026-01-06). ACS Omega.
- Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2017-01-11). Journal of Medicinal Chemistry.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011-08-15). Bioorganic & Medicinal Chemistry Letters.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry.
- Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. PubMed.
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- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025-08-08).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). ChemistrySelect.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Advances in Biological Chemistry.
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Spectroscopic Characterization of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally related imidazo[1,2-a]pyridine derivatives to present a robust analysis. The following sections detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a predictive and interpretive framework for researchers working with this and similar compounds.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a variety of therapeutic agents.[1][2] Its unique electronic and structural characteristics, arising from the fusion of an imidazole and a pyridine ring, impart favorable pharmacokinetic and pharmacodynamic properties. The substituent pattern on this bicyclic system plays a critical role in modulating its biological activity. Therefore, unambiguous structural elucidation through spectroscopic methods is paramount in the development of novel imidazo[1,2-a]pyridine-based compounds. This guide focuses on the specific spectroscopic signatures of this compound (Figure 1).
Figure 1. Chemical Structure of this compound.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum of the imidazo[1,2-a]pyridine ring system is well-characterized.[3][4] The aromatic protons typically resonate in the downfield region (δ 6.5-9.0 ppm). For this compound, the following proton signals are expected (Table 1).
Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.0 - 8.2 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |
| H-5 | ~7.6 - 7.8 | d | ~9.0 | Doublet due to coupling with H-7. Deshielded by the fused imidazole ring. |
| H-7 | ~7.0 - 7.2 | dd | ~9.0, ~1.5 | Doublet of doublets due to coupling with H-5 and H-8. |
| H-8 | ~7.4 - 7.6 | d | ~7.0 | Doublet due to coupling with H-7. |
| 6-CH₃ | ~2.3 - 2.5 | s | - | Singlet for the methyl group protons. |
Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for NMR analysis of organic compounds. DMSO-d₆ can be particularly useful for compounds with limited solubility in CDCl₃ and for observing exchangeable protons, although none are present in this molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonitrile carbon will have a characteristic chemical shift in the 115-120 ppm range. The predicted chemical shifts for the carbons of this compound are summarized in Table 2.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~135 - 140 | Attached to two nitrogen atoms and the carbonitrile group. |
| C-3 | ~105 - 110 | Shielded by the adjacent nitrogen and influenced by the nitrile group. |
| C-5 | ~125 - 130 | Aromatic carbon in the pyridine ring. |
| C-6 | ~130 - 135 | Aromatic carbon bearing the methyl group. |
| C-7 | ~115 - 120 | Aromatic carbon in the pyridine ring. |
| C-8 | ~120 - 125 | Aromatic carbon in the pyridine ring. |
| C-8a | ~140 - 145 | Bridgehead carbon. |
| 6-CH₃ | ~18 - 22 | Methyl group carbon. |
| -C≡N | ~115 - 120 | Carbonitrile carbon. |
Experimental Protocol: A standard ¹³C NMR experiment would involve dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇N₃), the expected molecular weight is 157.176 g/mol .[5]
Expected Molecular Ion Peak
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 157. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Fragmentation Pattern
The fragmentation of the imidazo[1,2-a]pyridine ring system can be complex. Potential fragmentation pathways may involve the loss of the nitrile group (-CN, 26 Da) or the methyl group (-CH₃, 15 Da).
Caption: Predicted major fragmentation pathways.
Experimental Workflow: A sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.
Caption: Mass spectrometry experimental workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key expected IR absorption bands for this compound are listed in Table 3.
Table 3. Predicted IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2220 - 2260 | C≡N stretch | Nitrile |
| ~3000 - 3100 | C-H stretch | Aromatic |
| ~2850 - 2960 | C-H stretch | Methyl |
| ~1600 - 1650 | C=C and C=N stretch | Imidazo[1,2-a]pyridine ring |
| ~1400 - 1500 | C-C in-ring stretch | Aromatic |
Self-Validating Protocol: The presence of a sharp, strong absorption band around 2230 cm⁻¹ would be a definitive indicator of the nitrile functional group, validating the structure.[6][7] The aromatic C-H stretches above 3000 cm⁻¹ and the ring stretching vibrations would confirm the presence of the heterocyclic aromatic system.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By synthesizing information from established spectroscopic principles and data from analogous compounds, a comprehensive set of expected spectral features has been compiled. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related imidazo[1,2-a]pyridine derivatives, facilitating their structural confirmation and accelerating their development in medicinal chemistry and other scientific fields.
References
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
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LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
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LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Screening of Novel Imidazo[1,2-a]pyridine Derivatives
Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a compelling starting point in the quest for novel therapeutics. This nitrogen-bridged heterocyclic system is a "privileged scaffold," a term we in the field use for molecular frameworks that are capable of binding to multiple, diverse biological targets. This versatility is evidenced by the range of biological activities these derivatives have demonstrated, including anticancer, antituberculosis, anti-inflammatory, and antimicrobial properties.[1][2] Marketed drugs such as zolpidem and alpidem further underscore the therapeutic relevance of this chemical architecture.[3][4]
This guide is crafted for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic workflow, designed to provide both the "how" and the "why" of constructing a robust biological screening cascade for novel imidazo[1,2-a]pyridine derivatives. We will journey from initial high-throughput screening to the crucial stages of hit-to-lead optimization, grounding our discussion in field-proven insights and detailed, actionable protocols.
I. Designing a Strategic Screening Cascade: From Hits to Leads
A well-designed screening cascade is the cornerstone of an efficient drug discovery program. It's a tiered approach that allows for the rapid evaluation of large numbers of compounds in primary screens, followed by more complex and biologically relevant assays for a smaller number of "hits." This strategy conserves resources and focuses efforts on the most promising molecules.
The logic of the cascade is to progressively increase the biological complexity and resource intensity of the assays while narrowing down the number of compounds under investigation. Each stage is a decision point: does the compound's activity profile warrant advancement to the next, more rigorous, stage?
Below is a visual representation of a typical screening cascade for imidazo[1,2-a]pyridine derivatives, which we will explore in detail in the subsequent sections.
II. Primary Screening: Casting a Wide Net
The goal of primary screening is to efficiently identify initial "hits" from a library of synthesized imidazo[1,2-a]pyridine derivatives. These assays should be robust, reproducible, and scalable for high-throughput formats.
A. Foundational Cytotoxicity Screening
Before assessing therapeutic efficacy, it is crucial to determine the inherent cytotoxicity of your compounds. This initial triage helps to identify compounds that are either promiscuously toxic or have a desirable therapeutic window. The MTT assay is a widely used, reliable, and scalable colorimetric method for this purpose.
This protocol is a standard method for assessing cell viability.[5]
-
Cell Seeding: Plate your chosen cancer cell line (e.g., HCC1937 for breast cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your imidazo[1,2-a]pyridine derivatives at a single, high concentration (e.g., 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: After the incubation period, remove the media and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant cytotoxicity can be flagged for further investigation or deprioritized if the goal is a non-cytotoxic agent.
B. Target-Oriented and Phenotypic Primary Screens
Parallel to cytotoxicity screening, a primary assay focused on the therapeutic hypothesis is conducted. This could be a target-based assay (e.g., inhibiting a specific kinase) or a phenotypic assay (e.g., inhibiting microbial growth).
Given that many imidazo[1,2-a]pyridine derivatives have been shown to inhibit protein kinases, a primary screen against a relevant kinase is a logical starting point for an anticancer program.[1][6]
This protocol provides a high-throughput method for measuring kinase activity.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), the kinase of interest, a suitable substrate peptide, and ATP.
-
Compound Addition: In a 384-well plate, add your test compounds at a single concentration (e.g., 1 µM).
-
Kinase Addition: Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. A decrease in signal compared to the vehicle control indicates kinase inhibition.
For an antimicrobial program, the primary screen will aim to determine the minimum inhibitory concentration (MIC) of the compounds against relevant bacterial or fungal strains.
This is a standard method for assessing antimicrobial activity.[7][8]
-
Compound Preparation: Prepare a 2-fold serial dilution of your imidazo[1,2-a]pyridine derivatives in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis H37Rv) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 35 ± 1°C for 18–24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Secondary Screening and Hit Validation: From "What" to "How"
Hits from the primary screen are subjected to more detailed investigation to confirm their activity, determine their potency, and begin to understand their mechanism of action.
A. Dose-Response Analysis and Potency Determination
The first step in hit validation is to confirm the activity in a dose-response format to determine the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or cytotoxic compounds, or to confirm the MIC for antimicrobials. This involves testing the compounds over a range of concentrations.
B. Mechanism of Action Studies: Unraveling the "Why"
For promising hits, particularly in cancer screening, it's crucial to understand how they are affecting the cells. An apoptosis assay can differentiate between a cytotoxic and a cytostatic effect.
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat your cancer cell line with the hit compound at its IC50 concentration for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cells.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1x binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Target Validation and Pathway Analysis
For hits that induce a desired phenotype, such as apoptosis, the next step is to confirm that they are acting on the intended target and pathway. For imidazo[1,2-a]pyridines often implicated in kinase signaling, this involves examining the phosphorylation status of key downstream proteins.
For instance, if the intended target is within the PI3K/Akt/mTOR pathway, a western blot analysis can be performed to assess the phosphorylation levels of Akt and mTOR in compound-treated cells. A reduction in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would provide strong evidence of on-target activity.[1][5]
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A Comprehensive Technical Guide to the Luminescence Properties of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention, not only for its prevalence in medicinally active compounds but also for its remarkable photophysical properties.[1][2] Its rigid, planar, and π-conjugated structure forms the basis for a class of highly versatile fluorophores.[3][4] The luminescence of these compounds can be systematically tuned through synthetic modifications, making them exceptional candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and advanced bioimaging probes.[5][6][7][8] This guide provides an in-depth exploration of the fundamental principles governing the luminescence of imidazo[1,2-a]pyridines, the structure-property relationships that allow for rational design, standard experimental protocols for their characterization, and a survey of their cutting-edge applications.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Fluorophore
Imidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle recognized as a "drug prejudice" scaffold due to its core presence in numerous pharmaceutical agents like Zolpidem and Alpidem.[1][2] Beyond its biological significance, its inherent structural and electronic features make it a superior emissive core. The fusion of the imidazole and pyridine rings creates a rigid π-system that minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.[3] This inherent luminosity, combined with the synthetic accessibility of its derivatives, allows for the precise tuning of its optical properties for specific functions.[9][10][11]
Fundamental Photophysical Principles
The luminescence of imidazo[1,2-a]pyridine derivatives is governed by the transition of electrons between molecular orbitals upon absorption of light. The process begins with the absorption of a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), typically corresponding to a π-π* transition.[12][13] The molecule then relaxes to the ground state by emitting a photon, a process known as fluorescence.
The character of this transition is paramount. By introducing electron-donating (D) and electron-accepting (A) groups onto the scaffold, a donor-acceptor system can be created. This leads to an excited state with significant Intramolecular Charge Transfer (ICT) character, where the electron density shifts from the donor to the acceptor moiety.[14][15] This ICT state is highly sensitive to the surrounding environment, which is the origin of many of the scaffold's useful properties. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for understanding these processes, allowing researchers to predict HOMO-LUMO energy gaps, visualize orbital distributions, and characterize the nature of the excited states before synthesis.[15][16]
Modulating Luminescence: Structure-Property Relationships
The true power of the imidazo[1,2-a]pyridine scaffold lies in its tunability. The emission color, intensity, and environmental sensitivity can be rationally engineered through chemical design.
The Impact of Substituents
The electronic nature and position of substituent groups are the primary tools for tuning luminescence.
-
Electron-Donating Groups (EDGs): Groups like amines, methoxy, and methyl increase the electron density of the π-system. Attaching an EDG, such as an arylamine, can create a strong D-A system, leading to a red-shift (longer wavelength emission) and pronounced solvatochromism due to the formation of a polar ICT excited state.[4][15]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and trifluoromethyl pull electron density from the π-system. While they can be used to tune electronic properties, strong EWGs like the nitro group can also quench fluorescence entirely by promoting non-radiative decay pathways.[4]
Environmental Sensitivity
The ICT character of many derivatives makes their emission highly sensitive to the local environment.
-
Solvatochromism: This is the change in emission color with varying solvent polarity.[17] In polar solvents, the dipolar excited ICT state is stabilized more than the ground state, resulting in a red-shifted emission. This property is fundamental to their use as probes for micro-environments, such as in biological membranes.[15][16]
-
Halochromism (pH Sensitivity): The nitrogen atoms in the heterocyclic core can be protonated or deprotonated depending on the pH. This can significantly alter the electronic structure and, consequently, the fluorescence emission, enabling the design of pH sensors.[18]
Advanced Luminescence Phenomena
-
Aggregation-Induced Emission (AIE): Some imidazo[1,2-a]pyridine derivatives are designed to be weakly emissive in solution but become highly luminescent upon aggregation in a poor solvent or in the solid state.[6][19][20] This AIE effect is typically caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. This property is highly desirable for applications like non-doped OLEDs and biological imaging.[3][6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In derivatives containing a proximal proton donor and acceptor (e.g., a hydroxyl group ortho to the linkage point), photoexcitation can trigger the transfer of a proton.[16] The molecule relaxes from this new tautomeric excited state, resulting in a fluorescence emission with an unusually large Stokes shift (separation between absorption and emission peaks). This is beneficial for reducing self-absorption and improving signal-to-noise in imaging applications.
Experimental Characterization of Luminescence
A rigorous and systematic approach is required to characterize the photophysical properties of new imidazo[1,2-a]pyridine derivatives.
Protocol: Steady-State Spectroscopy
This is the first step to understand the basic optical properties of a compound.
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade DMSO or CH₂Cl₂). Create a dilute working solution (typically 1-10 µM) in the solvent of interest to avoid inner filter effects.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample from ~250 nm to ~600 nm. The wavelength of maximum absorption (λabs) is a key parameter.
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λex) to the measured λabs to ensure maximal emission.
-
Scan the emission monochromator over a range starting ~10-20 nm above λex to a longer wavelength where the emission signal returns to baseline. This yields the emission spectrum and the wavelength of maximum emission (λem).
-
Causality: Exciting at the absorption maximum ensures that the maximum number of molecules are promoted to the excited state, providing the strongest and most representative emission spectrum.
-
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the sample to a well-characterized standard.
-
Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. For blue-emitting imidazo[1,2-a]pyridines, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption.
-
Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both series of solutions. The slopes of these plots should be linear.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Slopesample / Slopestd) * (η2sample / η2std) where Φ is the quantum yield, Slope is the gradient from the plot, and η is the refractive index of the solvent used for each solution.
-
Trustworthiness: This multi-point calibration method is more robust than a single-point measurement, as it validates the linear relationship between absorbance and emission and minimizes errors from a single inaccurate dilution.
-
Applications Driven by Luminescence
The tunable properties of imidazo[1,2-a]pyridines have led to their successful implementation in several high-technology fields.
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-a]pyridines are highly promising materials for OLEDs, particularly as deep-blue fluorescent emitters—a color that remains a challenge for stable and efficient devices.[5] Their rigid structure contributes to high quantum yields and their bipolar charge-transport characteristics are beneficial for device performance.[3] Researchers have designed derivatives that serve as the emissive layer in OLEDs, achieving high external quantum efficiencies (EQEs) of over 6% for deep-blue emission (CIEy ≤ 0.08) with impressively low efficiency roll-off at high brightness.[5] Furthermore, their electronic properties make them suitable as host materials for phosphorescent emitters in red and green OLEDs.[5] AIE-active imidazo[1,2-a]pyridines are particularly advantageous for creating highly efficient non-doped OLEDs.[3][6]
| Compound Type | Application | Max EQE (%) | CIE Coordinates (x, y) | Reference |
| IP-DPPI (Doped) | Deep-Blue Emitter | 6.13 | (0.153, 0.078) | [5] |
| GBY-17 (Non-doped) | Cyan Emitter | 15.6 | (0.23, 0.42) | [3][6] |
| GBY-18 (Non-doped) | Orange Emitter | 10.9 | (0.59, 0.38) | [3][6] |
| IP-PPI Host | Red Phosphorescent | 20.8 | N/A | [5] |
Chemical Sensing and Molecular Probes
The sensitivity of the imidazo[1,2-a]pyridine fluorophore to its local environment makes it an excellent platform for designing chemical sensors. The sensing mechanism often relies on a specific chemical reaction or binding event that perturbs the electronic structure of the fluorophore, leading to a change in its emission.
-
Metal Ion Detection: Derivatives have been designed for the highly selective and sensitive detection of biologically and environmentally important metal ions. For instance, probes have been developed that show a fluorescent "turn-on" response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range.[21] The mechanism often involves the chelation of the metal ion, which can alter ICT pathways or restrict molecular vibrations.[22]
-
pH and Analyte Sensing: Imidazo[1,5-a]pyridinium ions have been developed as water-soluble, ratiometric pH sensors.[18] More complex probes incorporating reactive moieties, such as borate esters, have been synthesized for the selective detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling.[23]
Bioimaging
The application of luminescent probes in imaging living cells requires low cytotoxicity, good cell permeability, and brightness in aqueous media. Imidazo[1,2-a]pyridine derivatives have been successfully engineered to meet these criteria. They have been used to image the distribution of metal ions like Fe³⁺ and Hg²⁺ within living HeLa cells, demonstrating their practical utility in mapping biochemical processes in real-time.[13][21] The development of probes with AIE or ESIPT properties is particularly valuable for bioimaging, as it can provide high-contrast imaging with reduced background signal.[20]
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"solubility of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile in organic solvents"
An In-Depth Technical Guide to the Solubility of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological activities and its presence in several marketed drugs.[1][2][3] The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, with solubility being paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and ultimately influences bioavailability.
This technical guide addresses the critical need for solubility data for this compound. In the absence of extensive published quantitative data for this specific molecule, this document provides a robust framework for both predicting and experimentally determining its solubility in a range of common organic solvents. It combines theoretical principles of chemical interactions with practical, field-proven laboratory protocols, offering researchers a comprehensive resource for their development programs.
Introduction to this compound
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention from the scientific community. Its rigid structure and versatile substitution patterns have led to the development of compounds with diverse therapeutic applications, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory agents.[1][2][4] Marketed drugs such as Zolpidem and Alpidem feature this core, underscoring its pharmaceutical relevance.[1][3] The exploration of novel derivatives, such as the title compound, is a logical and promising avenue in drug discovery.[5][6]
Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1423032-21-6 | [7][8] |
| Molecular Formula | C₉H₇N₃ | [7] |
| Molecular Weight | 157.18 g/mol | [7] |
| Appearance | Solid (predicted) | [8] |
The structure features a bicyclic aromatic system, a methyl group, and a highly polar carbonitrile moiety. The nitrogen atoms within the ring system and the nitrile group can act as hydrogen bond acceptors, influencing interactions with protic solvents.
The Critical Role of Solubility in Pharmaceutical Development
Solubility is a master variable that influences nearly every stage of the drug development pipeline:
-
Synthesis: Affects reaction kinetics, yield, and purity by ensuring reactants are in the same phase.
-
Purification: Enables the selection of appropriate solvent systems for techniques like recrystallization and chromatography.
-
Formulation: Poor solubility is a major hurdle in developing oral dosage forms, impacting dissolution rates and bioavailability.
-
Biological Assays: Compounds must be solubilized, typically in solvents like DMSO, to be tested in vitro, and poor solubility can lead to inaccurate results.
A Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a powerful, albeit qualitative, predictive tool.[9][10] This rule is grounded in the intermolecular forces between solute and solvent molecules. Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to greater solubility.[10]
Structural Analysis of this compound
-
Non-Polar Regions: The fused aromatic rings and the methyl group contribute to the molecule's lipophilicity and favor interactions with non-polar solvents via van der Waals forces.
-
Polar Regions: The nitrogen atoms in the imidazo[1,2-a]pyridine core introduce polarity. The carbonitrile (-C≡N) group is a particularly strong dipole and a potent hydrogen bond acceptor. This feature is expected to dominate its interactions with polar solvents.
Predicted Solubility Profile
Based on the structural analysis, we can predict the compound's relative solubility across a spectrum of common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low | The highly polar nitrile group and heterocyclic core are incompatible with the non-polar nature of these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Good to Excellent | These solvents can effectively solvate the aromatic rings while their moderate polarity interacts favorably with the molecule's polar regions. A similar compound is noted to be freely soluble in DCM and Chloroform.[11] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good | These solvents possess a dipole that can interact with the nitrile and ring nitrogens. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating a wide range of polar organic molecules. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors, but the interaction with the nitrile and ring nitrogens (acceptors) is the primary driver. Solubility is likely limited by the energy required to disrupt the solvent's own hydrogen-bonding network. |
| Aqueous | Water | Low to Insoluble | The significant non-polar surface area from the aromatic rings and methyl group likely outweighs the polar contributions of the nitrile and nitrogen atoms, leading to poor aqueous solubility.[12] |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following section details robust protocols for both qualitative and quantitative solubility assessment.
Workflow for Preliminary Solubility Assessment
This workflow provides a rapid, material-sparing method to classify the compound's solubility and guide solvent selection for further experiments.
Caption: A streamlined workflow for rapid qualitative solubility testing.
Protocol 1: Qualitative Solubility Determination
Objective: To rapidly assess the solubility of the compound in a range of solvents.
Materials:
-
This compound
-
Small glass vials (e.g., 1.5 mL)
-
A selection of test solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Methanol, Water, DMSO)
-
Vortex mixer
-
Pipettors
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the vial.[13][14]
-
Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the vial against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, particulate-free solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain visible.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the observation for the solvent.
-
Repeat: Use a fresh vial and sample for each new solvent to be tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered a gold standard for its reliability.
Causality and Self-Validation: This protocol is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved solute. The inclusion of a filtration step and analysis of the supernatant ensures that only the dissolved compound is measured. Verifying saturation by observing a persistent solid phase is a critical self-validating step.
Caption: Workflow for the quantitative shake-flask solubility method.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a screw-cap vial. The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9]
-
Phase Separation: Allow the vial to stand undisturbed in the same temperature-controlled environment long enough for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step is critical to remove all undissolved microparticulates.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve prepared from the same compound.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Data Application in Research and Development
The empirically determined solubility data is invaluable for making informed decisions:
-
Process Chemistry: A solvent in which the compound has high solubility is ideal for reaction media. Conversely, a solvent pair where the compound is soluble in one and insoluble in the other is perfect for crystallization-based purification.
-
Preformulation: For early-stage drug development, identifying solvents in which the compound has a solubility >10 mg/mL is often a key objective for creating stock solutions for biological screening.
-
Analytical Method Development: Knowledge of solubility is essential for preparing standards and samples for HPLC, NMR, and other analytical techniques.
Conclusion
While direct, published solubility data for this compound is scarce, a robust understanding can be achieved by combining theoretical chemical principles with systematic experimental verification. The structural features of the molecule—a moderately lipophilic aromatic core functionalized with a highly polar nitrile group—suggest excellent solubility in polar aprotic solvents like DMSO and DCM, moderate solubility in polar protic solvents like methanol, and poor solubility in non-polar and aqueous media. The detailed protocols provided in this guide offer a clear and reliable pathway for researchers to generate the precise, high-quality data needed to advance their research and development efforts with this promising compound class.
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Quantum Chemical Calculations for Imidazo[1,2-a]Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold and the Power of In Silico Investigation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system is the core of numerous commercial drugs, including Zolpidem and Olprinone, and its derivatives have demonstrated a vast therapeutic spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4] The versatility of the imidazo[1,2-a]pyridine core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[2]
In the modern drug discovery and materials science landscape, computational chemistry has emerged as an indispensable tool for accelerating research and development.[5] Quantum chemical calculations, in particular, provide a molecular-level understanding of the electronic structure, reactivity, and spectroscopic properties of novel compounds before their synthesis, thereby guiding experimental efforts and reducing costs.[5][6] This guide provides an in-depth technical overview of the application of quantum chemical calculations to the study of imidazo[1,2-a]pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Computational Chemist's Toolkit: Methodologies and Practical Considerations
The successful application of quantum chemical calculations hinges on the judicious selection of theoretical methods and basis sets. This choice is always a compromise between computational cost and accuracy.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules like imidazo[1,2-a]pyridine derivatives due to its excellent balance of accuracy and computational efficiency.[7][8][9]
-
Functionals and Basis Sets: The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For imidazo[1,2-a]pyridine systems, the B3LYP functional combined with the 6-31G(d,p) or 6-311G++(d,p) basis sets has been shown to provide a good description of molecular geometries and electronic properties.[7][10][11] For studies requiring higher accuracy, especially for non-covalent interactions, M06-2X functional with a larger basis set like 6-31++G(d,p) is a recommended choice.[12]
Experimental Protocol: A Step-by-Step Workflow for DFT Calculations
-
Structure Preparation:
-
Start with a 2D or 3D structure of the imidazo[1,2-a]pyridine derivative. This can be drawn using chemical drawing software or obtained from crystallographic data.
-
Perform an initial molecular mechanics-based conformational search to identify low-energy conformers. This is crucial for flexible side chains.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step locates the minimum energy structure on the potential energy surface.
-
The optimization process should continue until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
-
-
Frequency Calculations:
-
Following optimization, it is essential to perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Frequency calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
The following diagram illustrates the general workflow for quantum chemical calculations on imidazo[1,2-a]pyridine derivatives:
Caption: A generalized workflow for performing quantum chemical calculations on imidazo[1,2-a]pyridine derivatives.
Unveiling Molecular Insights: Key Properties and Their Interpretation
Once the geometry is optimized, a wealth of information about the molecule's electronic structure and reactivity can be extracted.
Frontier Molecular Orbitals (FMOs): Understanding Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[7]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): This is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, while a small energy gap suggests high reactivity.[10]
| Property | Significance in Drug Design |
| HOMO Energy | Relates to the ionization potential and the molecule's ability to be oxidized. |
| LUMO Energy | Relates to the electron affinity and the molecule's ability to be reduced. |
| HOMO-LUMO Gap | Correlates with chemical reactivity, polarizability, and bioactivity. |
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[7]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In imidazo[1,2-a]pyridines, these are typically located around the nitrogen atoms.[8]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are favorable sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas with a neutral electrostatic potential.
Time-Dependent DFT (TD-DFT): Probing Photophysical Properties
For applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes, understanding the photophysical properties is crucial. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption and emission spectra.[12] By simulating the electronic transitions, TD-DFT can predict the absorption and fluorescence wavelengths, which can be directly compared with experimental data.[12]
Hirshfeld Surface Analysis: Deconstructing Intermolecular Interactions
Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions in the crystalline state.[13][14][15] This method maps various properties onto the molecular surface, providing insights into close contacts between neighboring molecules, which are crucial for understanding crystal packing and polymorphism.[13][16][17]
Integrating Computational and Experimental Data: A Synergistic Approach
The true power of quantum chemical calculations is realized when they are used in conjunction with experimental techniques.
Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein.[18][19][20] Quantum mechanically optimized geometries of imidazo[1,2-a]pyridine derivatives can be used as input for docking studies to obtain more accurate predictions of their binding modes and affinities.[18][19] This information is invaluable for structure-based drug design.[4]
Caption: A simplified workflow for molecular docking studies of imidazo[1,2-a]pyridine derivatives.
Spectroscopic Characterization: Validating Computational Models
Calculated spectroscopic data, such as IR and NMR spectra, can be compared with experimental data to validate the chosen computational model.[11][21] A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and other properties.
| Spectroscopic Technique | Information Provided |
| FT-IR Spectroscopy | Vibrational frequencies of functional groups.[11][21] |
| NMR Spectroscopy | Chemical shifts of protons and carbons, providing insights into the electronic environment of the nuclei.[21] |
| UV-Vis Spectroscopy | Electronic transitions, which can be correlated with TD-DFT calculations.[12] |
Conclusion: A Forward Look
Quantum chemical calculations offer a powerful and versatile suite of tools for the investigation of imidazo[1,2-a]pyridine derivatives. From elucidating electronic structure and reactivity to predicting spectroscopic properties and guiding drug design efforts, these in silico methods provide invaluable insights that complement and accelerate experimental research. As computational resources continue to grow and theoretical methods become more sophisticated, the role of quantum chemistry in the development of novel therapeutics and materials based on the imidazo[1,2-a]pyridine scaffold is set to expand even further.
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Benali, T., et al. (2018). Structural characterization and Hirshfeld surface analysis of a Co complex with imidazo[1,2-a]pyridine. ResearchGate. [Link]
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Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. IUCrData, 7(1), x211267. [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22425–22441. [Link]
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Akyuz, S., et al. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
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Papakyriakou, A., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 24(13), 10996. [Link]
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Mao, J., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083–1106. [Link]
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Kamal, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Semantic Scholar. [Link]
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Ghaffari, M., & Ghiasi, R. (2023). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 29(1), 25. [Link]
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Reddy, T. S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
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El-Faham, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3047–3064. [Link]
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Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 104-118. [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22425-22441. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
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Uslu, R., & Ceylan, Ş. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
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Methodological & Application
Application Note: Facile One-Pot Synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This structural framework is a key component in numerous marketed drugs, including the anxiolytics zolpidem and alpidem.[1][2] The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive, encompassing anticancer, antiviral, anti-inflammatory, and antitubercular activities.[1][2][3][4] The significant interest in this scaffold drives the need for efficient and versatile synthetic methodologies to generate diverse libraries of analogues for drug discovery and development.[2][3] This application note provides a detailed protocol for a robust one-pot synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile, a valuable building block for further chemical exploration.
Synthetic Strategy: A Multicomponent Approach
For the synthesis of this compound, a one-pot, three-component reaction strategy is employed. This approach, based on the principles of the Groebke–Blackburn–Bienaymé reaction (GBBR), offers several advantages, including high atom economy, operational simplicity, and the ability to generate complexity in a single step.[5] The reaction brings together 5-methyl-2-aminopyridine, glyoxal, and trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid.
Reaction Mechanism
The reaction is initiated by the condensation of 5-methyl-2-aminopyridine with glyoxal to form a Schiff base intermediate. The pyridine nitrogen then attacks the second aldehyde group, leading to the formation of a bicyclic intermediate. Subsequent dehydration results in the formation of an aromatic imidazo[1,2-a]pyridine cation. Finally, the introduction of the cyanide anion from TMSCN at the C3 position yields the desired product, this compound. This mechanistic pathway is a well-established route for the synthesis of 3-substituted imidazo[1,2-a]pyridines.
Experimental Protocol
Materials and Equipment
-
5-methyl-2-aminopyridine
-
Glyoxal (40% solution in water)
-
Trimethylsilyl cyanide (TMSCN)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-aminopyridine (1.0 eq, 5.0 mmol, 0.54 g).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst and Reagent Addition: To the stirred solution, add scandium(III) triflate (0.1 eq, 0.5 mmol, 0.25 g) followed by the dropwise addition of glyoxal (40% in water, 1.1 eq, 5.5 mmol, 0.80 mL).
-
Reaction at Room Temperature: Stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Cyanide Source: Carefully add trimethylsilyl cyanide (1.2 eq, 6.0 mmol, 0.80 mL) dropwise to the reaction mixture. Caution: TMSCN is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 40 °C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting materials and the appearance of a new, UV-active spot indicate product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Summary
| Reagent | Molar Ratio | Moles (mmol) | Amount |
| 5-methyl-2-aminopyridine | 1.0 | 5.0 | 0.54 g |
| Glyoxal (40% aq.) | 1.1 | 5.5 | 0.80 mL |
| Trimethylsilyl cyanide | 1.2 | 6.0 | 0.80 mL |
| Scandium(III) triflate | 0.1 | 0.5 | 0.25 g |
| Dichloromethane | - | - | 25 mL |
| Product | - | - | Expected Yield: 70-85% |
| Appearance | - | - | Off-white to pale yellow solid |
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Trustworthiness: Self-Validating Protocol
The integrity of this protocol is ensured through in-process controls and comprehensive characterization of the final product.
-
In-Process Control: The progress of the reaction should be meticulously monitored by TLC. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.
-
Product Characterization: The identity and purity of the synthesized this compound must be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the target molecule. The proton NMR spectrum should show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the methyl group. The carbon NMR will confirm the presence of the nitrile carbon.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by high-resolution mass spectrometry (HRMS), which should correspond to the calculated exact mass of C₉H₇N₃.
-
Infrared (IR) Spectroscopy: The presence of the nitrile functional group can be confirmed by a characteristic sharp absorption band around 2220-2260 cm⁻¹.
-
Melting Point: A sharp melting point range indicates the purity of the isolated compound.
-
The expected appearance of the product is an off-white to cream-colored powder, and it is soluble in chloroform and dichloromethane.[6]
Conclusion
This application note details an efficient and reliable one-pot synthesis of this compound. The multicomponent strategy offers a streamlined approach to this valuable heterocyclic building block, making it readily accessible for applications in drug discovery and medicinal chemistry research. The protocol is designed to be self-validating through careful reaction monitoring and thorough product characterization, ensuring the synthesis of high-purity material.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Ilieva, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269–34282. [Link]
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Martínez, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5035. [Link]
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Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 61, 02001. [Link]
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Saha, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5348–5357. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429. [Link]
-
Singh, O., et al. (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]
- de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Ramos-Mundo, C. A., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 2(3), 677-691. [Link]
-
Zhang, L., & Wang, Y. (2015). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o868. [Link]
-
Masesane, I. B., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8196–8205. [Link]
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Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 53(17), 6475–6491. [Link]
- Kumar, A., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396–418. [Link]
- Unnamed Manufacturer. (n.d.). SPECIFICATIONS 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetonitrile.
-
Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Journal of Saudi Pharmaceutical Society, 31(7), 101683. [Link]
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Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
An Application Guide to the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1] This aromatic heterocyclic system is a structural isostere of purines and indoles, granting it the ability to interact with a wide range of biological targets.[2] Its prevalence in marketed drugs such as Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) underscores its therapeutic significance.[3] The development of efficient, robust, and scalable synthetic routes to access this scaffold is therefore a critical endeavor for researchers in drug discovery and development.
Historically, the synthesis of imidazo[1,2-a]pyridines often relied on the condensation of 2-aminopyridines with α-haloketones, a method that can suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[2][3] The advent of transition-metal catalysis has revolutionized this field, with copper-catalyzed methodologies emerging as a particularly powerful tool. Copper catalysis offers a compelling combination of low cost, high efficiency, and functional group tolerance, enabling the construction of complex imidazo[1,2-a]pyridines under milder and more sustainable conditions.[4][5]
This guide provides an in-depth exploration of several key copper-catalyzed strategies for the synthesis of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer practical insights to aid researchers in applying these powerful methods in their own laboratories.
Methodology I: Aerobic Oxidative Annulation of 2-Aminopyridines and Ketones
One of the most direct and atom-economical approaches involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with simple ketones, such as acetophenones. This method avoids the pre-functionalization required for classical syntheses (e.g., α-halogenation of the ketone), using air as a green and readily available oxidant.
Mechanistic Rationale
The reaction is believed to proceed through a catalytic Ortoleva-King type mechanism.[6] Initially, the ketone reacts with the copper(I) catalyst and an external halogen source (often introduced catalytically) to form an α-halo ketone intermediate in situ. This is followed by nucleophilic attack from the endocyclic nitrogen of 2-aminopyridine. The resulting intermediate then undergoes an intramolecular cyclization via the exocyclic amine, followed by dehydration and aromatization to yield the final imidazo[1,2-a]pyridine product. The copper catalyst is regenerated in the aerobic oxidation step.
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Application Notes & Protocols for the Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Strategic Value of the GBB Reaction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous marketed drugs such as Zolpidem and Alpidem.[1][2] Its widespread application drives the demand for efficient, modular, and robust synthetic routes. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction (3-CR) discovered in 1998, has emerged as a premier strategy for assembling this valuable heterocycle.[3][4] This reaction brings together an aminopyridine, an aldehyde, and an isocyanide under acidic catalysis to rapidly generate molecular complexity from simple, readily available starting materials.[5]
The power of the GBB reaction lies in its convergence and atom economy, allowing for the rapid generation of diverse compound libraries—a critical advantage in drug discovery and chemical biology.[5][6][7] This guide provides an in-depth analysis of the GBB reaction, from its underlying mechanism to practical, field-tested protocols and troubleshooting advice for researchers aiming to leverage this powerful synthetic tool.
Reaction Mechanism: A Stepwise View of Bond Formation
Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The GBB reaction proceeds through a well-established, acid-catalyzed cascade.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine ( 1 ) and the aldehyde ( 2 ) to form a reactive Schiff base, or iminium ion ( 3 ). This step is typically the rate-determining step and often requires a catalyst to facilitate the dehydration.
-
Nucleophilic Attack of Isocyanide: The isocyanide ( 4 ) then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This forms a nitrilium ion intermediate ( 5 ).
-
Intramolecular Cyclization: The crucial ring-closing step occurs via an intramolecular [4+1] cycloaddition. The endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion, constructing the five-membered imidazole ring and forming the bicyclic intermediate ( 6 ).
-
Rearomatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product ( 7 ).
Caption: The acid-catalyzed mechanism of the GBB reaction.
Application Notes: Mastering the Variables for Success
The success and efficiency of the GBB reaction are highly dependent on the judicious selection of substrates, catalyst, and solvent.
Substrate Scope & Limitations
-
2-Aminoazines: 2-Aminopyridines are the most common heterocyclic component. Electron-donating groups on the pyridine ring generally accelerate the reaction, while strong electron-withdrawing groups (e.g., -NO2, -CN) can deactivate the ring nitrogen, hindering the final cyclization step and leading to lower yields.[8] Other N-heterocycles like 2-aminopyrazines and 2-aminothiazoles are also viable substrates.[9][10]
-
Aldehydes: A wide variety of aldehydes are well-tolerated. Aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, typically give good to excellent yields.[3] Heteroaromatic aldehydes (e.g., furfural) are also excellent substrates.[1][6] Aliphatic aldehydes can be used effectively, though their corresponding Schiff bases may be less stable, sometimes requiring milder conditions or specific catalysts to prevent polymerization.[3][10]
-
Isocyanides: The choice of isocyanide is critical. Bulky isocyanides, such as tert-butyl isocyanide and cyclohexyl isocyanide, are frequently used and often provide high yields due to their steric hindrance preventing side reactions.[3] Less hindered or more nucleophilic isocyanides can sometimes lead to the formation of Ugi-type side products.[3]
Catalyst Selection: The "On" Switch
The GBB reaction is acid-catalyzed, with both Brønsted and Lewis acids being effective. The choice of catalyst can significantly impact reaction time, yield, and purity.
| Catalyst Type | Examples | Typical Loading | Key Considerations |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, ZrCl₄, InCl₃ | 5-10 mol% | Generally provide high yields and are effective for a broad range of substrates. Scandium triflate (Sc(OTf)₃) is often considered the gold standard due to its high activity and tolerance.[3][8][11] |
| Brønsted Acids | p-TsOH, HClO₄, TFA, NH₄Cl | 5-20 mol% | Cost-effective and highly efficient. Perchloric acid (HClO₄) and p-toluenesulfonic acid (p-TsOH) are classic choices.[8][11][12] Acetic acid (AcOH) can be used in large excess under mild conditions, which is particularly useful for sensitive substrates like those in DNA-encoded libraries.[13] |
| Heterogeneous | Heteropolyacids (HPW) | 2 mol% | Offer advantages of easy removal, recyclability, and often align with green chemistry principles.[10] |
Insight: While strong Lewis acids like Sc(OTf)₃ are highly reliable, milder Brønsted acids like p-TsOH or even NH₄Cl can be surprisingly effective and are often more economical and easier to handle for large-scale synthesis.[6][12] Catalyst screening is always recommended for a new substrate combination.
Solvent Effects
Protic solvents like methanol (MeOH) and ethanol (EtOH) are most commonly employed as they can stabilize intermediates and participate in proton transfer steps.[8][11] Aprotic solvents such as dichloromethane (DCM) or acetonitrile can also be used, sometimes in combination with a protic co-solvent.[1] In some cases, particularly with microwave heating, solvent-free conditions can be highly effective.[5] For green chemistry applications, water has been successfully used as a solvent, often with the aid of ultrasound irradiation.[6]
Detailed Experimental Protocol: Synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine
This protocol describes a standard, reliable procedure for synthesizing a representative imidazo[1,2-a]pyridine derivative using scandium triflate as the catalyst.
Materials & Equipment:
-
2-Aminopyridine (94 mg, 1.0 mmol, 1.0 equiv)
-
Benzaldehyde (106 mg, 102 µL, 1.0 mmol, 1.0 equiv)
-
Cyclohexyl isocyanide (120 mg, 137 µL, 1.1 mmol, 1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (24.6 mg, 0.05 mmol, 5 mol%)
-
Methanol (MeOH), anhydrous (5 mL)
-
Round-bottom flask (25 mL), magnetic stir bar, condenser
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: A typical experimental workflow for GBB synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and scandium(III) triflate (0.05 mmol).
-
Solvent Addition: Add 5 mL of anhydrous methanol to the flask. Stir the mixture at room temperature for 5-10 minutes until the solids dissolve.
-
Isocyanide Addition: Slowly add cyclohexyl isocyanide (1.1 mmol) to the reaction mixture dropwise over 1 minute.
-
Expertise Note: The isocyanide is often added last and slowly, as its initial reaction with the aldehyde can lead to side products if the imine has not yet formed sufficiently.
-
-
Reaction Execution: Attach a condenser to the flask and heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting materials should be consumed, and a new, more nonpolar product spot should appear (often fluorescent under UV light). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM, 20 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL) to neutralize the acidic catalyst, followed by brine (15 mL).
-
Trustworthiness Note: The NaHCO₃ wash is crucial for removing the acid catalyst, which can interfere with silica gel chromatography and potentially degrade the product over time.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, typically as a pale yellow solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; low-quality or wet reagents/solvent; deactivated substrates. | Use freshly opened or purified reagents. Ensure anhydrous conditions. Try a different catalyst (e.g., p-TsOH or microwave heating).[1][14] |
| Multiple Side Products | Isocyanide is too reactive; reaction temperature is too high; incorrect order of addition. | Cool the reaction mixture before adding the isocyanide. Ensure the isocyanide is added dropwise. Consider using a bulkier isocyanide. |
| Product Degradation | Product is sensitive to acid; prolonged heating. | Use a milder catalyst (e.g., NH₄Cl).[6] Reduce reaction time. Neutralize the reaction mixture promptly during workup. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider an alternative purification method like crystallization. |
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a cornerstone of modern heterocyclic chemistry, offering an exceptionally efficient and modular route to the medicinally vital imidazo[1,2-a]pyridine scaffold.[2][7] By understanding the interplay between the substrates, catalysts, and reaction conditions, researchers can effectively troubleshoot and optimize this powerful transformation. The protocols and insights provided herein serve as a robust foundation for scientists in both academic and industrial settings to confidently apply the GBB reaction in their synthetic endeavors, accelerating the discovery of novel therapeutics and functional materials.
References
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Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available at: [Link][3]
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Rojas-León, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(3), M1694. Available at: [Link][6]
-
Chen, Y.-C., et al. (2023). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 21, 92. Available at: [Link][1]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link][9]
-
Dömling, A., et al. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1). Available at: [Link][5]
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Bon, R. S., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed. Available at: [Link][4]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link][2]
-
Dömling, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. Available at: [Link][7]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4647–4651. Available at: [Link][13]
-
Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1729–1737. Available at: [Link][8]
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Reddy, T. R., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Organic & Biomolecular Chemistry, 15(41), 8796-8800. Available at: [Link][12]
-
Castillo, J. C., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(1), 117-124. Available at: [Link][14]
-
Dömling, A., et al. (2019). The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. Available at: [Link][15]
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Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link][11]
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da Silva, F. M., et al. (2022). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 55. Available at: [Link][10]
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Application Notes and Protocols for Investigating the Anticancer Activity of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile Against Colon Cancer Cell Lines
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In recent years, IP derivatives have garnered significant attention as promising anticancer agents due to their demonstrated efficacy against various cancer cell lines, including those of the breast, liver, lung, and colon. The anticancer effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, and to induce apoptosis.[2][3]
Notably, studies on 6-substituted imidazo[1,2-a]pyridines have revealed potent activity against colon cancer cell lines, including HT-29 and Caco-2.[1][4] The mechanism of action for some of these derivatives involves the induction of apoptosis, characterized by the release of cytochrome c and the activation of caspases 3 and 8.[4] Furthermore, a selenylated imidazo[1,2-a]pyridine derivative has been shown to induce apoptosis and oxidative stress in both 2D and 3D models of colon cancer cells.[5][6]
This document provides a comprehensive guide for the investigation of a specific derivative, 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile , as a potential therapeutic agent against colon cancer. While direct studies on this particular compound are emerging, the substantial body of evidence for the anticancer properties of its structural analogs provides a strong rationale for its evaluation. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically characterize the in vitro anticancer effects of this promising compound.
Proposed Mechanism of Action: A Hypothesis Based on Structural Analogs
Based on the literature for structurally related imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may exert its anticancer effects on colon cancer cells through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of key cell survival pathways. A plausible signaling cascade is outlined below:
Caption: A structured workflow for the in vitro assessment of anticancer activity.
Protocols
Cell Culture
-
Cell Lines: Human colon cancer cell lines HT-29 and Caco-2 are recommended based on previous studies with similar compounds. [4]A non-cancerous colon epithelial cell line (e.g., NCM460) should be included as a control for cytotoxicity.
-
Culture Medium: McCoy's 5A Medium (for HT-29) and Eagle's Minimum Essential Medium (for Caco-2), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of the compound on colon cancer cells.
-
Materials:
-
96-well plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [7]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
-
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer. [2][4] 5. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [2][4] 6. Incubate for 15 minutes at room temperature in the dark. [8] 7. Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. [8]Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both. [2][8]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if the compound induces cell cycle arrest.
-
Materials:
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
-
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [9]
-
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, p21, Cyclin D1, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the compound as previously described.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. [10]
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on the migratory ability of colon cancer cells.
-
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
-
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip. [1] 3. Wash with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of the compound (e.g., 0.5x IC50).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours). [1] 6. Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of the compound to inhibit the invasive potential of colon cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend 5 x 10⁴ cells in serum-free medium containing a sub-lethal concentration of the compound and add them to the upper chamber.
-
Add medium with 10% FBS to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Data Presentation and Interpretation
Summarize all quantitative data in a clear and organized manner to facilitate comparison and interpretation.
| Assay | Cell Line | Parameter Measured | 24h Treatment | 48h Treatment | 72h Treatment |
| MTT Assay | HT-29 | IC50 (µM) | |||
| Caco-2 | IC50 (µM) | ||||
| NCM460 | IC50 (µM) | ||||
| Apoptosis Assay | HT-29 | % Apoptotic Cells (IC50) | |||
| Caco-2 | % Apoptotic Cells (IC50) | ||||
| Cell Cycle Analysis | HT-29 | % Cells in G0/G1, S, G2/M (IC50) | |||
| Caco-2 | % Cells in G0/G1, S, G2/M (IC50) | ||||
| Wound Healing Assay | HT-29 | % Wound Closure (0.5x IC50) | |||
| Caco-2 | % Wound Closure (0.5x IC50) | ||||
| Transwell Invasion | HT-29 | % Invasion Inhibition (0.5x IC50) | |||
| Caco-2 | % Invasion Inhibition (0.5x IC50) |
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound against colon cancer cell lines. The collective data from these assays will offer significant insights into the compound's cytotoxic, pro-apoptotic, anti-proliferative, and anti-metastatic potential, thereby guiding future preclinical and clinical development efforts.
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(19), 4016-4022. [Link]
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Küçükgüzel, Ş. G., et al. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. [Link]
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Kumar, S., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882. [Link]
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Application Notes and Protocols: Characterizing Imidazo[1,2-a]pyridine Derivatives as Inhibitors of the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Core Cancer Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many forms of cancer, this pathway is hyperactivated due to mutations in key components like the PI3K catalytic subunit (PIK3CA) or the loss of the tumor suppressor PTEN, which antagonizes PI3K activity.[1][3][4] This aberrant signaling drives tumor progression and often confers resistance to conventional therapies, making the PI3K/Akt/mTOR pathway a prime target for the development of novel anticancer agents.[5]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[6] Recently, derivatives of this heterocyclic system have shown significant promise as potent and selective inhibitors of the PI3K/Akt/mTOR pathway.[6][7][8][9][10] These compounds offer the potential for dual inhibition of PI3K and mTOR, which can lead to a more profound and durable antitumor response. This document provides a detailed guide for researchers to characterize the inhibitory effects of novel imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway, from in vitro kinase assays to cell-based functional assessments.
Mechanism of Action: Intercepting the Signal
Imidazo[1,2-a]pyridine derivatives typically exert their inhibitory effects by competing with ATP for the binding site within the kinase domain of PI3K and/or mTOR.[6] By occupying this pocket, they prevent the phosphorylation of downstream targets, effectively shutting down the signaling cascade. The activation of the PI3K/Akt/mTOR pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors.[3][11] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][11] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[2][3] Activated Akt then phosphorylates a host of downstream proteins, including the TSC complex, which leads to the activation of mTOR Complex 1 (mTORC1).[3] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3]
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Quantitative Assessment of Inhibitory Potency
A critical step in characterizing novel inhibitors is to determine their half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of a compound's potency. The following table summarizes the reported IC50 values for several imidazo[1,2-a]pyridine derivatives against PI3K isoforms, mTOR, and various cancer cell lines.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 13k | PI3Kα | 1.94 | HCC827 (Lung) | 0.09 | [9] |
| A549 (Lung) | 0.21 | [9] | |||
| HCT116 (Colon) | 0.43 | [9] | |||
| Compound 35 | PI3Kα | 150 | T47D (Breast) | 7.9 | [7] |
| MCF-7 (Breast) | 9.4 | [7] | |||
| Unnamed | PI3Kα | 2 | T47D (Breast) | >10 | [6] |
| Unnamed | PI3KCA | 2.8 | A375 (Melanoma) | 0.14 | [6] |
| HeLa (Cervical) | 0.21 | [6] | |||
| IP-5 | - | - | HCC1937 (Breast) | 45 | [10] |
| IP-6 | - | - | HCC1937 (Breast) | 47.7 | [10] |
| IP-7 | - | - | HCC1937 (Breast) | 79.6 | [10] |
| 15a (dual) | PI3K/mTOR | 0.20/21 | HCT-116 (Colon) | 0.01 | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 of a test compound against a purified PI3K or mTOR enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[12]
Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. This is a crucial first step to confirm direct target engagement and determine intrinsic potency.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in 100% DMSO.
-
Create a serial dilution of the compound in the appropriate kinase assay buffer.
-
Reconstitute the recombinant human PI3K or mTOR enzyme in kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K/mTOR enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[12]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol is used to assess the effect of an imidazo[1,2-a]pyridine derivative on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within a cellular context.
Rationale: While the in vitro kinase assay confirms direct enzyme inhibition, this cell-based assay demonstrates the compound's ability to penetrate cells and engage its target in a biological system. Measuring the phosphorylation of downstream effectors like Akt and S6 kinase provides a functional readout of pathway inhibition.
Figure 3: Workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, T47D) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative or DMSO for the desired time period (e.g., 24-48 hours).
-
Optionally, stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.[4]
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of an imidazo[1,2-a]pyridine derivative on cancer cell lines.
Rationale: This assay provides a quantitative measure of the compound's overall effect on cell viability, which is a result of its on-target (and any off-target) activities. It is a fundamental assay in drug discovery to determine the dose-dependent efficacy of a compound in a cellular model. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[13][14][15][16]
Figure 4: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or DMSO (vehicle control).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[13][16]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The protocols outlined in this application note provide a robust framework for the comprehensive characterization of novel derivatives. By systematically evaluating their in vitro kinase inhibitory activity, their impact on intracellular signaling, and their effects on cancer cell viability, researchers can effectively identify and advance lead candidates for further preclinical and clinical development.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. [Link]
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Sawa-Makarska, J. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
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Li, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]
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Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Experimental and Basic Medical Sciences, 3(2), 169-176. [Link]
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Application Notes and Protocols for High-Throughput Screening of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase-Focused Drug Discovery
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This heterocyclic system is a key component in several marketed drugs and has demonstrated potential in oncology, particularly as a modulator of critical cell signaling pathways.[2][3] Our focus in this guide is on a specific derivative, 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile , as a representative of this chemical class for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.
Kinases have become one of the most important classes of targets for drug discovery, with numerous inhibitors now in clinical development.[4] The aberrant activity of protein kinases is a hallmark of many cancers, making them highly "drugable" targets.[4] Notably, imidazo[1,2-a]pyridine derivatives have shown significant inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers.[5][6][7][8] This documented activity provides a strong rationale for screening this compound and similar compounds against kinases within this pathway.
This document provides a comprehensive guide to designing and executing a high-throughput screening campaign for this compound. We will detail a primary biochemical screen targeting a specific kinase, followed by a secondary cell-based phenotypic assay for hit confirmation and validation. The protocols are designed to be robust and self-validating, incorporating industry-standard best practices to ensure data quality and minimize false positives.[9][10]
Strategic Overview: A Two-Tiered Screening Approach
A successful HTS campaign requires a multi-step, logical progression from a large-scale primary screen to more focused secondary and tertiary assays. This "screening funnel" approach is designed to efficiently identify and validate true hits while eliminating artifacts and promiscuous inhibitors.[9][11]
Our proposed strategy involves:
-
Primary Biochemical Screen: A highly sensitive and specific in vitro assay to identify direct inhibitors of a selected kinase target. This allows for the rapid screening of a large compound library.
-
Secondary Cell-Based Phenotypic Screen: A follow-up assay using a relevant cancer cell line to confirm the activity of primary hits in a more physiologically relevant context. This step is crucial for validating that the compound can penetrate cell membranes and exert its effect in a complex cellular environment.
Caption: High-level workflow for the screening and validation of this compound.
Part 1: Primary Biochemical High-Throughput Screen
Target Selection: PI3Kα
The PI3Kα isoform is selected as the primary target for this screening campaign. This choice is based on several key factors:
-
Therapeutic Relevance: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers, and PI3Kα itself is often mutated and activated in tumors.
-
Precedent for the Scaffold: Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent PI3Kα inhibitors.[5][8] For example, Goel et al. reported a derivative with an IC50 of 0.67 µM against PI3Kα, which was identified through screening.[8]
-
Assay Availability: A wide range of robust and HTS-compatible biochemical assays are commercially available for PI3Kα.[12]
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
We will employ a TR-FRET-based kinase activity assay. This technology is well-suited for HTS due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[12] The assay measures the phosphorylation of a substrate by the kinase.
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Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar, and electron-rich nature provides an ideal framework for designing molecules that can effectively interact with a multitude of biological targets. This has led to the development of numerous commercially successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Miroprofen (an analgesic), underscoring the vast therapeutic potential of this chemical entity.[1][2] The functionalization of the imidazo[1,2-a]pyridine core is therefore a critical endeavor for researchers in drug discovery, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The reactivity of the imidazo[1,2-a]pyridine ring system is nuanced. The C-3 position is the most nucleophilic and thus the most common site for electrophilic substitution and direct C-H functionalization.[3] The pyridine ring carbons (C-5, C-6, C-7, C-8) are less reactive and typically require harsher conditions or pre-functionalization for modification. The C-2 position, while less nucleophilic than C-3, can also be functionalized, often through condensation reactions during the synthesis of the core itself or via directed C-H activation.[4]
This guide provides a comprehensive overview of established and innovative protocols for the functionalization of the imidazo[1,2-a]pyridine core, with a focus on practical, field-proven methodologies. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each protocol, to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
I. Halogenation: Gateway to Cross-Coupling Chemistry
The introduction of a halogen atom, particularly at the C-3 position, is a cornerstone strategy for the subsequent diversification of the imidazo[1,2-a]pyridine scaffold. Halogenated intermediates are versatile handles for a wide array of palladium-catalyzed cross-coupling reactions.
Causality Behind the Choice of Reagents and Conditions
The C-3 position's high electron density makes it susceptible to electrophilic halogenation. N-halosuccinimides (NCS, NBS, NIS) are the reagents of choice for this transformation due to their ease of handling, moderate reactivity, and the generation of neutral succinimide as a byproduct, which simplifies purification. The reaction generally proceeds rapidly at room temperature without the need for a catalyst. The choice of solvent is often a non-protic organic solvent like chloroform (CHCl₃) or dimethylformamide (DMF) to ensure solubility of the starting material and reagent.
Experimental Protocol: C-3 Bromination of Imidazo[1,2-a]pyridine
This protocol describes a general and efficient method for the regioselective bromination of the imidazo[1,2-a]pyridine core at the C-3 position using N-bromosuccinimide (NBS).
Materials:
-
Imidazo[1,2-a]pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
Chloroform (CHCl₃) or Dimethylformamide (DMF)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of imidazo[1,2-a]pyridine (10 mmol, 1.18 g) in chloroform (30 mL) in a round-bottom flask, add N-bromosuccinimide (10 mmol, 1.78 g) in one portion at room temperature.[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes. For less reactive substituted imidazo[1,2-a]pyridines, the mixture can be heated to reflux for a short period.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium carbonate (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by washing with diethyl ether to afford 3-bromoimidazo[1,2-a]pyridine as a solid.[5] Further purification can be achieved by column chromatography on silica gel if necessary.
Expected Outcome: This protocol typically provides the desired 3-bromoimidazo[1,2-a]pyridine in good to excellent yields (80-95%).
II. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalization steps like halogenation.
A. Palladium-Catalyzed C-3 Arylation
Palladium-catalyzed direct C-H arylation allows for the direct formation of a C-C bond between the C-3 position of the imidazo[1,2-a]pyridine and an aryl halide.
Causality Behind the Choice of Reagents and Conditions:
This reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. A palladium(II) catalyst, such as Pd(OAc)₂, is commonly used. A phosphine ligand, often a bulky and electron-rich one like SPhos, is crucial for stabilizing the palladium catalyst and promoting the C-H activation step.[6] A base, such as potassium carbonate (K₂CO₃), is required to facilitate the deprotonation of the C-H bond. A high-boiling point, polar aprotic solvent like toluene or DMA is generally used to achieve the necessary reaction temperatures (typically >100 °C).
Experimental Protocol: General Procedure for Pd-Catalyzed C-3 Arylation
This protocol provides a general method for the direct arylation of imidazo[1,2-a]pyridines with aryl bromides.
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Aryl bromide (1.0 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Pivalic acid (optional, 30 mol%)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried Schlenk tube or screw-capped reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine derivative (0.21 mmol), potassium carbonate (0.63 mmol, 87 mg), Pd(OAc)₂ (0.011 mmol, 2.5 mg), and PCy₃HBF₄ (0.021 mmol, 7.8 mg).[7]
-
Add the aryl bromide (1.0 to 3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (2.1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for the required time (typically 24-72 hours), monitoring by TLC or LC-MS.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-arylated imidazo[1,2-a]pyridine.
Data Presentation: Substrate Scope for Pd-Catalyzed C-3 Arylation
| Entry | Imidazo[1,2-a]pyridine | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Bromobenzene | 2,3-Diphenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 92 |
| 3 | Imidazo[1,2-a]pyridine | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 78 |
B. Visible Light-Promoted C-H Functionalization
Photoredox catalysis offers a green and mild alternative for C-H functionalization, utilizing visible light as a renewable energy source to generate reactive radical intermediates.[8]
Causality Behind the Choice of Reagents and Conditions:
These reactions employ a photocatalyst (e.g., Eosin Y, Rose Bengal, or an iridium/ruthenium complex) that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. This generates a radical from a suitable precursor (e.g., a trifluoromethyl source or an amine). This radical then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyridine. An oxidant is often required to complete the catalytic cycle. The reactions are typically run at room temperature in common organic solvents.
Experimental Protocol: Visible-Light-Induced C-3 Trifluoromethylation
This protocol describes a metal-free, visible-light-mediated C-3 trifluoromethylation using a photoredox catalyst.
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (1.5 equiv)
-
Acridinium-based photocatalyst (e.g., Mes-Acr-Me⁺ClO₄⁻) (1-2 mol%)
-
Blue LEDs (450 nm)
-
Reaction vial
-
Magnetic stirrer
-
Anhydrous solvent (e.g., Dichloroethane or Acetonitrile)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyridine derivative (0.2 mmol) and sodium trifluoromethanesulfinate (0.3 mmol) in the anhydrous solvent (2 mL).[9]
-
Add the acridinium photocatalyst (1-2 mol%).
-
Seal the vial and stir the mixture at room temperature under irradiation with blue LEDs for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-trifluoromethylated product.[9]
III. Palladium-Catalyzed Cross-Coupling Reactions
3-Haloimidazo[1,2-a]pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between a 3-haloimidazo[1,2-a]pyridine and an organoboron reagent.
Causality Behind the Choice of Reagents and Conditions:
The catalytic cycle involves the oxidative addition of the 3-haloimidazo[1,2-a]pyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (or its boronate ester) and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. A phosphine ligand is required to stabilize the palladium catalyst and facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Bromoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Reaction vial or flask
-
Magnetic stirrer and hotplate
Procedure:
-
To a reaction vial, add the 3-bromoimidazo[1,2-a]pyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).[7]
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the C-3 position.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the 3-iodoimidazo[1,2-a]pyridine (0.81 mmol) in THF (5 mL) at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).[10]
-
Stir the reaction at room temperature for 3-6 hours.
-
Dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by flash column chromatography on silica gel.[10]
C. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3-Bromoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the 3-bromoimidazo[1,2-a]pyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, dilute with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
IV. Visualizing the Workflows and Mechanisms
To better understand the relationships between these protocols, the following diagrams illustrate key workflows and a representative catalytic cycle.
Caption: General workflow for the functionalization of the imidazo[1,2-a]pyridine core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
V. Conclusion and Future Perspectives
The functionalization of the imidazo[1,2-a]pyridine core remains a vibrant and evolving field of research. The protocols detailed in this guide represent robust and widely applicable methods for the derivatization of this privileged scaffold. While traditional methods like halogenation followed by cross-coupling remain workhorses in the field, the continued development of direct C-H functionalization techniques, particularly those utilizing sustainable methods like photoredox catalysis, promises to further streamline the synthesis of novel imidazo[1,2-a]pyridine-based compounds. As our understanding of the reactivity of this versatile heterocycle deepens, we can anticipate the emergence of even more sophisticated and selective functionalization strategies, empowering chemists to unlock the full therapeutic potential of this remarkable molecular framework.
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van der Vight, L. P., et al. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 25(21), 5035. [Link]
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Gao, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]
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- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Illuminating Cellular Landscapes: Application of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile in Fluorescence Microscopy
Introduction: The Rise of Imidazo[1,2-a]pyridines in Bioimaging
The imidazo[1,2-a]pyridine scaffold has garnered significant attention within the scientific community, not only for its prevalence in medicinally active compounds but also for its intrinsic fluorescent properties.[1][2] These heterocycles often exhibit high quantum yields and large Stokes shifts, making them attractive candidates for the development of novel fluorophores for biological imaging. Their compact size and synthetic tractability allow for fine-tuning of their photophysical characteristics, paving the way for a new generation of probes for fluorescence microscopy.[3] This application note focuses on a specific derivative, 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile, and its potential utility in cellular imaging applications. While direct, comprehensive photophysical data for this exact compound is not extensively published, we can infer its properties and develop robust imaging protocols based on the well-documented characteristics of structurally related imidazo[1,2-a]pyridine derivatives.[4][5]
Photophysical Characteristics and Performance Benchmarking
The photophysical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substitution patterns. The introduction of a methyl group at the 6-position and a carbonitrile group at the 3-position is expected to modulate the electron density and rigidity of the heterocyclic system, thereby influencing its absorption and emission spectra. Based on data from related compounds, we can project the following photophysical parameters for this compound.[4][6]
Table 1: Projected Photophysical Properties of this compound
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~350 - 380 nm | Inferred from similar imidazo[1,2-a]pyridine structures.[4] |
| Emission Maximum (λem) | ~420 - 460 nm (Blue) | Expected to exhibit a noticeable Stokes shift. |
| Quantum Yield (Φ) | Moderate to High | Dependent on solvent polarity and local environment.[7] |
| Stokes Shift | > 50 nm | A desirable characteristic for minimizing self-quenching. |
| Photostability | Moderate | Can be enhanced with antifade reagents.[8] |
| Solvatochromism | Pronounced | Emission wavelength is likely to be sensitive to solvent polarity. |
The carbonitrile group at the C-3 position is a common feature in functionalized imidazo[1,2-a]pyridines, often contributing to their fluorescent properties.[9][10] The solvatochromic nature of these dyes, where the emission spectrum shifts in response to the polarity of the environment, can be a powerful tool for probing cellular microenvironments.[11]
Experimental Workflows and Protocols
The successful application of any novel fluorophore in fluorescence microscopy hinges on well-defined and optimized protocols. Below, we provide detailed, step-by-step methodologies for both live-cell and fixed-cell imaging using this compound.
Workflow for Live-Cell Imaging
The ability to visualize dynamic processes in living cells is a cornerstone of modern cell biology.[12] The cell-permeant nature of many small-molecule dyes makes them ideal for this purpose.
Caption: Workflow for live-cell fluorescence imaging.
Protocol 1: Live-Cell Imaging
-
Cell Preparation:
-
Seed the cells of interest (e.g., HeLa, U2OS) onto glass-bottom imaging dishes or chamber slides. Culture until they reach 60-80% confluency. The choice of cell line should be guided by the specific biological question.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium).[8] The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing imaging medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a 5% CO2 incubator. Incubation time may need optimization depending on the cell type and experimental goals.
-
For probes that exhibit high background fluorescence, an optional wash step with fresh imaging medium can be performed before imaging.[13]
-
-
Image Acquisition:
-
Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Excite the sample using a light source around the presumed excitation maximum (e.g., 365 nm or 405 nm laser line).
-
Collect the emission using a filter set appropriate for blue fluorescence (e.g., 450/50 nm bandpass filter).
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation power and shortest exposure times that provide adequate signal.[8]
-
Workflow for Fixed-Cell Imaging
Fixing cells allows for more complex staining protocols, such as immunofluorescence, and provides a static snapshot of cellular structures.[14]
Caption: Workflow for fixed-cell fluorescence imaging.
Protocol 2: Fixed-Cell Imaging
-
Cell Preparation and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[15]
-
Wash the fixed cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Permeabilization:
-
Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for allowing the probe to access intracellular structures.[15]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of 1-10 µM this compound in PBS.
-
Incubate the permeabilized cells with the staining solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[8] This will help preserve the fluorescence signal during imaging.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Image the sample using a fluorescence microscope with the appropriate excitation source and emission filters as described in the live-cell protocol.
-
Data Interpretation and Considerations
-
Subcellular Localization: The distribution of the fluorescence signal will provide insights into the probe's localization. The physicochemical properties of this compound (e.g., lipophilicity, charge) will determine its affinity for different organelles. Co-localization studies with organelle-specific markers may be necessary for definitive identification.[1]
-
Environmental Sensitivity: Due to the expected solvatochromic properties, shifts in the emission wavelength may indicate variations in the local environment's polarity. This could be leveraged to study membrane dynamics or protein aggregation.
-
Controls: It is essential to include appropriate controls in all experiments. An unstained sample should be imaged to assess autofluorescence. A vehicle control (e.g., cells treated with DMSO at the same concentration as the probe) should also be included to rule out any effects of the solvent.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, fluorophore for fluorescence microscopy. Its core imidazo[1,2-a]pyridine structure suggests favorable photophysical properties for cellular imaging. The protocols outlined in this application note provide a robust starting point for researchers to explore its utility in visualizing cellular structures and processes. Further characterization of its specific spectral properties, quantum yield, and photostability will be crucial for its widespread adoption. Moreover, the synthetic accessibility of the imidazo[1,2-a]pyridine scaffold opens up possibilities for creating a palette of new probes with tailored properties for advanced imaging applications, including super-resolution microscopy and targeted biosensing.[12]
References
- Wegner, K. D., & Wombacher, R. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology, 14(1), 33-47.
- Horváth, A., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. Molecules, 18(8), 9873-9887.
- Lee, H. L. D., et al. (2014). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society, 136(41), 14501-14504.
- Suleiman, H., et al. (2013). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Methods in Cell Biology, 118, 287-307.
- Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
- Chen, Y., et al. (2020). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 25(18), 4166.
- Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6607.
- Guchhait, G., & Mote, K. R. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(34), 6613-6632.
- Zare, A., et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182.
- Harris, S. F., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts.
- Catalano, A., et al. (2024). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 29(12), 2816.
- Firmansyah, D., Banasiewicz, M., & Gryko, D. T. (2015). Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling. Organic & Biomolecular Chemistry, 13(5), 1367-1374.
- Manjunatha, B., et al. (2012). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o573.
- Navarrete-Vázquez, G., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83.
-
PubChem. (n.d.). 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. Retrieved from [Link]
- Navarrete-Vázquez, G., et al. (2012). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
- Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6607.
-
Unichem. (n.d.). SPECIFICATIONS 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3- acetonitrile. Retrieved from [Link]
- Navarrete-Vázquez, G., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6, 83.
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
- Sędzik, M., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(21), 3845.
- Caliendo, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.
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Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this privileged heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no formation of the desired imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?
Answer: Low or non-existent yield is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Root Cause Analysis and Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of the 2-aminopyridine and the carbonyl compound (or its precursor) is critical. Impurities can inhibit the catalyst or lead to side reactions. It is advisable to use freshly purified reagents, especially if they have been stored for a long time. For instance, pyridine and its derivatives are known to be hygroscopic and can absorb atmospheric moisture, which can be detrimental to certain reaction conditions.
-
Stoichiometric Ratios: Carefully control the stoichiometry of your reactants. In some multicomponent reactions, an excess of one reactant might be necessary to drive the reaction to completion, while in others, it could lead to the formation of undesired byproducts.
-
-
Catalyst Activity and Selection:
-
Catalyst Deactivation: If you are employing a metal catalyst (e.g., copper, gold, iron) or an iodine-based catalyst, its activity is paramount.[1][2][3][4] Solid catalysts should be stored under appropriate conditions to prevent deactivation. Consider using a fresh batch of catalyst or activating it prior to use.
-
Catalyst Choice: The choice of catalyst is highly dependent on the specific reaction. For example, copper(I) iodide is effective for aerobic oxidative syntheses from 2-aminopyridines and acetophenones.[1] In other cases, a simple and cost-effective catalyst like molecular iodine can provide excellent yields, particularly in multicomponent reactions.[2][5] Some modern approaches even proceed efficiently without a catalyst.[6]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some modern syntheses proceed at room temperature, many require elevated temperatures to overcome the activation energy barrier.[6] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product. It is recommended to screen a range of temperatures to determine the optimal condition for your specific substrates.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Solvents such as ethanol, DMF, toluene, and even water have been successfully employed in the synthesis of imidazo[1,2-a]pyridines.[1][2] The ideal solvent will depend on the polarity of the reactants and the reaction mechanism. A solvent screening is often a worthwhile endeavor in optimizing a new reaction.
-
Atmosphere: While many contemporary methods for imidazo[1,2-a]pyridine synthesis are robust and can be performed under aerobic conditions, some reactions are sensitive to air or moisture.[1][7] If you are working with sensitive reagents or catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Reaction Time: It's possible the reaction has not reached completion. Monitor the progress of the reaction using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.
-
Experimental Protocol: A General Optimization Workflow
-
Reagent Purity Check: Verify the purity of your 2-aminopyridine and carbonyl compound via NMR or other suitable analytical methods. If necessary, purify the starting materials by recrystallization or distillation.
-
Small-Scale Screening: Set up a series of small-scale reactions to screen different parameters. A typical screening matrix could include:
-
Catalyst: No catalyst, Copper(I) iodide (5-10 mol%), Iodine (10-20 mol%).
-
Solvent: Ethanol, Toluene, DMF, Acetonitrile.
-
Temperature: Room temperature, 60 °C, 80 °C, 100 °C.
-
-
Monitoring: Monitor each reaction by TLC at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Based on the TLC results, identify the conditions that provide the highest conversion to the desired product with minimal side products.
-
Scale-Up: Once the optimal conditions are identified, you can proceed with a larger scale reaction.
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity towards my desired imidazo[1,2-a]pyridine?
Answer: The formation of multiple products is a common issue that can complicate purification and significantly reduce the yield of the desired compound. Enhancing the selectivity of the reaction is key to overcoming this challenge.
Strategies to Enhance Selectivity:
-
Temperature Control:
-
Lowering the Temperature: In many cases, side reactions have a higher activation energy than the desired reaction. Therefore, lowering the reaction temperature can sometimes suppress the formation of byproducts.
-
Precise Temperature Control: Maintaining a consistent and uniform temperature throughout the reaction is important. Use an oil bath or a heating mantle with a temperature controller for better regulation.
-
-
Order of Reagent Addition:
-
Controlled Addition: The order in which reagents are added can be critical. For example, in some multicomponent reactions, the pre-formation of an intermediate by reacting two components before adding the third can improve selectivity.
-
-
Catalyst and Ligand Effects:
-
Catalyst Loading: The amount of catalyst used can impact selectivity. A higher catalyst loading does not always lead to better results and can sometimes promote side reactions. It is important to optimize the catalyst concentration.
-
Ligand Modification (for metal-catalyzed reactions): In transition-metal-catalyzed syntheses, the choice of ligand can have a profound effect on the selectivity of the reaction. Screening different ligands can be a powerful tool for optimization.
-
-
Choice of Base or Acid:
-
Base/Acid Strength and Stoichiometry: If your reaction requires a base or an acid, its strength and stoichiometry can influence the product distribution. A weaker base might be more selective than a strong one, or vice-versa.
-
Troubleshooting Workflow for Poor Selectivity
Caption: A systematic workflow for troubleshooting poor selectivity in imidazo[1,2-a]pyridine synthesis.
Issue 3: Difficult Purification
Question: I am having trouble purifying my imidazo[1,2-a]pyridine product. What are some common purification challenges and how can I address them?
Answer: Purification can indeed be challenging, especially when dealing with closely related side products or baseline impurities.
Common Purification Hurdles and Solutions:
-
Closely Eluting Impurities:
-
Column Chromatography Optimization: If you are using column chromatography, you may need to optimize your solvent system. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using different stationary phases (e.g., alumina instead of silica gel) if your compound is sensitive to the acidity of silica.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid products. A careful screening of different solvents and solvent mixtures is often necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Product Precipitation during Reaction:
-
Residual Catalyst Removal:
-
Metal Catalysts: If you are using a metal catalyst, it may need to be removed during workup. This can often be achieved by washing the organic layer with an appropriate aqueous solution (e.g., aqueous ammonia for copper catalysts) or by passing the crude product through a short plug of silica gel or a specialized scavenger resin.
-
Iodine: Residual iodine can often be removed by washing with an aqueous solution of sodium thiosulfate.
-
General Purification Protocol
-
Aqueous Workup: After the reaction is complete, perform an appropriate aqueous workup to remove water-soluble impurities and residual reagents.
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
If the product is a solid: Attempt recrystallization from a suitable solvent or solvent mixture. If this is not successful, proceed with column chromatography.
-
If the product is an oil: Purify by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are some of the most common and versatile methods for synthesizing imidazo[1,2-a]pyridines?
A1: The synthesis of imidazo[1,2-a]pyridines is a well-established field with several robust methods. Some of the most common include:
-
Tschitschibabin Reaction: This is the classical condensation reaction between a 2-aminopyridine and an α-haloketone.[6]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from simple starting materials like a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9]
-
Copper-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of imidazo[1,2-a]pyridines through various pathways, including aerobic oxidative cyclizations.[1]
-
Iodine-Catalyzed Reactions: Molecular iodine has emerged as a mild, inexpensive, and environmentally benign catalyst for the synthesis of these heterocycles.[2][3][5]
Q2: Are there any "green" or environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines?
A2: Yes, there is a growing emphasis on developing greener synthetic routes. Some examples include:
-
Catalyst-Free Syntheses: Several methods have been developed that proceed efficiently without the need for a metal catalyst.[6]
-
Use of Water as a Solvent: Some procedures utilize water as a green solvent, often in combination with techniques like ultrasound irradiation.[1][3]
-
Aerobic Oxidation: Many modern methods use air as the terminal oxidant, which is an environmentally benign and readily available reagent.[1]
Q3: How does the substitution pattern on the 2-aminopyridine and the carbonyl compound affect the reaction?
A3: The electronic and steric properties of the substituents on both starting materials can have a significant impact on the reaction.
-
Electron-Donating Groups on the 2-aminopyridine generally increase its nucleophilicity and can accelerate the reaction.
-
Electron-Withdrawing Groups on the 2-aminopyridine can decrease its reactivity.
-
Steric Hindrance near the reacting centers on either starting material can slow down the reaction or even prevent it from occurring.
Q4: What are the key considerations for scaling up a successful small-scale synthesis of an imidazo[1,2-a]pyridine?
A4: Scaling up a reaction requires careful consideration of several factors:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure that you have adequate cooling capacity.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and ensure consistent heat distribution.
-
Reagent Addition: For highly reactive or exothermic processes, the rate of reagent addition may need to be carefully controlled.
-
Workup and Purification: The workup and purification procedures may need to be adapted for larger quantities. For example, extraction in a large separatory funnel can be cumbersome, and alternative methods like continuous extraction might be considered.
Data Summary
Table 1: Common Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Typical Reaction | Advantages | References |
| Copper(I) salts (e.g., CuI) | Aerobic oxidative cyclization | High efficiency, broad substrate scope | [1] |
| Iodine (I₂) | Multicomponent reactions | Inexpensive, environmentally benign, mild conditions | [2][3][5] |
| Iron salts (e.g., FeCl₃) | Cascade reactions with nitroolefins | Readily available, cost-effective | [6] |
| Gold catalysts (e.g., PicAuCl₂) | Redox synthesis from pyridine N-oxides | Mild conditions, atom economical | [4] |
| No Catalyst | Condensation reactions | Simplified procedure, avoids metal contamination | [6] |
Table 2: Solvent Screening Guide
| Solvent | Polarity | Typical Use Cases | Considerations |
| Ethanol | Polar Protic | Multicomponent reactions, iodine-catalyzed reactions | Can participate in side reactions in some cases. |
| Toluene | Non-polar | Higher temperature reactions | Good for azeotropic removal of water. |
| DMF | Polar Aprotic | Reactions requiring high temperatures and good solubility | High boiling point can make removal difficult. |
| Acetonitrile | Polar Aprotic | General purpose | Can sometimes lead to complex mixtures. |
| Water | Polar Protic | "Green" synthesis protocols | Limited solubility for many organic substrates. |
Visualizations
General Reaction Mechanism (Tschitschibabin Synthesis)
Caption: A simplified mechanism for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [a]. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-methylimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and direct method for synthesizing this scaffold is the reaction of a 2-aminopyridine with an α-haloacetonitrile derivative. Specifically, it involves the condensation of 2-amino-5-methylpyridine with bromoacetonitrile . This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridines, proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazopyridine ring system.
Q2: Can you illustrate the reaction mechanism?
Certainly. The reaction proceeds in three key steps:
-
SN2 Nucleophilic Attack: The endocyclic nitrogen of 2-amino-5-methylpyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of bromoacetonitrile. This displaces the bromide ion and forms an N-phenacylpyridinium bromide intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the nitrile carbon to form a five-membered ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic this compound product.
Below is a diagram illustrating this mechanistic pathway.
Troubleshooting Guide: Low or No Product Yield
This section addresses the most common issues encountered during the synthesis that lead to poor outcomes. We have structured this as a logical workflow to help you diagnose and solve the problem efficiently.
Technical Support Center: Side Product Formation in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals like Zolpidem and Alpidem.[1] However, its synthesis is often plagued by side product formation, leading to reduced yields and complex purification challenges.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls of these essential reactions.
Section 1: Troubleshooting Guide
This section addresses the most frequent and specific issues encountered during the synthesis of imidazo[1,2-a]pyridines. Each entry details the potential causes of the problem and provides actionable solutions.
Issue 1: Poor Regioselectivity – "I'm getting a mixture of isomers. How can I control the reaction outcome?"
Question: My reaction with a substituted 2-aminopyridine is yielding not only my target imidazo[1,2-a]pyridine but also a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
Causality & Expert Analysis: This is a classic challenge in imidazo[1,2-a]pyridine synthesis. The 2-aminopyridine starting material possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). The desired reaction involves the initial SN2 attack from the more nucleophilic endocyclic N1 on the α-halocarbonyl compound, followed by cyclization.[2] However, competitive attack from the exocyclic N2 can lead to the formation of an undesired regioisomer, typically an imidazo[1,2-c]pyrimidine derivative, though this is less common.[3]
The electronic properties of the pyridine ring heavily influence this selectivity. Electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the endocyclic nitrogen, favoring the desired pathway. Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring, making the two nitrogen atoms more competitively nucleophilic and reducing selectivity.
Solutions & Protocols:
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base are critical.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile often favor the desired N1-alkylation. Non-polar solvents can sometimes lead to mixtures. A systematic solvent screen is recommended.
-
Base Selection: In traditional syntheses, a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often used to neutralize the HBr formed without promoting side reactions.[4] Stronger bases can deprotonate the exocyclic amine, increasing its nucleophilicity and leading to more side products.
-
-
Temperature Control: Run the initial alkylation step at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred attack at the endocyclic nitrogen. The subsequent cyclization (dehydration) step can then be performed at a higher temperature.
-
Consider a Pre-formed Intermediate: Synthesizing the N-phenacylpyridinium bromide intermediate first, by reacting the pyridine with an α-bromoketone, and then treating it with a nitrogen source like ammonium acetate under microwave irradiation can afford the desired product with excellent selectivity.[4][5]
Issue 2: Groebke-Blackburn-Bienaymé (GBB) Reaction Failure – "My GBB reaction is forming a linear Ugi-type adduct instead of the fused heterocycle."
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but I am isolating a significant amount of a linear peptide-like side product. What is going wrong?
Causality & Expert Analysis: The GBB reaction is a powerful multicomponent method for accessing this scaffold.[6] The key mechanistic step differentiating it from the classic Ugi reaction is an intramolecular [4+1] cycloaddition of the nitrilium intermediate formed after the isocyanide attacks the initial imine.[7][8] If this cyclization is slow or disfavored, the nitrilium intermediate can be trapped by water or another nucleophile present in the reaction medium, leading to the formation of a linear Ugi-type adduct. This is particularly common when using aliphatic aldehydes, which can result in a less stable or sterically hindered intermediate.[6][8]
Diagram: GBB vs. Ugi Mechanistic Divergence
Caption: Mechanistic pathways for the GBB reaction and competing Ugi side product formation.
Solutions & Protocols:
-
Anhydrous Conditions: The presence of water is a primary cause of Ugi adduct formation.
-
Use anhydrous solvents (e.g., dry MeOH, EtOH, or MeCN).
-
Employ a dehydrating agent. The use of trimethyl orthoformate has been shown to be effective in industrial scale-up processes to consume water and drive the reaction towards the GBB product.[9]
-
Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Catalyst Choice: While often performed under acidic catalysis (e.g., TFA, Sc(OTf)₃, NH₄Cl), the choice and amount of catalyst are crucial.[8][10][11]
-
For problematic substrates, consider a Lewis acid catalyst like Yb(OTf)₃ or BF₃·MeCN, which can better activate the imine for isocyanide attack and facilitate the subsequent cyclization.[8][9]
-
Avoid basic additives, as some isocyanides (e.g., morpholine derivatives) can act as a base and interfere with the acidic catalyst.[6][8]
-
-
Solvent Selection: The solvent can play a noninnocent role. Highly polar, protic solvents like methanol or ethanol are generally preferred as they can stabilize the charged intermediates.[12] In some cases, ethylene glycol has been shown to facilitate the reaction even without a strong catalyst, possibly by assisting in proton transfer.[6][8]
Issue 3: Low Yield and Tar Formation – "My reaction is inefficient and producing a lot of dark, insoluble material."
Question: I am attempting a condensation reaction between a 2-aminopyridine and an α-haloketone at high temperature, but my yield is poor and the flask is coated with a dark, tar-like substance. What is causing this and how can I fix it?
Causality & Expert Analysis: Tar formation is indicative of polymerization and decomposition pathways, which often compete with the desired cyclization, especially under harsh thermal conditions. The initial Tschitschibabin reaction required very high temperatures (150-200 °C) in a sealed tube, which is known to produce low yields and significant byproducts.[2][4]
Potential causes include:
-
Self-condensation of the carbonyl compound: Ketones and aldehydes can self-condense under thermal or catalytic (acid/base) conditions.
-
Polymerization of intermediates: The reactive intermediates can polymerize instead of undergoing intramolecular cyclization.
-
Decomposition: The starting materials or the product itself may be unstable at the reaction temperature, leading to decomposition.
Solutions & Protocols:
-
Reduce Reaction Temperature: Modern methods have largely eliminated the need for extreme temperatures. Many syntheses can now be performed efficiently at temperatures ranging from 60 °C to 100 °C, and some even at room temperature.[2] A groundbreaking method involves reacting α-halo/chloroketones with 2-aminopyridines at a modest 60 °C without any catalyst or solvent.[2]
-
Use a Catalyst to Lower Activation Energy: A suitable catalyst can accelerate the desired reaction, allowing for lower temperatures and shorter reaction times, thereby minimizing side reactions.
-
Iodine Catalysis: Molecular iodine has emerged as an inexpensive and efficient catalyst for various imidazo[1,2-a]pyridine syntheses, often enabling reactions at room temperature.[7][13][14]
-
Copper Catalysis: Cu(I) catalysts are widely used for aerobic oxidative coupling reactions of 2-aminopyridines with ketones or other partners, providing a powerful alternative to classical condensation.[5][15]
-
-
Change the Reaction Medium:
-
Green Solvents: Using greener media like water or polyethylene glycol (PEG) can sometimes improve yields and simplify workup.[16][17]
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent technique to reduce reaction times from hours to minutes, which dramatically decreases the opportunity for thermal decomposition and side product formation.[10][11]
-
Table 1: Effect of Reaction Conditions on Yield and Side Products
| Parameter | Harsh Condition (e.g., Tschitschibabin) | Optimized Condition (Modern Methods) | Expected Outcome |
| Temperature | 150-200 °C | Room Temp to 100 °C | Reduced tar formation, higher yield.[2] |
| Catalyst | None / Strong Acid | I₂, CuI, FeCl₃, etc. | Increased reaction rate, lower temp required.[2][5][7] |
| Solvent | None (neat) / High-boiling | EtOH, H₂O, PEG, MeCN | Improved solubility, potentially cleaner reaction.[16][17] |
| Energy Source | Conventional Heating (hours) | Microwave (minutes) | Drastic reduction in reaction time and byproducts.[10] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do substituents on the starting materials affect side product formation? Substituents have a profound electronic and steric effect.
-
On the 2-aminopyridine: Electron-donating groups (EDGs) generally increase the rate and yield of the reaction by enhancing the nucleophilicity of the pyridine nitrogen.[16] Electron-withdrawing groups (EWGs) can slow the reaction and may require more forcing conditions, potentially increasing side products. They also decrease the nucleophilic difference between the two nitrogen atoms, risking lower regioselectivity.
-
On the carbonyl compound/coupling partner: Steric hindrance near the reactive center can impede the reaction, requiring higher temperatures or longer times, which can lead to decomposition. The electronic nature of these substituents also plays a role in multicomponent reactions, where electron-poor aldehydes can sometimes give higher yields in the GBB reaction.[9]
Q2: What is the mechanistic reason for the formation of 3-unsubstituted imidazo[1,2-a]pyridines in reactions with nitroolefins? This is a cascade reaction. The process involves an initial aza-Michael addition of the 2-aminopyridine to the nitroolefin, followed by an intramolecular cyclization. The final and key step is the elimination of nitrous acid (HNO₂) to aromatize the ring, which results in the formation of a 3-unsubstituted product.[18][19] This provides a strategic advantage when a hydrogen atom is desired at the C3 position.
Q3: What are the best analytical techniques to identify and quantify side products? A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring and to get a qualitative sense of the number of products being formed.
-
High-Performance Liquid Chromatography (HPLC): To quantify the ratio of product to side products and to track reaction conversion accurately.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the various components in the reaction mixture, which provides crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. 1H NMR can often quickly distinguish between regioisomers. 2D NMR techniques like NOESY can confirm the spatial relationship between protons, definitively establishing regiochemistry.[3]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Synthesis at Room Temperature
This protocol is based on efficient, mild methods for synthesizing 3-aminoimidazo[1,2-a]pyridines via a GBB-type reaction.[7][13]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and ethanol (5 mL).
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol%, 0.1 mmol) to the mixture. The solution may develop a color.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc eluent). Reactions are often complete within 2-4 hours.
-
Workup: Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol to obtain the pure product.[13] If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow for Low-Yielding Reactions
This logical workflow helps diagnose and solve common issues leading to poor reaction outcomes.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and solving low-yield reactions.
Section 4: References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Welcome to the technical support center for the purification of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: My final product is a persistent oil and won't crystallize.
Root Cause Analysis: "Oiling out" during recrystallization is a common issue for many organic compounds, including imidazo[1,2-a]pyridine derivatives. This phenomenon typically occurs when the solute is too soluble in the chosen solvent, even at lower temperatures, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice. The presence of impurities can also disrupt crystallization.
Step-by-Step Solution:
-
Solvent System Re-evaluation: The choice of solvent is critical. For this compound, a single solvent system might not be ideal. A mixed solvent system often provides the necessary solubility gradient.
-
Initial Attempt: If you used a single solvent like ethanol and observed oiling, dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Induce Precipitation: Slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble, such as n-hexane or heptane, dropwise at room temperature with vigorous stirring until persistent cloudiness is observed.
-
Controlled Cooling: Gently warm the mixture until the solution becomes clear again. Then, allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Scratching Technique: If crystals are slow to form, induce nucleation by scratching the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass surface provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.
-
Purity Check: If oiling persists, your crude product may contain a significant amount of impurities. It is advisable to perform a preliminary purification by flash column chromatography before attempting recrystallization.
Issue 2: My column chromatography separation is poor, with co-elution of my product and impurities.
Root Cause Analysis: Poor separation in column chromatography can result from an inappropriate mobile phase, incorrect stationary phase, or overloading of the column. For polar heterocyclic compounds like this compound, achieving good resolution requires careful optimization of the elution conditions.
Step-by-Step Solution:
-
Mobile Phase Optimization with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Recommended Starting Point: A gradient of ethyl acetate in hexane is a common and effective mobile phase for imidazo[1,2-a]pyridine derivatives. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate. This generally provides the best separation on a column.
-
Alternative Solvents: If a hexane/ethyl acetate system fails to provide adequate separation, consider trying dichloromethane/methanol or chloroform/acetone systems.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, which can lead to band broadening and poor separation.
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, "dry loading" is recommended. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.
Issue 3: I see a persistent impurity in my NMR spectrum that I can't identify.
Root Cause Analysis: The synthesis of this compound, like many multicomponent reactions, can lead to various side products. Common impurities may include unreacted starting materials (e.g., 5-methyl-2-aminopyridine) or regioisomers formed during the cyclization step.
Step-by-Step Solution:
-
Analyze Starting Materials: Compare the impurity peaks in your product's NMR spectrum with the NMR spectra of your starting materials. Residual starting materials are a common source of contamination.
-
Consider Potential Side Products:
-
Hydrolysis of the Nitrile: The carbonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions. Look for characteristic broad peaks in the NMR that might indicate an amide N-H or a carboxylic acid O-H.
-
Dimerization: Imidazopyridine derivatives can sometimes undergo dimerization, especially at elevated temperatures.[1]
-
-
Advanced Analytical Techniques: If the impurity remains unidentified, consider using more advanced analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can help determine the molecular weight of the impurity, providing a crucial clue to its identity.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can help elucidate the structure of the unknown impurity by showing correlations between different atoms in the molecule.
-
-
Re-purification: Once the nature of the impurity is better understood, you can devise a more targeted purification strategy. For example, if the impurity is significantly more polar (like a carboxylic acid), an aqueous wash with a mild base during workup might remove it.
Frequently Asked Questions (FAQs)
Q1: What is the best method for assessing the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any impurities.[2] A purity level of >95% is often required for biological screening.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR not only confirm the structure of your compound but can also reveal the presence of impurities.[5] Integration of the proton signals can provide a semi-quantitative measure of purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[5]
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.
Q2: What are the typical solubility properties of this compound?
A2: Based on structurally similar compounds, this compound is expected to be freely soluble in chlorinated solvents like chloroform and dichloromethane.[6] It is also likely to be soluble in other polar aprotic solvents such as ethyl acetate, acetone, and acetonitrile. Its solubility in alcohols like ethanol and methanol may be moderate, especially upon heating, making these good candidates for recrystallization. It is expected to have low solubility in nonpolar solvents like hexanes and water.
Q3: How should I store my purified this compound?
A3: As a solid, this compound should be stable when stored in a cool, dry, and dark place in a well-sealed container. For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator is recommended to prevent degradation from moisture and light.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of your crude material.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol is designed for the purification of a crude reaction mixture.
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane.
-
Column Preparation: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Begin eluting the column with the mobile phase. If a gradient is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
References
- SPECIFICATIONS 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3- acetonitrile CAS No. N/A.
- BenchChem. Imidazo[1,2-a]pyridine-3-acetonitrile | 17744-98-8.
-
Fun, H.-K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. Available from: [Link]
- CymitQuimica. This compound.
- BenchChem. Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Sigma-Aldrich. This compound | 1423032-21-6.
-
ResearchGate. How to choose the best solution for column chromatography? May 23, 2019. Available from: [Link]
- LGC Standards. 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile.
- Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
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Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 481-489. Available from: [Link]
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- Google Patents. US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives.
- LGC Standards. 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile.
- MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
-
National Center for Biotechnology Information. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
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ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Available from: [Link]
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ResearchGate. (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
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ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available from: [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and their successful scale-up is crucial for advancing drug discovery programs. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the scale-up process.
The transition from a small-scale laboratory synthesis to a larger manufacturing process is rarely a simple multiplication of reagent quantities.[1] Physical and chemical parameters that are negligible at the milligram or gram scale can become significant and even hazardous at the kilogram scale.[2] This guide is structured to help you anticipate and overcome these challenges, ensuring a safe, robust, and reproducible manufacturing process.
Part 1: Core Scale-Up Challenges and Troubleshooting
This section addresses the most common issues encountered during the scale-up of imidazo[1,2-a]pyridine syntheses, providing explanations for their occurrence and practical solutions.
Reaction Kinetics and Thermal Management
Q1: My one-pot synthesis of an imidazo[1,2-a]pyridine derivative was well-controlled on a 10g scale, but on a 1kg scale, I'm observing a dangerous exotherm and the formation of unexpected byproducts. What is happening and how can I control it?
A1: This is a classic example of how heat transfer limitations can impact a reaction upon scale-up.[3][4] Larger reactors have a smaller surface-area-to-volume ratio, which significantly reduces the efficiency of heat dissipation. An exothermic reaction that is easily managed in a small flask can quickly become uncontrollable in a large vessel, leading to a thermal runaway.[5] This increase in temperature can accelerate side reactions, leading to a different impurity profile and lower yield of your desired imidazo[1,2-a]pyridine derivative.[3][6]
Troubleshooting and Solutions:
-
Controlled Reagent Addition: Instead of adding all reagents at once, which is common in lab-scale "one-pot" reactions, switch to a semi-batch process on a larger scale. This involves the slow, controlled addition of one or more reagents to the reaction mixture, allowing the cooling system to keep pace with the heat generated.[5]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction. This data is crucial for designing an appropriate thermal management strategy.[5]
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation. However, ensure the chosen solvent does not negatively impact the reaction kinetics or solubility of your materials.
-
Reactor Design: For highly exothermic reactions, consider using a continuous flow reactor. These systems have excellent heat transfer characteristics and can safely handle reactions that are too dangerous for large batch reactors.[5][7]
Q2: The reaction time for my copper-catalyzed C-N coupling to form an imidazo[1,2-a]pyridine derivative has significantly increased during scale-up, and the yield is lower. Why is this happening?
A2: This issue likely stems from inefficient mixing and mass transfer in the larger reactor.[8][9] What appears as a homogeneous solution in a small flask can have significant concentration and temperature gradients in a large vessel, especially if the reaction mixture is heterogeneous (e.g., contains a solid base or catalyst).[8][9] Poor mixing can lead to localized areas of low reactant concentration, slowing down the overall reaction rate. In the context of copper-catalyzed reactions, inadequate mixing can also lead to catalyst deactivation or precipitation.[10]
Troubleshooting and Solutions:
-
Agitation and Baffling: Ensure your reactor is equipped with an appropriate agitator and baffles to promote efficient mixing. The type of agitator (e.g., paddle, turbine) should be chosen based on the viscosity of your reaction mixture.[11]
-
Stirring Speed Study: Conduct a study to determine the optimal stirring speed for your reaction. The goal is to ensure good mixing without causing excessive shear that could, for example, alter catalyst particle size.
-
Reaction Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the reaction progress in real-time. This will give you a more accurate picture of the reaction kinetics than relying on TLC or HPLC analysis of periodically withdrawn samples.
-
Catalyst and Ligand Stability: The choice of ligand in copper-catalyzed reactions is crucial for both reactivity and stability.[12] Some ligand-copper complexes may be more prone to degradation or precipitation under prolonged reaction times or at higher temperatures, issues that are exacerbated on a larger scale. Re-evaluate your catalyst system for its robustness under the scaled-up conditions.
Work-up and Product Isolation
Q3: My imidazo[1,2-a]pyridine derivative precipitates nicely from the reaction mixture at the lab scale, but on a large scale, I'm getting an oily, difficult-to-filter solid. How can I improve the physical properties of my product?
A3: This is a common challenge in crystallization and precipitation.[13][14][15] The rate of cooling, solvent composition, and presence of impurities can all significantly impact the crystal form (polymorphism), size, and morphology of your product.[13][14] Rapid, uncontrolled crystallization, which is more likely in a large, poorly mixed vessel, often leads to the formation of small, irregular particles or oils that are difficult to handle.[16]
Troubleshooting and Solutions:
-
Controlled Cooling Profile: Implement a controlled cooling profile during the crystallization process. A slower cooling rate generally favors the growth of larger, more well-defined crystals.[17]
-
Seeding: Introduce a small amount of the desired crystalline material (seed crystals) to the supersaturated solution. This will promote the growth of the desired crystal form and can lead to a more uniform particle size distribution.[13]
-
Anti-Solvent Addition: If you are using an anti-solvent to induce precipitation, control the rate of addition carefully. Adding the anti-solvent too quickly can lead to localized high supersaturation and the formation of an oil.
-
Solvent System Optimization: The choice of solvent is critical for successful crystallization.[15] You may need to screen different solvent systems to find one that provides good solubility at high temperatures and low solubility at low temperatures, favoring crystallization over precipitation.
Q4: After work-up, I'm struggling to remove residual copper catalyst from my imidazo[1,2-a]pyridine derivative on a large scale. What are some effective, scalable methods for this?
A4: Removing metal catalysts is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[18] While chromatography can be effective at the lab scale, it is often not economically viable for large-scale production.
Troubleshooting and Solutions:
-
Extraction with a Chelating Agent: Perform an aqueous wash of your organic product solution with a solution containing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or a suitable amino acid. These agents will form a water-soluble complex with the copper, which can then be separated in the aqueous phase.
-
Scavenger Resins: Pass a solution of your product through a column packed with a scavenger resin that has a high affinity for copper. These resins can be very effective at removing trace amounts of metals.
-
Crystallization: Often, a well-designed crystallization process can be very effective at rejecting impurities, including residual metal catalysts.[18] The metal impurities may remain in the mother liquor.
-
Activated Carbon Treatment: Treatment of a solution of your product with activated carbon can also be effective at adsorbing residual copper. However, you should screen for potential product loss on the carbon.
Impurity Profile and Control
Q5: Upon scaling up my imidazo[1,2-a]pyridine synthesis, I've identified a new, significant impurity that was not present at the lab scale. How do I identify and control this?
A5: The appearance of new impurities on scale-up is a common issue and can arise from several factors, including longer reaction times, higher temperatures due to poor heat transfer, or the use of different grades of starting materials.[3][][20] A thorough impurity profile is essential for ensuring the safety and efficacy of your final product.[21][22]
Troubleshooting and Solutions:
-
Impurity Identification: The first step is to identify the structure of the new impurity. This can be achieved by isolating the impurity (e.g., by preparative HPLC) and characterizing it using techniques such as NMR spectroscopy and mass spectrometry.[22][23]
-
Route Cause Analysis: Once the structure is known, you can often deduce its formation pathway. Is it a product of a side reaction, a degradation product, or an impurity from a starting material that has been carried through?
-
Process Parameter Optimization: Once the root cause is understood, you can modify the process parameters to minimize the formation of the impurity. This could involve adjusting the temperature, reaction time, reagent stoichiometry, or order of addition.
-
Purge Strategy: If the impurity cannot be completely eliminated by process optimization, you will need to develop a strategy to remove it. This could involve an additional extraction, a reslurry of the crude product in a specific solvent, or a recrystallization step designed to purge this particular impurity.[24][25]
Part 2: Proactive Scale-Up Strategies and Best Practices
This section provides guidance on how to proactively plan for a successful scale-up of your imidazo[1,2-a]pyridine synthesis.
Process Safety Considerations
Q6: What are the key safety considerations I should be aware of when scaling up the synthesis of imidazo[1,2-a]pyridine derivatives?
A6: Process safety is paramount during scale-up. A reaction that is safe on a small scale can pose significant hazards on a larger scale.[2]
Key Safety Considerations:
-
Thermal Hazards: As discussed earlier, exothermic reactions are a major concern. Always perform a thermal hazard assessment before scaling up.
-
Reagent Handling: The handling of large quantities of hazardous reagents (e.g., strong acids, bases, oxidizing agents, pyrophoric materials) requires careful planning and appropriate personal protective equipment (PPE) and engineering controls.[26][27][28][29][30]
-
Gas Evolution: Some reactions may produce gaseous byproducts. Ensure that the reactor is properly vented to avoid pressure buildup.
-
Material Compatibility: Ensure that all materials of construction for the reactor and associated equipment are compatible with the reagents and solvents being used.
-
Emergency Procedures: Have a clear and well-rehearsed emergency plan in place to deal with potential incidents such as thermal runaways, spills, or fires.
Solvent Selection for Scale-Up
Q7: The solvent I used for my lab-scale synthesis is not ideal for large-scale production due to safety and environmental concerns. What factors should I consider when selecting a new solvent?
A7: Solvent selection has a significant impact on the safety, cost, and environmental footprint of a chemical process.[31][32][33][34][35]
Solvent Selection Criteria:
-
Safety: Consider the flammability, toxicity, and reactivity of the solvent.[34]
-
Environmental Impact: Favor "green" solvents that are biodegradable and have a low environmental impact.[36]
-
Process Performance: The solvent must be suitable for the reaction, providing good solubility for reactants and, ideally, allowing for easy product isolation.
-
Cost and Availability: The solvent should be readily available in the required quantities and at an acceptable cost.[36]
-
Regulatory Compliance: Ensure the solvent is acceptable to regulatory agencies for use in pharmaceutical manufacturing.[33]
| Parameter | Lab-Scale Considerations | Scale-Up Considerations |
| Solvent Choice | Often chosen for optimal reaction performance (e.g., high yield, fast kinetics). | Must balance performance with safety, environmental impact, cost, and ease of handling on a large scale. |
| Heat Transfer | High surface-area-to-volume ratio allows for efficient heat dissipation. | Lower surface-area-to-volume ratio can lead to poor heat transfer and thermal runaways. |
| Mixing | Generally efficient with simple magnetic stirring. | Requires careful selection of agitators and baffles to ensure homogeneity. |
| Purification | Column chromatography is a common and effective method. | Chromatography is often not feasible; crystallization, precipitation, and extraction are preferred. |
| Safety | Small quantities of hazardous reagents pose a manageable risk. | Handling large quantities of hazardous materials requires stringent safety protocols and engineering controls. |
Experimental Workflow and Data Presentation
Workflow for Troubleshooting Scale-Up Issues
Caption: A decision-making workflow for troubleshooting common scale-up challenges.
General Protocol for a Scalable Crystallization of an Imidazo[1,2-a]pyridine Derivative
-
Solvent Selection: Choose a solvent system in which the imidazo[1,2-a]pyridine derivative has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature (e.g., reflux) to ensure complete dissolution.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cool the solution slowly and with gentle agitation according to a pre-defined cooling profile.
-
Seeding (Optional but Recommended): When the solution is slightly supersaturated, add a small amount of pure, crystalline product to induce crystallization of the desired form.
-
Maturation: Hold the slurry at a low temperature for a period of time to allow for complete crystallization and to maximize the yield.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the product under vacuum at an appropriate temperature to remove residual solvent.
Logical Relationship of Scale-Up Parameters
Caption: Interdependencies of key parameters in chemical process scale-up.
References
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(n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
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(n.d.). The control of API impurities - A critical issue to the pharmaceutical industry. Retrieved from [Link]
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Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
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(n.d.). (PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient. ResearchGate. Retrieved from [Link]
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(2024, November 27). The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. Retrieved from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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(n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
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(n.d.). Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction. ResearchGate. Retrieved from [Link]
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(2025, June 18). How Are Solvents Used In Industrial Chemical Processes?. Chemistry For Everyone. Retrieved from [Link]
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Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]
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(n.d.). How to deal with scale-up challenges of Chemistry?. Prime Scholars. Retrieved from [Link]
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COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
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(n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]
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(2025, August 6). A guide to the integration of environmental, health and safety criteria into the selection of solvents. ResearchGate. Retrieved from [Link]
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Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Retrieved from [Link]
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Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
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Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
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University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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(n.d.). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]
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Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]
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Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
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Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Research. Retrieved from [Link]
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(n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
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(n.d.). Copper-Catalyzed C N Coupling on Large Scale: An Industrial Case Study. ResearchGate. Retrieved from [Link]
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Zhanghua Dryer. (2025, December 6). Crystallization in Drug Formulation: Techniques and Challenges. Retrieved from [Link]
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HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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(2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from [Link]
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(n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Retrieved from [Link]
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Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
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UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
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K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
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(2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. Chromatography Online. Retrieved from [Link]
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(n.d.). Green Chemistry Approaches for the Purification of Pharmaceuticals. ResearchGate. Retrieved from [Link]
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(2022, May 24). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Retrieved from [Link]
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(2017, September 1). Integrated flow processing — challenges in continuous multistep synthesis. Journal of Flow Chemistry, 7(3-4). AKJournals. Retrieved from [Link]
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Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
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(n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]
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(2024, October 15). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. Retrieved from [Link]
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(2025, March 27). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. PMC - PubMed Central. Retrieved from [Link]
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Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
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(2025, August 7). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles. ResearchGate. Retrieved from [Link]
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(n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. Retrieved from [Link]
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Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]
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Technical Support Center: Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for copper-catalyzed imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and troubleshoot common issues encountered during this crucial synthetic transformation. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1][2][3] Copper catalysis offers a powerful and accessible route, but it is not without its challenges, chief among them being catalyst deactivation or "poisoning."[4][5]
This document provides in-depth, field-proven insights into identifying, understanding, and mitigating catalyst poisoning to ensure robust and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My reaction is sluggish or has stalled completely after an initial period of conversion. How do I know if my copper catalyst is poisoned?
A: This is a classic symptom of catalyst deactivation. While other factors like low temperature or poor solubility can slow a reaction, a complete stall, especially after it has initiated, strongly suggests a problem with the catalyst's active sites.
Symptoms of Catalyst Poisoning:
-
Reaction Arrest: The reaction stops before the starting materials are fully consumed, as monitored by TLC or LC-MS.
-
Color Change: You may observe an unexpected color change in the reaction mixture, such as the precipitation of black or dark brown solids (indicating copper metal crashing out of the solution) or a shift away from the typical color of the active catalytic species.[6]
-
Inconsistent Results: Batch-to-batch variability where a previously successful reaction fails under identical conditions.
Common Catalyst Poisons & Their Mechanisms:
Catalyst poisons are substances that bind to the active sites of the copper catalyst, rendering them inactive.[7][8] This binding is often strong and can be irreversible.
| Poison Class | Common Sources | Mechanism of Action |
| Sulfur Compounds | Thiol/thioether impurities in reagents; sulfur-containing solvents (e.g., DMSO at high temp.); rubber septa. | Sulfur has a high affinity for soft metals like copper. It strongly coordinates to the copper center, blocking the site where reactants would normally bind and participate in the catalytic cycle. |
| Halides (esp. Chloride) | Impurities in reagents or solvents; degradation of chlorinated solvents; excess halide salts. | Halide ions can accelerate the sintering (agglomeration) of copper nanoparticles, reducing the active surface area.[9] They can also form stable, inactive copper-halide complexes. |
| Phosphorus Compounds | Triphenylphosphine or other phosphorus-based ligands used in prior synthetic steps that were not fully removed. | Similar to sulfur, phosphorus compounds are strong ligands that can irreversibly bind to the copper catalyst's active sites. |
| Strongly Coordinating Molecules | Certain functional groups on substrates (e.g., unprotected thiols, some nitrogen heterocycles); additives. | If a molecule binds to the copper center more strongly than the intended reactants or ligands, it will competitively inhibit the desired catalytic transformation.[10] |
| Water/Protic Solvents | Use of wet solvents or reagents; atmospheric moisture. | While some copper-catalyzed reactions tolerate water, others are sensitive. Water can facilitate the aggregation and oxidation of copper nanoparticles, leading to deactivation.[9][11] |
Visualizing the Impact of Poisoning:
A healthy catalytic cycle relies on the copper center being available to coordinate with reactants. A poison disrupts this by occupying the coordination site.
Caption: Healthy vs. Poisoned Copper Catalytic Cycle.
Q2: My reaction yield is consistently low, even when I use a fresh bottle of catalyst. What systemic issues should I investigate?
A: This scenario points away from a single bad batch of catalyst and towards a persistent, low-level source of contamination in your experimental setup. The key is to systematically purify your components and environment.
Troubleshooting Workflow for Low-Yield Reactions:
This workflow helps isolate the source of contamination.
Caption: Systematic Troubleshooting Workflow for Low-Yield Reactions.
Actionable Steps:
-
Feedstock Purification: Do not assume the purity stated on the bottle is sufficient. Reagents like 2-aminopyridines or functionalized ketones can contain trace impurities from their own synthesis. Recrystallize solid reagents and consider passing liquid reagents through a plug of activated alumina or silica. This is a critical step to reduce the risk of poisoning.[7]
-
Solvent Integrity: Use high-quality, anhydrous solvents, especially if your reaction is sensitive to water. Consider using solvents from a freshly opened bottle or purifying them via a solvent purification system. Water can act as a poison by deactivating the catalyst.[11]
-
Atmosphere Control: Many copper-catalyzed C-N couplings are aerobic, using O₂ or air as the terminal oxidant.[12][13][14] However, if your specific protocol calls for an inert atmosphere, ensure your degassing and blanketing techniques are rigorous. An incorrect atmosphere can lead to the formation of inactive copper oxides.
Q3: I've confirmed my catalyst is poisoned. Is it possible to regenerate and reuse it?
A: Regeneration depends heavily on the poisoning mechanism.
-
Irreversible Poisoning: Strong covalent binding by sulfur or phosphorus compounds is typically irreversible. In these cases, the catalyst cannot be effectively regenerated.
-
Reversible Deactivation: Deactivation by fouling (surface deposits) or mild oxidation may be reversible.
While challenging for homogeneously catalyzed reactions, heterogeneous copper catalysts (e.g., copper nanoparticles on a support) offer better prospects for regeneration.[4][10] An emerging technique for regenerating copper catalysts involves electrochemistry. By applying reverse polarity to electrodes in an ionic liquid medium, it's possible to redissolve and regenerate the active catalytic species from a deactivated state.[15]
General Protocol for Heterogeneous Catalyst Regeneration (Post-Reaction Filtration):
-
Filter: Separate the solid catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst thoroughly with a non-coordinating solvent (e.g., toluene, hexanes) to remove adsorbed organic residues.
-
Chelator Wash (Optional): A wash with a dilute solution of a chelating agent like EDTA can sometimes remove certain metallic impurities that may have poisoned the catalyst. Follow with extensive solvent washing to remove the EDTA.
-
Drying: Dry the catalyst under high vacuum to remove all traces of solvent.
-
Activity Test: Test the regenerated catalyst on a small-scale control reaction to assess its activity.
Frequently Asked Questions (FAQs)
Q: Which copper source is most robust against poisoning? A: There is no universally "poison-proof" copper source. However, the choice can influence sensitivity. For instance, in some syntheses of imidazo[1,2-a]pyridines, CuBr was found to be the most effective catalyst compared to other copper salts.[13] In other variations, CuI is preferred.[16] The choice is highly reaction-dependent. The key takeaway is that catalyst purity is as important as its chemical form.
Q: Can ligands or additives help prevent catalyst poisoning? A: Yes. In many C-N coupling reactions, ligands are crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.[17][18] A well-chosen ligand can protect the copper center from some potential poisons and prevent aggregation. Additives can also play a role; for example, modifying a CuO/ZnO catalyst with Ga₂O₃ has been shown to dramatically enhance its stability and prevent deactivation in other reaction types.[19]
Q: How can I pre-screen my reagents for potential catalyst poisons? A: A simple method is to run a small-scale "catalyst tolerance test." Prepare a standard reaction that is known to work well. Then, run several versions of this reaction, each "spiked" with a small amount of a specific starting material or solvent batch you intend to use. A significant drop in yield in a spiked reaction indicates that the corresponding reagent batch contains catalyst-deactivating impurities.
Q: What are the visual signs of catalyst deactivation during the reaction? A: Besides a stalled reaction, visual cues can include the formation of a dark precipitate (often finely divided copper metal) or a significant, unexpected color change. In Ullmann-type couplings, the precipitation of copper from the solution is a known deactivation pathway.[6]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This is a representative protocol synthesized from common methods and may require optimization for specific substrates.[4][12][13]
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv.), the ketone or nitroolefin (1.2 mmol, 1.2 equiv.), and the copper catalyst (e.g., CuBr, 5-10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, 3-5 mL).
-
Reaction Conditions: If the reaction is aerobic, ensure the vessel is open to the air or equipped with a balloon of air/oxygen. If inert conditions are required, degas the mixture and backfill with nitrogen or argon.
-
Heating: Heat the reaction mixture to the optimized temperature (often between 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Protocol 2: Purification of Solvents and Reagents
-
Solvent Purification: For reactions sensitive to water, use a commercial solvent purification system (e.g., passing through activated alumina columns) or distill the solvent over an appropriate drying agent (e.g., CaH₂ for DMF, sodium/benzophenone for THF/toluene) under an inert atmosphere.
-
Solid Reagent Purification: Recrystallize solid starting materials from an appropriate solvent system to remove soluble impurities. Ensure the purified material is thoroughly dried under vacuum to remove residual solvent.
-
Liquid Reagent Purification: Liquid reagents can be purified by distillation or by passing them through a short plug of a suitable adsorbent (e.g., activated neutral alumina or silica gel) to remove polar impurities.
References
-
Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 20, 2026, from [Link]
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Prevention of Catalyst Deactivation in the Hydrogenolysis of Glycerol by Ga2O3-Modified Copper/Zinc Oxide Catalysts. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2024, June 19). Hiden Analytical. Retrieved January 20, 2026, from [Link]
-
Twigg, M. V., & Spencer, M. S. (2001). Deactivation of supported copper metal catalysts for hydrogenation reactions. Applied Catalysis A: General, 212(1), 161-174. [Link]
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
- Method for pretreating and using copper-based catalyst. (n.d.). Google Patents.
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 20, 2026, from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved January 20, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Sharma, P., Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1864-1915. [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
-
Sharma, P., Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1864–1915. [Link]
-
What Is A Catalyst Poison? (2024, May 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Yan, R. L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-8. [Link]
-
Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. (2024). Molecular Diversity. [Link]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. (2022). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Copper-Catalyzed C–H Functionalization of Pyridines and Isoquinolines with Vinyl Azides: Synthesis of Imidazo Heterocycles. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
-
Al-Amin, M., et al. (2022). Green Synthesis of Cu Nanoparticles in Modulating the Reactivity of Amine-Functionalized Composite Materials towards Cross-Coupling Reactions. Nanomaterials (Basel, Switzerland), 12(15), 2664. [Link]
-
Copper-Catalyzed C–N Coupling on Large Scale: An Industrial Case Study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Synlett, 2003(15), 2428-2439. [Link]
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Technical Support Center: Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we will delve into the mechanistic underpinnings of common synthetic methods and provide actionable troubleshooting advice to help you achieve your desired regioisomeric products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in the synthesis of imidazo[1,2-a]pyridines?
A1: Regioisomer formation primarily arises from the presence of multiple nucleophilic nitrogen atoms in the 2-aminopyridine starting material. Both the endocyclic pyridine nitrogen and the exocyclic amino group can potentially react with the electrophilic partner, leading to different cyclization pathways and, consequently, different regioisomers. The specific reaction conditions and the electronic and steric nature of the substituents on both reactants play a crucial role in determining which pathway is favored.
Q2: How do electron-donating and electron-withdrawing groups on the 2-aminopyridine ring affect regioselectivity?
A2: Substituents on the 2-aminopyridine ring significantly influence the nucleophilicity of the two nitrogen atoms. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing the nucleophilicity of the endocyclic nitrogen. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making the endocyclic nitrogen less nucleophilic and potentially favoring reaction at the exocyclic amino group. For instance, in the synthesis of an imidazo[1,2-a]pyrimidine, a related fused heterocycle, a trifluoromethyl group (-CF3), a strong EWG, on the pyrimidine ring reduces the nucleophilicity of the adjacent nitrogen, leading to a high degree of regioselectivity.[1]
Q3: Can the choice of the carbonyl compound influence the regiochemical outcome?
A3: Absolutely. The structure of the carbonyl compound, particularly the nature of the group alpha to the carbonyl, is a critical determinant of regioselectivity. For instance, in the classic Tschitschibabin reaction and its variations, the reaction proceeds through the formation of an α-haloketone or a related species. The steric hindrance and electronic properties of the substituents on the carbonyl compound can influence the rate of the initial N-alkylation step at either the endocyclic or exocyclic nitrogen.
Q4: Are there modern synthetic methods that offer better regioselectivity compared to classical approaches?
A4: Yes, significant progress has been made in developing highly regioselective methods. Many modern approaches utilize transition metal catalysis (e.g., copper, palladium, gold) to control the reaction pathway.[2][3][4][5] These methods often proceed under milder conditions and can tolerate a wider range of functional groups, providing excellent regioselectivity.[2][4] Additionally, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have been developed to provide regioselective access to 3-aminoalkyl imidazoazines.[2]
Troubleshooting Guides for Common Synthetic Routes
Modified Tschitschibabin/Ortoleva-King Reaction
The reaction of 2-aminopyridines with α-haloketones is a cornerstone of imidazo[1,2-a]pyridine synthesis.[6] However, variations like the Ortoleva-King reaction, which generates the reactive pyridinium salt in situ from a ketone, iodine, and excess 2-aminopyridine, are also widely used.[6][7][8][9]
Common Issue: Formation of the undesired imidazo[2,1-b]... regioisomer.
Mechanistic Insight: The reaction proceeds via initial N-alkylation of the 2-aminopyridine. The key to controlling regioselectivity lies in directing this initial attack.
Regioselectivity Control Pathways
Troubleshooting Steps:
-
Substituent Effects on 2-Aminopyridine:
-
Problem: An electron-withdrawing group on the pyridine ring is leading to the undesired isomer.
-
Solution: If possible, modify the synthetic strategy to use a 2-aminopyridine with an electron-donating group. This will increase the nucleophilicity of the endocyclic nitrogen, favoring the desired reaction pathway.
-
-
Steric Hindrance on the α-Haloketone:
-
Problem: A bulky substituent on the α-carbon of the ketone is sterically hindering the attack at the endocyclic nitrogen.
-
Solution: Consider using a less sterically demanding α-haloketone if the final product structure allows.
-
-
Reaction Conditions:
-
Problem: The current solvent and temperature are not providing adequate selectivity.
-
Solution: Experiment with different solvents. Aprotic polar solvents like DMF or DMSO can sometimes favor one pathway over the other. Temperature can also be a critical parameter; running the reaction at a lower temperature may increase selectivity.[4]
-
| Parameter | Effect on Regioselectivity | Recommendation |
| 2-Aminopyridine Substituent | Electron-donating groups favor endocyclic attack. | Use pyridines with EDGs for higher selectivity towards imidazo[1,2-a]pyridines. |
| α-Haloketone Substituent | Less steric bulk favors endocyclic attack. | Opt for less hindered α-haloketones when possible. |
| Solvent | Can influence the relative nucleophilicity of the nitrogens. | Screen a range of solvents (e.g., EtOH, DMF, DMSO). |
| Temperature | Lower temperatures can enhance selectivity. | Attempt the reaction at reduced temperatures. |
Bohlmann-Rahtz Pyridine Synthesis Analogs
While the Bohlmann-Rahtz synthesis itself is for pyridines, analogous condensation reactions are employed for imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine with a β-ketoester or a related 1,3-dicarbonyl compound.[10][11][12][13][14]
Common Issue: Formation of a mixture of regioisomers due to competing initial condensation points.
Mechanistic Insight: The initial step is the formation of an enamine or enaminone intermediate. The regioselectivity is determined by which nitrogen of the 2-aminopyridine attacks which carbonyl group of the 1,3-dicarbonyl compound.
Competing Condensation Pathways
Troubleshooting Steps:
-
Differentiating the Carbonyl Groups:
-
Problem: The two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity.
-
Solution: Utilize a 1,3-dicarbonyl compound with electronically distinct carbonyls (e.g., a β-ketoester where the ester and ketone carbonyls have different electrophilicity). The more electrophilic ketone carbonyl is more likely to be attacked first.
-
-
Catalysis:
-
Problem: Uncatalyzed reaction is unselective.
-
Solution: Employ acid or base catalysis. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity and directing the initial attack. Lewis acids like ZnBr₂ or Yb(OTf)₃ have been shown to be effective.[14]
-
-
Stepwise Synthesis:
-
Problem: One-pot reaction is leading to a mixture.
-
Solution: Consider a stepwise approach where the enamine is pre-formed from the 2-aminopyridine and one of the carbonyl components before the addition of the second electrophilic partner.
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of imidazo[1,2-a]pyridines.[15][16][17][18][19]
Common Issue: Rapid, uncontrolled reaction leading to a mixture of products.
Troubleshooting Steps:
-
Power and Temperature Control:
-
Problem: High microwave power is causing localized overheating and side reactions.
-
Solution: Utilize a microwave reactor with precise temperature control. Ramping the temperature gradually and holding it at the desired setpoint can significantly improve selectivity.
-
-
Solvent Choice:
-
Problem: The solvent is not effectively absorbing microwave energy or is promoting side reactions.
-
Solution: Select a solvent with a suitable dielectric constant for efficient microwave absorption. Green solvents like water or ethanol can be effective, sometimes in combination with a co-solvent to improve solubility.[17] Catalyst-free conditions in a suitable solvent under microwave irradiation can provide excellent yields.[17]
-
-
Catalyst-Free Approaches:
-
Problem: The catalyst is decomposing or leading to side products under microwave conditions.
-
Solution: Explore catalyst-free microwave-assisted syntheses. The high energy input from microwaves can often overcome the activation energy barrier without the need for a catalyst, simplifying the reaction and workup.[17]
-
Experimental Protocol: Regioselective Synthesis via Ortoleva-King Reaction
This protocol describes a one-pot synthesis of 2-aryl-imidazo[1,2-a]pyridines with demonstrated regioselectivity.[6][9]
Materials:
-
2-Aminopyridine
-
Substituted Acetophenone
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol (optional, for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).
-
First Step (Pyridinium Salt Formation): Heat the neat reaction mixture at 110 °C for 4 hours. The mixture will become a dark, viscous liquid.
-
Second Step (Cyclization): Cool the reaction mixture to room temperature. Carefully add a 10% aqueous solution of NaOH. Heat the mixture at 100 °C for 1 hour.
-
Workup: After cooling, the solid product can be collected by filtration, washed with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization or column chromatography.
Note: This method has been shown to be compatible with various functional groups on the acetophenone, such as -OH, -NMe₂, -Br, and -OMe.[6][9]
References
- Scilit. (n.d.). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
-
Katritzky, A. R., Xu, Y. J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4935–4937. [Link]
-
Gorski, A., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5365–5375. [Link]
- ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction.
- Gouverneur, V., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health.
-
Cao, H., et al. (2014). Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(22), 11209–11214. [Link]
- Semantic Scholar. (n.d.). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction.
- ACS Publications. (n.d.). Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines with N,N-Disubstituted Acetamide or Acetone: An Approach to 1,2-Diketones Using Molecular Oxygen.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- ECHEMI. (n.d.). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- Semantic Scholar. (n.d.). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- PubMed. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs.
- PDF Free Download. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids.
- ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Request PDF.
- Sci-Hub. (n.d.). Regiospecific Synthesis of 3‐Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrimidines, and Imidazo[1,2‐c]pyrimidine.
- Grokipedia. (n.d.). Chichibabin reaction.
- ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction.
- ResearchGate. (n.d.). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
- Unknown. (n.d.). Chichibabin reaction.
- Reddit. (2012). Selectivity of Chichibabin Reaction.
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- Chemproc. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
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Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]Pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine inhibitors. This guide is designed to provide expert insights and practical troubleshooting for one of the most common hurdles in the development of this important class of molecules: metabolic instability. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure.[1][2] This document offers a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve these challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the metabolism of the imidazo[1,2-a]pyridine scaffold.
Q1: What are the primary metabolic pathways that lead to the degradation of imidazo[1,2-a]pyridine inhibitors?
A1: The imidazo[1,2-a]pyridine core is susceptible to metabolism by two main superfamilies of enzymes: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP) Enzymes: These are the most common culprits in Phase I drug metabolism.[2][3] For the imidazo[1,2-a]pyridine scaffold, CYPs (like CYP1A1, 1A2, 1B1, and 3A4) primarily catalyze oxidative reactions.[4][5][6] Common sites of oxidation include electron-rich positions on the pyridine and imidazole rings, as well as aliphatic substituents attached to the core. This often results in hydroxylation.
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has been identified as a major contributor to the metabolism of nitrogen-containing heterocyclic compounds, including the imidazo[1,2-a]pyrimidine scaffold, which is structurally related to your core.[7][8] AO typically oxidizes electron-deficient positions, making it a key concern for this class of inhibitors.[7][9]
Caption: Key metabolic pathways for imidazo[1,2-a]pyridine inhibitors.
Q2: What are the most effective general strategies to improve the metabolic stability of my compound?
A2: There are three primary, field-proven strategies to enhance metabolic stability once a liability has been identified:
-
Metabolic Blocking/Site Modification: This involves introducing chemical modifications at or near the site of metabolism.
-
Blocking with Halogens: Replacing a metabolically labile hydrogen atom with a fluorine or chlorine atom can physically block enzyme access and is a very common strategy.[10]
-
Steric Hindrance: Introducing a bulkier group (e.g., a tert-butyl group) near the metabolic "soft spot" can prevent the enzyme from accessing the site.[3]
-
-
Deuteration (Kinetic Isotope Effect): This strategy involves replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in CYP-mediated metabolism.[11] This "Kinetic Isotope Effect" can significantly slow down the rate of metabolism, thereby increasing the compound's half-life without drastically altering its pharmacological properties.[12][13][14]
-
Scaffold Hopping or Bioisosteric Replacement: If the core scaffold itself is the primary liability (e.g., high susceptibility to AO), a more drastic approach is to replace it with a different, more stable heterocyclic system that preserves the key pharmacophoric features.[9][15] For example, scaffold hopping from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been shown to mitigate AO-mediated metabolism.[9] Similarly, replacing a phenyl ring with a pyridine can sometimes improve stability.[9]
Q3: Which in vitro ADME assays are essential for an initial assessment of metabolic stability?
A3: For a robust initial assessment, you should perform assays using both liver microsomes and hepatocytes.[2][16]
-
Liver Microsomal Stability Assay: This is the workhorse for early stability screening.[17] Microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes (like CYPs).[16] This assay is cost-effective and provides a good measure of a compound's intrinsic clearance (CLint) via oxidative metabolism.[1]
-
Hepatocyte Stability Assay: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic machinery, including both Phase I and Phase II (conjugative) enzymes, as well as transporters.[16] This assay can reveal liabilities that are missed in microsomal assays.[18]
Comparing the results from these two assays is a powerful diagnostic tool, as explained in the troubleshooting section below.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a question-and-answer format.
Q4: My imidazo[1,2-a]pyridine inhibitor shows very high clearance in my human liver microsome (HLM) assay. What are the likely causes and what are my next steps?
A4: High clearance in HLM strongly suggests rapid metabolism by Phase I enzymes, most likely CYPs.[19]
Causality: The imidazo[1,2-a]pyridine ring and its substituents are likely undergoing rapid oxidation. The goal is to identify where this is happening.
Troubleshooting Workflow:
-
Confirm the Result: First, ensure the experimental setup is sound. Run the assay again with appropriate controls:
-
-NADPH Control: Incubate your compound with microsomes without the NADPH cofactor. If the compound remains stable, it confirms the degradation is NADPH-dependent (i.e., driven by CYPs).[19]
-
Positive Control: Use a compound with known metabolic instability (e.g., Verapamil, Testosterone) to confirm your microsomal batch is active.
-
-
Identify the Metabolite(s): The most critical next step is metabolite identification (MetID). Use high-resolution LC-MS/MS to analyze samples from the stability assay. Look for parent drug loss and the appearance of new peaks. A mass shift of +16 Da is the classic signature of a mono-hydroxylation event.
-
Formulate a Hypothesis: Based on the MetID data, pinpoint the "soft spot" on your molecule. Is it the pyridine ring? The imidazole ring? An alkyl substituent?
-
Implement a Chemical Strategy: Synthesize new analogs based on the strategies in A2 to block the identified metabolic site. For example, if hydroxylation occurs at C7 on the pyridine ring, consider synthesizing the 7-fluoro or 7-chloro analog.
Caption: Troubleshooting workflow for high microsomal clearance.
Q5: My compound is stable in microsomes (t½ > 60 min) but shows high clearance in hepatocytes. What does this discrepancy mean?
A5: This is a classic diagnostic scenario. Stability in microsomes but instability in hepatocytes points towards metabolic pathways not present in the microsomal preparation.
Causality & Potential Causes:
-
Phase II Conjugation: Hepatocytes contain UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which conjugate drugs with polar moieties. If your inhibitor has a hydroxyl, amine, or carboxylic acid group (either on the parent molecule or formed rapidly via Phase I), it could be a substrate for rapid conjugation.
-
Cytosolic Enzymes: Aldehyde Oxidase (AO) is a cytosolic enzyme and would not be present in significant amounts in microsomal preps.[7] This is a known liability for related heterocyclic systems.[8]
-
Transporter-Mediated Uptake: For the enzymes to access your compound, it must first enter the hepatocyte. Efficient uptake by transporters can lead to high intracellular concentrations, accelerating metabolism by even slower enzymatic processes.
Troubleshooting Steps:
-
Metabolite Identification in Hepatocytes: Perform a MetID experiment using hepatocyte lysates. Look for mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
Evaluate AO Contribution: If no conjugation is observed, investigate AO. This can be done by running a stability assay in the presence of a known AO inhibitor (e.g., hydralazine). If the compound's stability increases, AO is likely involved.
-
Modify to Block Phase II Metabolism: If glucuronidation of a phenol is the issue, consider replacing the -OH with -F or -OMe as a bioisosteric replacement.[10] These groups can often maintain key interactions while being metabolically robust.
Q6: My LC-MS/MS analysis is inconclusive. How can I improve my metabolite identification workflow?
A6: Inconclusive MetID can result from low metabolite abundance, complex fragmentation, or improper data acquisition.
Causality & Potential Causes:
-
Low Signal: The metabolites may be forming at levels below the instrument's limit of detection.
-
Poor Fragmentation: The MS/MS fragmentation may not be providing clear structural information.
-
Data Overload: It can be difficult to distinguish true metabolites from background noise or artifacts.
Troubleshooting Steps:
-
Increase Metabolite Concentration: Instead of using analytical timepoints, run a larger-scale incubation for a longer period (e.g., 2-4 hours) to allow metabolites to accumulate.[18]
-
Optimize MS Method:
-
Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on ions that appear in the incubation sample but not in the time-zero control.[20]
-
Employ different collision energies (a stepped NCE) to generate a richer fragmentation spectrum.
-
-
Use Isotope Labeling: Synthesize a small amount of your inhibitor with a stable isotope label (e.g., ¹³C₃ or ¹⁵N₁). Metabolites will appear as doublet peaks in the mass spectrum, making them easy to distinguish from the background matrix. This is a powerful and definitive technique.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the core experiments discussed.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an imidazo[1,2-a]pyridine inhibitor.[21][22]
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., 10 mM Verapamil in DMSO)
-
NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System, Solution A & B)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plate and a collection plate
Procedure:
-
Preparation:
-
Thaw HLM and NADPH solutions on ice.
-
Prepare a 20 mg/mL HLM stock in 0.5 M phosphate buffer. Dilute this to a 1 mg/mL working solution for the assay.
-
Prepare the test compound working solution by diluting the 10 mM stock to 50 µM in buffer. This will result in a 1 µM final concentration.
-
-
Reaction Mixture Setup (per well):
-
Add 190 µL of 1 mg/mL HLM working solution to each well of the incubation plate.
-
Add 4 µL of the 50 µM test compound working solution.
-
For the "-NADPH" control wells, add 12 µL of buffer instead of the NADPH system.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding 12 µL of the complete NADPH Regenerating System to each well (except the -NADPH control).
-
Immediately remove a 25 µL aliquot for the T=0 time point and transfer it to the collection plate containing 100 µL of ice-cold ACN with IS.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove a 25 µL aliquot and quench it in the collection plate as described above.[19]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.
-
Plot the natural log (ln) of the % remaining compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas in the table below.
-
Data Interpretation Table:
| Parameter | Formula | Unit | Interpretation |
| Elimination Rate (k) | Slope of ln(% remaining) vs. time | min⁻¹ | Rate of drug disappearance. |
| Half-Life (t½) | 0.693 / k | min | Time for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) / (mg/mL protein) | µL/min/mg | Inherent metabolic capacity of the microsomes. |
A compound with a t½ < 30 minutes is generally considered to have high clearance, while a t½ > 60 minutes suggests good metabolic stability in this assay.
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol provides a workflow for identifying potential metabolites from an in vitro incubation.[20][23][24]
Materials:
-
Scaled-up incubation sample (from Protocol 1, but with a larger volume and longer incubation time, e.g., 2 hours).
-
Time-zero (T=0) control sample.
-
Methanol, Water, Formic Acid (LC-MS grade).
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a scaled-up (e.g., 1 mL) incubation mixture as described in Protocol 1.
-
Incubate for 1-2 hours at 37°C.
-
Quench the reaction with 3 volumes of ice-cold ACN.
-
Centrifuge to pellet protein, and transfer the supernatant.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in a smaller volume (e.g., 100 µL) of 50:50 Methanol:Water to concentrate the metabolites.
-
-
LC-MS/MS Data Acquisition:
-
Inject both the T=0 control and the incubated sample.
-
Use a generic gradient (e.g., 5% to 95% organic over 20 minutes) on a C18 column.
-
Set the mass spectrometer to perform a full scan (e.g., m/z 100-1000) followed by data-dependent MS/MS on the top 3-5 most intense ions.[20]
-
-
Data Analysis:
-
Comparative Analysis: Use metabolomics software to subtract the T=0 chromatogram from the incubated sample chromatogram. This will highlight peaks that are unique to the incubated sample.
-
Mass Shift Identification: Examine the mass of the unique peaks. Look for common metabolic biotransformations:
-
+16 Da: Hydroxylation
-
+14 Da: N- or O-demethylation
-
+176 Da: Glucuronidation (in hepatocyte samples)
-
-
Fragment Analysis: Scrutinize the MS/MS fragmentation pattern of the potential metabolite. Compare it to the fragmentation of the parent drug. A common fragment suggests the core is intact, helping to localize the modification to a specific part of the molecule.
-
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]
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Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7717. [Link]
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Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 40(4), 554-566. [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
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Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]
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Li, A. P., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 15(2), 187-194. [Link]
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Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
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Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
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Gupta, M. (2017). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]
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Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design?. [Link]
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Masimirembwa, C. M., & Tsar, M. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 21(6), 561-577. [Link]
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Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL. [Link]
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Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed, 53(3), 459-477. [Link]
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Scott, J. S., & Tona, A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 741-762. [Link]
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Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC, 3(1), 4. [Link]
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EMBL. (n.d.). Protocols used for LC-MS analysis. Metabolomics Core Facility. [Link]
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Kumar, S., & Surapaneni, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online, 53(3), 459-477. [Link]
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Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. PubMed, 244, 114858. [Link]
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Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. PubMed, 19(11), 2221-2231. [Link]
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Foley, C. A., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC, 28(1), 40-52. [Link]
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Sugimoto, M., et al. (2016). Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery. PMC, 11(8), e0160555. [Link]
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Ivanisevic, J., & Want, E. J. (2019). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. SpringerLink. [Link]
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Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Semantic Scholar. [Link]
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Jones, R. M., et al. (2014). Preparation and LC/MS-based metabolomic analysis of samples. Bio-protocol, 4(13). [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 395-423. [Link]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed, 16(6), 1518-1522. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Ananthan, S., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC, 56(16), 4694-4708. [Link]
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NIH Molecular Libraries Program. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports. [Link]
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Li, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central, 9, 11467. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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Kim, H., & Novak, R. F. (1993). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed, 45(4), 863-873. [Link]
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Solar, P., & Artali, R. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central, 25(19), 4496. [Link]
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protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
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El-Halawany, A. M., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed, 718(1-3), 82-89. [Link]
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ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Publications. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative NMR Analysis of Imidazo[1,2-a]pyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic scaffolds is paramount. The imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry, presents a fascinating case study in isomer differentiation. The precise placement of substituents on this bicyclic system can dramatically alter its pharmacological profile, making accurate characterization a critical step in any research and development pipeline. This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine isomers, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR, explore the utility of two-dimensional techniques, and provide actionable experimental protocols.
The Foundational Principles: Understanding the Imidazo[1,2-a]pyridine Scaffold by NMR
The imidazo[1,2-a]pyridine system is a 10-π-electron aromatic system, which results in a considerable delocalization of electrons and the ability to sustain ring currents.[1] This electronic nature dictates the characteristic chemical shifts observed in its NMR spectra. The protonated form of the scaffold, often encountered depending on the solvent and pH, can further influence the electronic distribution and, consequently, the chemical shifts.
A logical workflow for the structural elucidation of imidazo[1,2-a]pyridine isomers using NMR is essential for an efficient and accurate analysis.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Comparative ¹H and ¹³C NMR Analysis of Methyl-Substituted Imidazo[1,2-a]pyridine Isomers
The position of a substituent, such as a methyl group, significantly influences the chemical shifts of the protons and carbons in the imidazo[1,2-a]pyridine ring. By comparing the spectra of different isomers, we can establish clear diagnostic patterns.
¹H NMR Spectral Comparison
The ¹H NMR spectrum is the first and most informative experiment. The chemical shifts and coupling constants of the aromatic protons provide a fingerprint for the substitution pattern.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Signals (ppm) | Solvent |
| Imidazo[1,2-a]pyridine | ~7.5-7.6 | ~7.9-8.0 | ~8.1-8.2 | ~6.7-6.8 | ~7.1-7.2 | ~7.6-7.7 | - | CDCl₃ |
| 2-Methyl-imidazo[1,2-a]pyridine | - | 7.21 (s) | 8.88 (d) | 7.01 (t) | 7.38 (t) | 7.58 (d) | 2.53 (s, 3H, 2-CH₃) | CDCl₃ |
| 5-Methyl-imidazo[1,2-a]pyridine | 7.37 (d) | 7.14 (br s) | - | 7.02 (t) | 6.49 (d) | - | 2.45 (s, 3H, 5-CH₃) | CDCl₃ |
| 6-Methyl-imidazo[1,2-a]pyridine | 7.78 (br s) | 7.21 (s) | 7.38 (d) | - | 6.93 (dd) | - | 2.25 (s, 3H, 6-CH₃) | CDCl₃ |
| 7-Methyl-imidazo[1,2-a]pyridine | 7.91 (d) | 7.42 (s) | 7.89 (d) | 6.55 (dd) | - | 7.33 (s) | 2.36 (s, 3H, 7-CH₃) | CDCl₃ |
| 8-Amino-imidazo[1,2-a]pyridine derivative | - | - | 6.6 (d) | 6.8 (t) | - | 9.2 (d) | 4.5 (s, 2H, NH₂) | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions. Data compiled from multiple sources for illustrative purposes.[2][3]
Key Observations for ¹H NMR:
-
Protons on the Imidazole Ring (H-2 and H-3): These typically appear as singlets or doublets depending on substitution. The absence of one of these signals is a clear indicator of substitution at that position.
-
Protons on the Pyridine Ring (H-5, H-6, H-7, H-8): These protons exhibit characteristic coupling patterns (doublets, triplets, doublets of doublets) that are invaluable for determining their relative positions. For instance, H-5 is often the most downfield proton in the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom.
-
Methyl Group Signals: The chemical shift of the methyl protons can also be diagnostic. For example, the 2-methyl group is typically found around 2.5 ppm.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary information, particularly for identifying quaternary carbons and confirming the overall carbon framework.
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals | Solvent |
| Imidazo[1,2-a]pyridine | ~117 | ~108 | ~124 | ~112 | ~124 | ~117 | ~145 | - | CDCl₃ |
| 2-Methyl-imidazo[1,2-a]pyridine | 145.98 | 143.57 | - | - | - | - | - | 32.22 (2-CH₃) | CDCl₃ |
| 5-Methyl-imidazo[1,2-a]pyridine | 145.5 | 106.6 | 133.9 | 124.2 | 114.1 | 110.9 | 143.3 | 18.7 (5-CH₃) | CDCl₃ |
| 6-Methyl-imidazo[1,2-a]pyridine | 144.2 | 109.3 | 123.1 | 127.2 | 121.4 | 116.2 | 143.0 | 18.1 (6-CH₃) | CDCl₃ |
| 7-Methyl-imidazo[1,2-a]pyridine | 145.2 | 108.0 | 122.9 | 112.1 | 135.8 | 115.5 | 143.9 | 21.2 (7-CH₃) | CDCl₃ |
| 8-Amino-imidazo[1,2-a]pyridine derivative | 153.8 | 108.36 | 115.7 | 118.5 | 121.7 | 124.4 | 138.7 | 14.2 (CH₃), 128.9, 129.1, 134.0, 135.1 (aromatic carbons) | CDCl₃ |
Note: Chemical shifts are approximate and can vary. Data compiled from multiple sources for illustrative purposes.[2]
Key Observations for ¹³C NMR:
-
Bridgehead Carbon (C-8a): This quaternary carbon is typically the most downfield signal in the spectrum, often appearing around 145 ppm.
-
Effect of Methyl Substitution: A methyl group will cause a downfield shift at the carbon of substitution and will have smaller effects on the adjacent carbons. The methyl carbon itself will appear in the aliphatic region (around 15-25 ppm).
Advanced 2D NMR Techniques for Unambiguous Isomer Assignment
While 1D NMR is powerful, complex substitution patterns or unexpected chemical shifts can lead to ambiguity. In such cases, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the connectivity of the protons on the pyridine ring and confirming assignments made from splitting patterns in the 1D spectrum.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is key for identifying the full carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for linking different spin systems together. For example, the protons of a methyl group will show HMBC correlations to the carbon it is attached to and the adjacent carbons, confirming its position.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
When connectivity data is insufficient to differentiate between isomers, NOESY or ROESY experiments, which detect through-space proximity of protons, become the definitive tool. For example, to distinguish between a 5-methyl and an 8-methyl imidazo[1,2-a]pyridine, a NOESY experiment would be conclusive. The methyl protons of the 5-methyl isomer would show a NOE correlation to H-6, while the methyl protons of an 8-methyl isomer would show a NOE to H-7.
The following diagram illustrates the key correlations used in 2D NMR for structural elucidation.
Caption: Relationship between 2D NMR experiments and the structural information they provide.
Experimental Protocols
Adherence to a standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Mass of Sample: For a standard 5 mm NMR tube, use approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic compounds. For compounds with acidic or basic protons, DMSO-d₆ can be advantageous as it slows down the exchange of these protons. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5][6]
-
Solvent Volume: Use approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Dissolution and Transfer: Dissolve the sample in the solvent in a small vial, then transfer the solution to the NMR tube using a pipette. Ensure the sample is fully dissolved.
NMR Data Acquisition
The following are general parameters for acquiring spectra on a 400 or 500 MHz spectrometer. Specific parameters may need to be optimized for the instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use similar acquisition parameters as the ¹³C experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
2D Experiments (COSY, HSQC, HMBC, NOESY/ROESY):
-
Use standard, instrument-provided pulse programs.
-
Optimize the spectral width in both dimensions to encompass all relevant signals.
-
For HMBC, the long-range coupling delay should be optimized for typical 2-3 bond J-couplings (around 8 Hz).
-
For NOESY/ROESY, the mixing time is a crucial parameter to optimize based on the size of the molecule and the expected internuclear distances. A range of mixing times may be necessary to observe different NOEs.
-
Conclusion
The structural elucidation of imidazo[1,2-a]pyridine isomers is a task readily accomplished with a systematic and multi-faceted NMR approach. While 1D ¹H and ¹³C NMR provide a foundational understanding of the substitution pattern, the application of 2D techniques such as COSY, HSQC, and HMBC is essential for unambiguous assignment. For closely related isomers, NOESY or ROESY experiments are the ultimate tool for differentiation based on through-space proton proximities. By following the logical workflow and experimental protocols outlined in this guide, researchers can confidently and accurately characterize their imidazo[1,2-a]pyridine derivatives, paving the way for a deeper understanding of their structure-activity relationships.
References
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 20, 2026, from [Link]
- Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31–38.
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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13 C and 1 H-NMR data of 7 in pyridine-d 5 (500 MHz for H, 125 MHz for C). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved January 20, 2026, from [Link]
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NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 20, 2026, from [Link]
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1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 20, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]
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1 H (400 MHz) and 13 C (100 MHz) NMR data for compound 1 (pyridine-d 5... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
H-H and 13C-H coupling constants in pyridazine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives
Welcome to an in-depth exploration of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the structure-activity relationships (SAR) that govern the diverse biological activities of its derivatives. We will delve into the nuanced effects of substituent modifications on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Promise
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that serves as the foundation for numerous marketed drugs, including zolpidem, alpidem, and olprinone.[1][3] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing novel therapeutic agents.[2][4] The versatility of this scaffold allows for substitutions at multiple positions, primarily C2, C3, C5, C6, C7, and C8, each influencing the molecule's interaction with biological targets and ultimately its pharmacological profile. This guide will dissect these influences, providing a clear rationale for medicinal chemistry strategies.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory effects against various cancer cell lines.[5][6] The SAR for this activity is often linked to the substitution pattern at the C2 and C3 positions.
-
C2 Position: Substitution at the C2 position with an aryl group is a common feature in many anticancer derivatives. The electronic nature of this aryl ring plays a crucial role. For instance, the presence of electron-withdrawing groups on the C2-phenyl ring can enhance cytotoxic activity.[7] Furthermore, linking S-alkyl/aryl moieties to a C2-phenylacetamide group has been shown to produce compounds with significant antiproliferative activity against various cancer cell lines, including HepG2 and A549.[8]
-
C3 Position: The C3 position is another critical site for modification. Aryl substitutions at C3 have yielded potent antitubercular agents, and this knowledge has been extrapolated to anticancer drug design.[9] The introduction of specific amine-substituted 3-aryl groups can lead to significant improvements in anticancer potency.[9]
-
Other Positions (C6, C7, C8): Modifications on the pyridine ring also modulate anticancer activity. For example, the introduction of specific substituents at the C7 position has been shown to influence the inhibitory activity against colon cancer cell lines.[3]
The mechanism of action for many of these anticancer derivatives involves the induction of apoptosis and cell cycle arrest.[6] For example, certain novel imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest by increasing the levels of p53 and p21 proteins in breast cancer cells.[6]
Caption: Key SAR insights for anticancer activity.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is a fertile ground for the development of novel antimicrobial agents, with activity demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][10]
-
C2 and C7 Positions: The antimicrobial potency is significantly influenced by substituents at the C2 and C7 positions.[7] For instance, the nature of the group on the phenyl ring at the C2 position, in combination with specific substituents at the C7 position, dictates the inhibitory activity against various bacterial strains.[7]
-
Azo-based Derivatives: A recent approach involves the synthesis of azo-based imidazo[1,2-a]pyridine derivatives.[11] In these compounds, the introduction of a para-chlorine atom on an aryl substituent significantly improved activity against E. coli and multidrug-resistant strains, likely due to enhanced lipophilicity.[10] Conversely, the presence of both a chlorine and a methyl group led to only moderate activity, suggesting that steric hindrance or altered electronic properties can be detrimental.[10]
-
Antitubercular Activity: For antitubercular agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides have revealed that bulky and more lipophilic biaryl ethers at the C3 position lead to nanomolar potency against M. tuberculosis.[9] One lead compound from this series demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9]
Caption: SAR for antimicrobial and antitubercular activity.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
-
C2 and C3 Positions: A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been identified as selective COX-2 inhibitors.[12] The presence of the methylsulfonylphenyl group at the C2 position appears crucial for COX-2 selectivity, mimicking the structure of known selective inhibitors. The nature of the substituent on the N-phenyl ring at the C3 position further modulates the inhibitory potency.
-
Carboxylic Acid Derivatives: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have demonstrated in vivo anti-inflammatory activity with improved gastric safety profiles compared to traditional NSAIDs like indomethacin.[13] The carboxylic acid moiety is a key pharmacophoric feature for interaction with the COX active site.
Comparative Performance Data
To provide a clear, quantitative comparison, the following table summarizes the biological activities of representative imidazo[1,2-a]pyridine derivatives from the literature.
| Compound ID | Biological Activity | Target/Assay | IC50/MIC (µM) | Reference |
| 103a | Anti-inflammatory | COX-2 Inhibition | 0.07 | [12] |
| Telacebec (Q203) | Antitubercular | QcrB (cytochrome bc1) | - | [12] |
| 4e (Azo-derivative) | Antibacterial (E. coli CTXM) | MIC | 0.5-0.7 mg/mL | [11] |
| IP-5 | Anticancer (HCC1937) | Cytotoxicity (MTT) | 45 | [6] |
| Compound 24 | Antitubercular (M. tb) | MIC90 | 6.08 | [9] |
| Compound 4 | Antitubercular (MDR/XDR M. tb) | MIC90 | ≤0.03–0.8 | [9] |
| Compound 6d | Anticancer (HepG2) | DNA synthesis inhibition | - | [8] |
Note: Direct comparison of absolute values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.
General Synthetic Protocol for Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.[12]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1 equivalent of the desired 2-aminopyridine and 1.1 equivalents of the appropriate α-haloketone in a suitable solvent (e.g., ethanol, DMF).
-
Reaction: Heat the mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test imidazo[1,2-a]pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Evaluation (MIC Assay)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective inhibitors for a multitude of diseases. This guide has aimed to synthesize the key SAR insights across anticancer, antimicrobial, and anti-inflammatory activities, providing both a theoretical understanding and practical experimental guidance. As research progresses, a deeper understanding of the molecular targets and mechanisms of action will undoubtedly lead to the development of next-generation drugs based on this remarkable heterocyclic system.
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). ResearchGate. [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2023). ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). PubMed Central. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]
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The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... (n.d.). ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. [Link]
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A Researcher's Guide to Imidazo[1,2-a]pyridine Compounds: Correlating In Vitro Promise with In Vivo Performance
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous marketed drugs and its versatile therapeutic potential.[1][2] While renowned for its role in drugs like the hypnotic Zolpidem, recent research has pivoted towards its significant anticancer, anti-inflammatory, and anti-infective properties.[3][4][5] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of novel imidazo[1,2-a]pyridine derivatives, offering researchers critical insights into the translational journey from benchtop discovery to preclinical validation. We will dissect the experimental data, explain the causality behind the chosen methodologies, and explore the critical factors that dictate success or failure when moving from a controlled cellular environment to a complex whole-organism system.
Part 1: In Vitro Efficacy — Proving the Concept at the Cellular Level
The initial validation of any potential therapeutic agent begins in vitro. These assays are designed to confirm target engagement and assess the compound's direct effect on cell viability, proliferation, and specific molecular pathways in a rapid and cost-effective manner.
Causality Behind In Vitro Assay Selection
The choice of assay is dictated by the scientific question at hand. A primary screen often uses a broad cytotoxicity assay like the MTT assay to identify active compounds. Subsequent assays are chosen to elucidate the mechanism of action. For instance, if a compound induces cell death, flow cytometry with Annexin V/PI staining is employed to distinguish between apoptosis and necrosis, while western blotting is used to probe the activity of specific proteins within a suspected signaling pathway, such as the PI3K/Akt/mTOR cascade, a common target for these compounds.[6][7]
Comparative In Vitro Efficacy Data
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines, demonstrating the potent anti-proliferative activity of this scaffold.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6 | PI3K/Akt/mTOR Inhibitor | A375 | Melanoma | 9.7 | [7] |
| HeLa | Cervical Cancer | 35.0 | [7] | ||
| Compound 12b | Anticancer Agent | MCF-7 | Breast Cancer | 11 | [8] |
| HepG2 | Liver Cancer | 13 | [8] | ||
| Derivatives 5e, 5f, 5j | COX-2 Inhibitor | OVCAR-3 | Ovarian Cancer | 0.05 | [9][10] |
| IP-5 | Anticancer Agent | HCC1937 | Breast Cancer | 45 | [11] |
| Compound 6d, 6i | Apoptosis Inducer | HepG2 | Liver Cancer | Active | [12] |
Key Signaling Pathway: PI3K/Akt/mTOR
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[5][7]
Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Part 2: In Vivo Efficacy — The Whole-System Reality Check
A potent IC₅₀ value is only the first step. In vivo studies, typically in animal models, are essential to evaluate a compound's efficacy within a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).
Rationale for Xenograft Models
The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard in preclinical oncology research. It allows for the assessment of a compound's ability to inhibit tumor growth in a living system, providing a more clinically relevant measure of potential therapeutic effect.
Comparative In Vivo Efficacy Data
Translating potent in vitro activity to in vivo tumor suppression is the ultimate goal. The table below presents data from imidazo[1,2-a]pyridine derivatives that have been evaluated in animal models.
| Compound ID | Target | Cancer Model | Dosing Regimen | Efficacy Metric | Result | Reference |
| 22e | c-Met | EBC-1 Xenograft | 100 mg/kg, oral, daily | Tumor Growth Inhibition (TGI) | 75.0% | |
| 5j | COX-2 | Writhing Test (mice) | 12.38 mg/kg | Analgesic Activity (ED₅₀) | 12.38 mg/kg | [9][10] |
| 18 | Anti-TB | - | - | Pharmacokinetics (mice) | Good oral bioavailability | [13] |
Note: Data for compound 22e is from a secondary source compilation and highlights demonstrated in vivo potential.
Workflow: In Vivo Xenograft Study
Protocol: Xenograft Mouse Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549 non-small cell lung cancer) resuspended in 100-200 µL of a PBS/Matrigel mixture into the flank of 6-8 week old immunocompromised mice.[12]
-
Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.
-
Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the imidazo[1,2-a]pyridine compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily by oral gavage).
-
Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Calculate the percent Tumor Growth Inhibition (%TGI) compared to the vehicle control group.
Part 3: Bridging the Gap — Why In Vitro Doesn't Always Predict In Vivo
A significant challenge in drug development is the frequent disconnect between promising in vitro data and subsequent in vivo results. A compound with nanomolar potency in a petri dish may show little to no activity in an animal model. Understanding the reasons for this discrepancy is crucial for designing better drug candidates.
The primary drivers of this gap are Pharmacokinetics (PK) and Pharmacodynamics (PD). A compound must not only hit its target (in vitro efficacy) but also reach that target in sufficient concentration and for a sufficient duration in a living organism (in vivo efficacy).
Key Factors Influencing In Vivo Translation
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- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Studies of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," forming the foundation of numerous therapeutic agents.[1][2][3] Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Our focus here is on a novel derivative, 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile , a promising candidate for targeted therapy. However, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific validation, chief among which is the assessment of its selectivity. Unforeseen off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[7][8]
This guide provides a comprehensive framework for conducting cross-reactivity studies for this compound. We will delve into the rationale behind experimental choices, present comparative data against hypothetical alternatives, and provide detailed protocols to ensure scientific integrity and reproducibility. This is not merely a set of instructions but a self-validating system for robustly characterizing the selectivity profile of this novel compound.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. For small molecules that often target ATP-binding pockets of kinases, the high degree of conservation across the kinome presents a significant challenge in achieving specificity.[9] Cross-reactivity with unintended kinases or other proteins can lead to a cascade of undesirable biological consequences.[10] Therefore, early and comprehensive off-target screening is not just a regulatory requirement but a cornerstone of rational drug design.[11][12] The International Council for Harmonisation (ICH) guidelines S7A and S7B underscore the necessity of safety pharmacology studies to assess potential adverse effects on major organ systems before human trials.[11][13]
Our investigative approach for this compound is structured as a tiered screening cascade. This strategy allows for a broad initial assessment of potential liabilities, followed by more focused and physiologically relevant assays to confirm and quantify any observed cross-reactivity.
Caption: Tiered approach for cross-reactivity screening.
Comparative Selectivity Profile
To contextualize the performance of This compound (Compound A) , we compare it with two hypothetical alternatives: Compound B , a structurally similar analog, and Compound C , a known multi-kinase inhibitor. For this guide, we will assume the primary target is Kinase X .
Tier 1: Broad Kinome Profiling
The initial step involves screening against a large panel of kinases to identify potential off-target interactions.[14][15] This provides a broad overview of the compound's selectivity across the kinome.
Table 1: Kinase Selectivity Panel Data (% Inhibition at 1 µM)
| Kinase Target | Compound A (this compound) | Compound B (Analog) | Compound C (Multi-kinase Inhibitor) |
| Kinase X (Primary Target) | 98% | 95% | 99% |
| Kinase Y (Off-Target) | 25% | 65% | 92% |
| Kinase Z (Off-Target) | 10% | 15% | 88% |
| Kinase Family A (Average) | <15% | 40% | 75% |
| Kinase Family B (Average) | <10% | <20% | 60% |
Interpretation:
-
Compound A demonstrates high selectivity for the primary target, with minimal inhibition of other kinases at a concentration of 1 µM.
-
Compound B shows significant inhibition of Kinase Y, suggesting a potential off-target liability.
-
Compound C exhibits broad activity across multiple kinases, as expected for a multi-kinase inhibitor.
Tier 2: Cellular Potency and Functional Relevance
Following the initial screen, any significant off-target hits must be validated in a cellular context. This helps to distinguish biochemically active off-targets from those that are relevant in a more physiological setting.[7]
Table 2: IC50 Values for On-Target and Off-Target Kinases (nM)
| Target | Compound A (this compound) | Compound B (Analog) | Compound C (Multi-kinase Inhibitor) |
| Kinase X (Cellular Assay) | 50 | 75 | 10 |
| Kinase Y (Cellular Assay) | >10,000 | 500 | 80 |
| Kinase Z (Cellular Assay) | >10,000 | >10,000 | 120 |
Interpretation:
-
Compound A maintains high potency and selectivity in a cellular environment. The IC50 for the off-target Kinase Y is significantly higher than for the primary target, indicating a wide therapeutic window.
-
Compound B confirms off-target activity against Kinase Y in a cellular context, with an IC50 only ~7-fold higher than its on-target IC50. This proximity in potency raises concerns about potential side effects.
-
Compound C demonstrates potent inhibition of multiple kinases in cellular assays.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a typical radiometric assay for assessing kinase inhibition.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Prepare a solution of the specific kinase and its corresponding substrate in the assay buffer.
-
Prepare [γ-33P]ATP solution.
-
-
Assay Procedure:
-
Add 5 µl of the test compound solution to a 96-well plate.
-
Add 20 µl of the master mix containing the kinase and substrate.
-
Initiate the reaction by adding 25 µl of [γ-33P]ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µl of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[7]
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 3: Tissue Cross-Reactivity (TCR) Study
TCR studies are essential for identifying unintended binding in various tissues and are a critical component of the preclinical safety assessment.[16][17][18][19][20]
-
Tissue Selection and Preparation:
-
Obtain a panel of frozen human tissues (typically 30-40 different tissues) from at least three different donors.
-
Prepare cryosections of each tissue.
-
-
Immunohistochemistry (IHC) Staining:
-
Fix the tissue sections.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a labeled form of this compound or a primary antibody against the compound's target (if the compound is an antibody). For small molecules, a competitive binding assay format may be employed.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the binding.
-
Counterstain the sections (e.g., with hematoxylin).
-
-
Microscopic Evaluation:
-
A board-certified pathologist should evaluate the stained slides.
-
Document the location, intensity, and pattern of staining in each tissue type.
-
-
Interpretation:
-
Compare the staining pattern with the known expression of the intended target.
-
Any specific, unexpected staining may indicate off-target binding and requires further investigation.
-
Conclusion and Future Directions
The comprehensive evaluation of a compound's selectivity is a non-negotiable aspect of drug development. For this compound, the proposed tiered approach provides a robust framework for identifying and characterizing potential cross-reactivity. The hypothetical data presented herein illustrates how this compound demonstrates a superior selectivity profile compared to its analogs and existing multi-kinase inhibitors.
By adhering to these rigorous, self-validating protocols, researchers can build a comprehensive safety and selectivity profile, thereby de-risking the progression of promising molecules like this compound into clinical development. This methodical approach not only satisfies regulatory expectations but also embodies the principles of sound scientific investigation, ultimately paving the way for safer and more effective targeted therapies.
References
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- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-targeted library design: a computational approach. Drug Discovery Today, 10(12), 839-846.
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.[1]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 16(3), 259-275.[2]
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OracleBio. (2022). A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
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Sontag, B., & Sontag, C. (2021). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 26(11), 3169.[4]
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Patsnap. (2023). What are preclinical safety pharmacology requirements? Retrieved from [Link]
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Rawal, R. K., Singh, V., & Bariwal, J. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.[3]
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Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved from [Link]
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Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
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HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from [Link]
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U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
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MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]
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Engdahl, K. M., Taylor, A. P., & Joubert, J. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4384-4390.[6]
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Validating the Mechanism of Action for 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Guide
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This heterocyclic system is a key component in several commercially available drugs and is the subject of intense investigation for its therapeutic potential, particularly in oncology. Emerging research suggests that derivatives of this scaffold can potently inhibit critical cellular signaling pathways that are often dysregulated in cancer.
This guide focuses on a specific derivative, 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile , a compound of interest for its potential as an anticancer agent. While direct, comprehensive studies on this exact molecule are emerging, the wealth of data on structurally related imidazo[1,2-a]pyridines allows us to formulate a strong hypothesis regarding its mechanism of action. Evidence points towards the inhibition of the PI3K/AKT/mTOR signaling pathway , a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in various cancers.[1][2][3]
This document provides a framework for the validation of this hypothesized mechanism. We will present a comparative analysis against a well-characterized dual PI3K/mTOR inhibitor, BEZ235 (Dactolisib) , and provide detailed, field-proven experimental protocols to rigorously test this hypothesis. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to elucidate the precise molecular actions of this compound.
Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses. In many cancers, mutations in components of this pathway lead to its constitutive activation, driving uncontrolled cell growth and resistance to apoptosis.
Our hypothesis is that this compound, like other derivatives of its class, functions as an inhibitor of this pathway, likely at the level of PI3K and/or mTOR.[1] This inhibition is expected to trigger a cascade of downstream effects, including the dephosphorylation of AKT and mTOR, leading to cell cycle arrest and the induction of apoptosis.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Comparative Analysis: this compound vs. BEZ235 (Dactolisib)
To provide a clear benchmark for validating the mechanism of action, we propose a direct comparison with BEZ235 (Dactolisib) . BEZ235 is a well-established, orally bioavailable dual inhibitor of pan-class I PI3K and mTOR kinases.[4][5] It serves as an excellent positive control for assays designed to probe the PI3K/AKT/mTOR pathway.
The following table outlines the expected comparative performance based on the hypothesized mechanism of action. The experimental data for this compound would be generated using the protocols detailed in the subsequent sections.
| Parameter | This compound | BEZ235 (Dactolisib) - Reference Data | Experimental Assay |
| Target | Hypothesized: PI3K/mTOR | PI3K (pan-class I) and mTORC1/2 | In vitro Kinase Assay |
| PI3Kα IC₅₀ | To be determined | ~4-5 nM[4] | In vitro PI3Kα Kinase Assay |
| mTOR IC₅₀ | To be determined | ~21 nM[4] | In vitro mTOR Kinase Assay |
| Cellular p-AKT (Ser473) Inhibition | Expected | Yes | Western Blot |
| Cellular p-S6K (Thr389) Inhibition | Expected | Yes | Western Blot |
| In vitro Cytotoxicity (e.g., in HCT116 cells) | To be determined | IC₅₀ ~14 nM[4] | MTT Assay |
| Cell Cycle Arrest | Expected (G1 or G2/M) | Induces G1 arrest[6][7] | Flow Cytometry (Propidium Iodide Staining) |
| Apoptosis Induction | Expected | Yes[5] | Flow Cytometry (Annexin V/PI Staining) |
Experimental Validation Workflow
A rigorous validation of the proposed mechanism of action requires a multi-faceted approach, progressing from direct target engagement to cellular consequences. The following workflow provides a logical sequence of experiments.
Caption: A stepwise workflow for the validation of the mechanism of action.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the experimental validation. It is imperative to include appropriate positive (e.g., BEZ235) and negative (vehicle control) controls in all assays.
In Vitro PI3Kα Kinase Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PI3Kα.
-
Principle: A luminescent assay that quantifies the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[8][9]
-
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Reaction Buffer
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound) and BEZ235
-
384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control (BEZ235) in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle control.
-
Prepare a mixture of PI3Kα enzyme and the lipid substrate in the reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for Phosphorylated AKT and mTOR
This assay determines if the compound inhibits the PI3K/AKT/mTOR pathway within cancer cells by measuring the phosphorylation status of key downstream effectors.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of AKT and mTOR.
-
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compound and BEZ235
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR (Ser2448), anti-total mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, BEZ235, or vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and the loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11][12][13]
-
Materials:
-
Cancer cell line
-
96-well plates
-
Test compound and BEZ235
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound, BEZ235, or vehicle for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Propidium Iodide Staining
This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[15][16]
-
Materials:
-
Cancer cell line
-
Test compound and BEZ235
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the test compound, BEZ235, or vehicle for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate for 5 minutes at room temperature to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[17][18][19]
-
Materials:
-
Cancer cell line
-
Test compound and BEZ235
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the test compound, BEZ235, or vehicle for a time period determined by cytotoxicity assays (e.g., 24-48 hours).
-
Harvest all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Conclusion
The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel anticancer therapeutics. Based on extensive data from related compounds, we have proposed that This compound exerts its effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for rigorously validating this hypothesis. By systematically progressing from direct target engagement to the characterization of cellular phenotypes, researchers can definitively elucidate the mechanism of action of this promising compound and pave the way for its further development as a potential cancer therapy.
References
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Available from: [Link]
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Janku, F., et al. (2018). PI3K/AKT/mTOR Inhibitors in Patients With Breast and Gynecologic Malignancies Harboring PIK3CA Mutations. Journal of Clinical Oncology, 36(12), 1277-1285. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes for Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and sedative properties.[4][5] Consequently, the development of efficient and versatile synthetic methodologies for accessing this core structure is of paramount importance to researchers in drug discovery and development.[6][7]
This guide provides a head-to-head comparison of the most significant synthetic routes to imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each strategy, supported by experimental data and protocols. Our focus will be on providing actionable insights that empower researchers to make informed decisions when selecting a synthetic route tailored to their specific research objectives.
The Classical Approach: Cyclocondensation of 2-Aminopyridines with α-Halocarbonyls
One of the most traditional and straightforward methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8][9] This method, often referred to as the Tschitschibabin reaction, is valued for its simplicity and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl to displace the halide. This forms a pyridinium salt intermediate, which then undergoes an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration to yield the final aromatic imidazo[1,2-a]pyridine ring system.[8]
Caption: Mechanism of Classical Cyclocondensation.
Advantages and Disadvantages
The primary advantages of this method are its operational simplicity and the use of readily accessible starting materials. However, the use of α-haloketones, which are often lachrymatory and toxic, is a significant drawback.[8] Additionally, the reaction conditions can sometimes be harsh, requiring elevated temperatures, which may not be suitable for sensitive substrates. To address some of these issues, variations have been developed, including solvent-free and catalyst-free conditions at moderate temperatures.[6]
Representative Experimental Protocol
A catalyst- and solvent-free synthesis of 2-phenylimidazo[1,2-a]pyridine has been reported by reacting 2-aminopyridine with α-bromoacetophenone at 60°C.[6] This approach simplifies the workup procedure and aligns with the principles of green chemistry by minimizing waste.
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, have emerged as powerful tools for the rapid generation of molecular complexity.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, enabling the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][8]
Mechanistic Rationale
The GBB reaction is initiated by the condensation of the 2-aminopyridine with the aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the 3-aminoimidazo[1,2-a]pyridine product. The reaction is often catalyzed by Lewis or Brønsted acids.[6]
Caption: Mechanism of the GBB Reaction.
Advantages and Disadvantages
The GBB reaction offers high atom economy and allows for the rapid generation of diverse libraries of compounds from readily available starting materials.[2] The one-pot nature of the reaction simplifies the synthetic process and reduces waste.[1] However, the unpleasant odor of isocyanides is a notable drawback. Recent advancements have focused on developing greener protocols using alternative energy sources like ultrasound and microwave irradiation, often in aqueous media.[1][2]
Representative Experimental Protocol
An ultrasound-assisted, one-pot synthesis of furan-imidazo[1,2-a]pyridine-3-amine analogs has been developed using water as a green solvent.[2] In a typical procedure, furfural, 2-aminopyridine, and cyclohexyl isocyanide are sonicated in the presence of a catalytic amount of phenylboronic acid (PBA) in water at 60°C, affording the desired product in high yield.[2]
Modern Approaches: C-H Functionalization
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to the construction of complex molecules.[4] This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For imidazo[1,2-a]pyridines, C-H functionalization, particularly at the C3 position, has been extensively explored.
Mechanistic Rationale
C-H functionalization reactions on the imidazo[1,2-a]pyridine core can be promoted by various means, including transition metal catalysis and photocatalysis. In many cases, the reaction proceeds through the generation of a reactive intermediate, such as a radical or an organometallic species, which then couples with the C-H bond of the heterocycle. Visible-light-induced C-H functionalization often involves a photocatalyst that, upon excitation, initiates a single-electron transfer (SET) process to generate the reactive species.[4]
Advantages and Disadvantages
The primary advantage of C-H functionalization is its high efficiency and atom economy.[4] It allows for the direct introduction of a wide range of functional groups onto the imidazo[1,2-a]pyridine scaffold. However, controlling regioselectivity can be a challenge, and many of these methods still rely on expensive and potentially toxic transition metal catalysts.[4] The development of metal-free and photocatalytic methods is an active area of research aimed at overcoming these limitations.[8]
Representative Experimental Protocol
A visible-light-induced C3-cyanomethylation of imidazo[1,2-a]pyridines has been reported using fac-Ir(ppy)3 as a photocatalyst.[4] The reaction of a 2-phenylimidazo[1,2-a]pyridine with bromoacetonitrile under blue LED irradiation in the presence of the photocatalyst and a base affords the C3-cyanomethylated product in good to excellent yields.[4]
Enabling Technologies: Microwave and Ultrasound-Assisted Synthesis
The application of enabling technologies such as microwave irradiation and ultrasound has significantly accelerated the synthesis of imidazo[1,2-a]pyridines. These methods often lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.
Mechanistic Rationale
Microwave irradiation accelerates reactions by directly and efficiently heating the reaction mixture, leading to a rapid increase in temperature and reaction rate.[1][6] Ultrasound promotes reactions through acoustic cavitation, the formation, growth, and collapse of bubbles in a liquid, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity.[2][10]
Advantages and Disadvantages
The main advantages of these technologies are the significant reduction in reaction times and often improved yields.[1][2][6] They can also enable reactions that are sluggish or do not proceed under conventional conditions. The primary disadvantage is the need for specialized equipment.
Representative Experimental Protocol
A rapid and efficient microwave-assisted, one-pot synthesis of 2,6-disubstituted-3-aminoimidazopyridines has been developed.[6] This method combines a GBB-type reaction with a subsequent Suzuki coupling, all under microwave irradiation, to afford complex products in a fraction of the time required by conventional methods.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Conditions |
| Classical Cyclocondensation | Reaction of 2-aminopyridine with α-halocarbonyls.[8][9] | Simple, readily available starting materials.[6] | Use of lachrymatory and toxic reagents, often requires high temperatures.[8] | Reflux in a suitable solvent or solvent-free at elevated temperatures.[6][8] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | One-pot, three-component reaction of 2-aminopyridine, aldehyde, and isocyanide.[6][8] | High atom economy, rapid generation of molecular diversity, one-pot procedure.[1][2] | Unpleasant odor of isocyanides. | Catalyzed by Lewis or Brønsted acids, can be accelerated by microwave or ultrasound.[1][2][6] |
| C-H Functionalization | Direct introduction of functional groups onto the imidazo[1,2-a]pyridine core.[4] | High atom and step economy, avoids pre-functionalization.[4] | Regioselectivity can be a challenge, often requires expensive catalysts.[4] | Transition metal catalysis or photocatalysis under various conditions.[4] |
| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources to accelerate reactions.[1][2][6][10] | Drastically reduced reaction times, often higher yields and purity.[1][6] | Requires specialized equipment. | Varies depending on the specific reaction being accelerated. |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical cyclocondensation reactions to modern, highly efficient multicomponent and C-H functionalization strategies. The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, the scale of the reaction, and the importance of factors such as cost, safety, and environmental impact.
For the rapid generation of diverse libraries of 3-amino-substituted analogs, the Groebke-Blackburn-Bienaymé reaction, particularly when enhanced by microwave or ultrasound, offers a powerful and efficient approach. For the late-stage functionalization or direct modification of the imidazo[1,2-a]pyridine core, C-H functionalization strategies provide an elegant and atom-economical solution. The classical cyclocondensation method, while having its drawbacks, remains a viable option for the synthesis of simpler analogs from readily available starting materials.
As the demand for novel imidazo[1,2-a]pyridine derivatives continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key focus for the scientific community.
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A Comparative Guide to the Cytotoxicity of Substituted Imidazo[1,2-a]pyridines: Targeting Cancer Cells with Enhanced Selectivity
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] For researchers and drug development professionals, the critical challenge lies not only in identifying potent cytotoxic compounds but also in ensuring their selectivity for cancer cells over healthy tissues to minimize off-target toxicity. This guide provides a comprehensive comparison of the cytotoxic performance of various substituted imidazo[1,2-a]pyridine derivatives in normal versus cancer cells, supported by experimental data and mechanistic insights.
The therapeutic potential of these compounds often stems from their ability to interfere with key cellular pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation and survival.[1][3] Various derivatives have been synthesized and evaluated, revealing that substitutions on the imidazo[1,2-a]pyridine core can significantly influence both their potency and their selectivity.
Comparative Cytotoxicity: A Data-Driven Analysis
The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), with lower values indicating higher potency. A key indicator of a compound's therapeutic window is the selectivity index (SI), calculated as the ratio of its IC50 or GI50 in normal cells to that in cancer cells. A higher SI value is desirable, signifying greater selectivity for cancer cells.
The following table summarizes the cytotoxic activity of several substituted imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Normal Cell Line | IC50/GI50 (µM) | Selectivity Index (SI) | Reference(s) |
| MRK-107 | Selenylated derivative | Caco-2 | Colon Cancer | 2.4 | NIH/3T3 | 22.19 | 9.25 | [4] |
| HT-29 | Colon Cancer | 1.1 | NIH/3T3 | 22.19 | 20.17 | [4] | ||
| Compound 6 | S-alkyl/aryl moiety | A549 | Lung Cancer | Not specified | NIH/3T3 | Not specified | - | [5] |
| C6 | Rat Glioma | Not specified | NIH/3T3 | Not specified | - | [5] | ||
| MCF-7 | Breast Carcinoma | Not specified | NIH/3T3 | Not specified | - | [5] | ||
| HepG2 | Liver Carcinoma | Not specified | NIH/3T3 | Not specified | - | [5] | ||
| Compound 6i | S-aryl moiety | HepG2 | Liver Carcinoma | Not specified | NIH/3T3 | Not specified | - | [5] |
| Compound 6d | S-alkyl moiety | HepG2 | Liver Carcinoma | Not specified | NIH/3T3 | Not specified | - | [5] |
| HB9 | Hybrid with amine | A549 | Lung Cancer | 50.56 | - | - | - | [6][7][8] |
| HB10 | Hybrid with acid hydrazide | HepG2 | Liver Carcinoma | 51.52 | - | - | - | [6][7][8] |
| IP-5 | Not specified | HCC1937 | Breast Cancer | 45 | - | - | - | [9][10] |
| IP-6 | Not specified | HCC1937 | Breast Cancer | 47.7 | - | - | - | [9][10] |
| Compound 6 | Not specified | A375 | Melanoma | <12 | - | - | - | [3] |
| WM115 | Melanoma | <12 | - | - | - | [3] | ||
| HeLa | Cervical Cancer | 9.7 - 44.6 | - | - | - | [3] |
Note: "Not specified" indicates that the study mentioned cytotoxic activity but did not provide a specific IC50 value in the abstract. A dash (-) indicates that data was not provided in the cited sources.
From the available data, the selenylated imidazo[1,2-a]pyridine derivative, MRK-107 , demonstrates a promising selectivity profile. With a selectivity index of 9.25 for Caco-2 and 20.17 for HT-29 colon cancer cells compared to the non-cancerous NIH/3T3 fibroblast cell line, it highlights the potential of specific substitutions to enhance the therapeutic window.[4] Studies on other 6-substituted imidazo[1,2-a]pyridines have also reported excellent activity against colon cancer cell lines (HT-29 and Caco-2) without significant toxicity to white blood cells.[11]
Mechanistic Insights: The "Why" Behind the Cytotoxicity
The preferential cytotoxicity of these compounds towards cancer cells is often linked to the inherent biological differences between cancerous and normal cells, such as their increased metabolic rate, reliance on specific signaling pathways for survival, and altered redox balance.
A frequently implicated mechanism of action for imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR pathway.[3][12] This pathway is constitutively active in many cancers, driving cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as Akt and mTOR, these compounds can effectively cut off the cancer cells' survival signals, leading to apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][11] This can occur through both intrinsic and extrinsic pathways. For instance, some compounds trigger the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner proteins of apoptosis.[11] The induction of apoptosis is a hallmark of effective cancer therapies, as it leads to the clean and efficient removal of malignant cells. For example, certain novel imidazo[1,2-a]pyridine compounds were found to induce an extrinsic apoptosis pathway in breast cancer cells, as evidenced by the increased activity of caspase 7 and 8.[9]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
To ensure the reproducibility and validity of cytotoxicity data, a well-defined experimental protocol is essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.
Caption: A stepwise workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., Caco-2, HT-29, and NIH/3T3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Removal of Unbound Dye: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization of Bound Dye: Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.
Conclusion and Future Directions
Substituted imidazo[1,2-a]pyridines represent a promising class of compounds with significant anticancer potential. The key to their successful clinical translation lies in the strategic design of derivatives that exhibit high cytotoxicity towards cancer cells while sparing normal cells. The data presented in this guide underscores the importance of specific substitutions in achieving this selectivity. Future research should focus on elucidating the structure-activity relationships that govern this differential cytotoxicity and further exploring the underlying mechanisms of action. A deeper understanding of how these compounds interact with their molecular targets will be instrumental in the rational design of next-generation imidazo[1,2-a]pyridine-based cancer therapeutics with improved efficacy and safety profiles.
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Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
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O'Donovan, E., O'Sullivan, J., McCarthy, F., & Singleton, S. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786–4789. [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A., Awadallah, E., Abughefra, Y., & Altaher, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & Altaher, A. M. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 6896942. [Link]
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Pinheiro, C. C. S., Borges, H. A. S., de Paula, C. A., Goulart, L. R., Uchoa, F. T., de Moraes, M. C., & Valadares, M. C. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences, 24(11), 9496. [Link]
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Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate. [Link]
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Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
This document provides a detailed protocol for the safe handling and disposal of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile. As a specialized heterocyclic compound, it requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
The following procedures are based on an assessment of the compound's structural motifs—the imidazo[1,2-a]pyridine core and the carbonitrile functional group—and align with established safety guidelines for hazardous chemical waste.
Hazard Assessment: Understanding the Risk
-
Imidazo[1,2-a]pyridine Core: This is a nitrogen-containing heterocyclic system. Pyridine and its derivatives are known to be potentially flammable, toxic, and irritating[1]. Many pharmaceuticals and biologically active compounds are built on this scaffold, and some can be classified as cytotoxic or hazardous drugs, requiring special handling precautions.[2][3][4]
-
Carbonitrile (-C≡N) Group: The presence of a nitrile group warrants significant caution. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide gas upon contact with strong acids, strong bases, or upon thermal decomposition (e.g., during incineration)[5][6].
Given these structural alerts, This compound must be treated as hazardous waste . All waste streams containing this compound, regardless of concentration, must be segregated and disposed of according to institutional and regulatory standards.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. The primary routes of exposure are inhalation of dust, skin absorption, and ingestion[3].
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. | To prevent skin contact and absorption. Always inspect gloves before use and use proper removal technique to avoid cross-contamination.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk. | To protect eyes from splashes of solutions or airborne solid particles. |
| Lab Coat | Standard, fully-buttoned laboratory coat. A chemically resistant apron may be required for larger quantities. | To protect clothing and skin from contamination. |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood. | To prevent inhalation of aerosolized particles or vapors. |
Step-by-Step Waste Collection & Segregation Protocol
Proper segregation is the foundation of safe chemical disposal. Never mix waste from this compound with incompatible waste streams.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Establish a specific, clearly marked area for collecting this waste, away from general lab traffic.
-
The area should be well-ventilated and away from sources of ignition or incompatible materials, particularly strong acids.[8]
Step 2: Collect Different Waste Streams Separately
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, sealable, and clearly labeled container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
Label the container: "HAZARDOUS WASTE: this compound, Solid ".
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, sealable, and compatible liquid waste container.
-
Crucially, do not mix with acidic waste to prevent the potential generation of hydrogen cyanide.
-
Label the container: "HAZARDOUS WASTE: this compound, Liquid " and list all solvent components.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound (e.g., pipette tips, contaminated gloves, weigh boats, bench paper) are considered hazardous.[3]
-
Collect these items in a separate, clearly labeled hazardous waste bag or container.
-
Label the container: "HAZARDOUS WASTE: Lab Debris Contaminated with this compound ".
-
Spill Management Procedures
Immediate and correct response to a spill is critical to prevent exposure. Spill procedures should be posted in the laboratory[3].
For Small Spills (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
For Large Spills (Outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the compound is volatile or dusty, leave the area and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by trained personnel.
Final Disposal Pathway
The final disposal of chemical waste must comply with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA)[10].
-
Contact Professionals: Never attempt to dispose of this waste through the standard trash or sewer system. The sewer disposal of hazardous waste pharmaceuticals is strictly prohibited[11][12].
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company. Provide them with all available information about the waste, including its name and the nature of the waste stream.
-
Probable Disposal Method: The most common and recommended disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[1][7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
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Navigating the Safe Handling of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile: A Guide to Personal Protective Equipment
As researchers and scientists dedicated to advancing drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile, a compound that, while promising in research, requires careful management due to its potential hazards. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard Landscape
Before detailing PPE protocols, it is crucial to understand the inherent risks associated with this compound. Based on available safety data for this compound and structurally similar imidazo[1,2-a]pyridine derivatives, a comprehensive hazard profile can be established.
The primary hazards identified include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]
Furthermore, the compound is classified as toxic to aquatic life with long-lasting effects, underscoring the importance of preventing environmental release.[1]
Hazard Communication at a Glance:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects |
The Hierarchy of Controls: A Proactive Approach to Safety
Personal protective equipment is the final line of defense. Before relying solely on PPE, a thorough risk assessment should lead to the implementation of engineering and administrative controls to minimize exposure.
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls:
-
Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this chemical.
-
Designated Areas: Clearly mark and restrict access to areas where this compound is handled and stored.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risks, a robust PPE protocol is mandatory. The selection of appropriate PPE is critical and should be based on the specific tasks being performed.
Core PPE Requirements
The following PPE should be considered the minimum requirement when handling this compound in any form:
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[4] Inspect gloves before use.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3] A face shield may be required for splash hazards. | To protect against eye irritation from dust or splashes.[3] |
| Skin and Body Protection | Laboratory coat. Consider a chemical-resistant apron for larger quantities or splash risks. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[5][6] | To prevent inhalation of airborne particles. |
Decision-Making for PPE Selection: A Step-by-Step Workflow
The following diagram outlines the logical steps for selecting the appropriate level of PPE for tasks involving this compound.
Caption: PPE selection workflow for handling the target compound.
Operational Protocols: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to ensure your safety.
Donning PPE (Putting On)
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing PPE (Taking Off)
The goal of doffing is to prevent self-contamination. This should be done in a designated area.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.
-
Hand Hygiene: Wash your hands.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove your safety glasses or goggles.
-
Hand Hygiene: Wash your hands again thoroughly.
Disposal of Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills of this compound should be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of the chemical itself and any solutions containing it in a designated, sealed, and clearly labeled hazardous waste container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these guidelines, you can confidently and safely work with this compound, contributing to the advancement of research while prioritizing your well-being and environmental responsibility.
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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PubChem. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. Retrieved from [Link]
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GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
